molecular formula C15H28 B1232426 Ambrosane

Ambrosane

Cat. No.: B1232426
M. Wt: 208.38 g/mol
InChI Key: TUKMYOLTOOBHQF-XGUBFFRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ambrosane is a terpenoid fundamental parent and a sesquiterpene.

Properties

Molecular Formula

C15H28

Molecular Weight

208.38 g/mol

IUPAC Name

(3aS,4S,7R,8aS)-4,8a-dimethyl-7-propan-2-yl-2,3,3a,4,5,6,7,8-octahydro-1H-azulene

InChI

InChI=1S/C15H28/c1-11(2)13-8-7-12(3)14-6-5-9-15(14,4)10-13/h11-14H,5-10H2,1-4H3/t12-,13+,14-,15-/m0/s1

InChI Key

TUKMYOLTOOBHQF-XGUBFFRZSA-N

SMILES

CC1CCC(CC2(C1CCC2)C)C(C)C

Isomeric SMILES

C[C@H]1CC[C@H](C[C@]2([C@H]1CCC2)C)C(C)C

Canonical SMILES

CC1CCC(CC2(C1CCC2)C)C(C)C

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Ambrosane Sesquiterpenoids: Classification, Bioactivity, and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambrosane sesquiterpenoids are a class of naturally occurring organic compounds characterized by a specific fifteen-carbon skeleton. Predominantly isolated from plants of the genus Ambrosia, these compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the classification of Ambrosane sesquiterpenoids, their quantitative biological activities, detailed experimental protocols for their study, and an exploration of their mechanisms of action, with a focus on key signaling pathways.

Classification of Ambrosane Sesquiterpenoids

Ambrosane sesquiterpenoids belong to the larger family of sesquiterpenoids, which are built from three isoprene units.[1][2] The classification of Ambrosane and related sesquiterpenoids found in the Ambrosia genus is primarily based on their carbon skeleton. The principal skeletons include pseudoguaianolides, guaianolides, and eudesmanolides.[3][4] Pseudoguaianolides are particularly characteristic of the Ambrosia species.[3][4] Further structural diversity arises from variations in oxidation patterns, substitutions, and ring arrangements, leading to seco- and nor-derivatives.[5]

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cluster_0 Ambrosane & Related Sesquiterpenoids cluster_1 Core Skeletons in Ambrosia cluster_2 Structural Modifications Sesquiterpenoids (C15) Sesquiterpenoids (C15) Pseudoguaianolides Pseudoguaianolides Sesquiterpenoids (C15)->Pseudoguaianolides predominant Guaianolides Guaianolides Sesquiterpenoids (C15)->Guaianolides Eudesmanolides Eudesmanolides Sesquiterpenoids (C15)->Eudesmanolides Seco-derivatives Seco-derivatives Pseudoguaianolides->Seco-derivatives Nor-derivatives Nor-derivatives Pseudoguaianolides->Nor-derivatives Other modifications (e.g., glucosides) Other modifications (e.g., glucosides) Guaianolides->Other modifications (e.g., glucosides)

Caption: Classification of Ambrosane and related sesquiterpenoids.

Biological Activities and Quantitative Data

Ambrosane sesquiterpenoids exhibit a wide range of biological activities, with anti-inflammatory and cytotoxic properties being the most extensively studied.[3] The presence of an α-methylene-γ-lactone moiety is often crucial for their biological effects.[2]

Anti-inflammatory Activity

Many Ambrosane sesquiterpenoids demonstrate potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.[6] This inhibition leads to a reduction in the production of pro-inflammatory cytokines and mediators.

CompoundAssayCell LineIC50 (µM)Reference
Neurolenin BTNF-α productionTHP-1 monocytes0.17[7]
Lobatin BTNF-α productionTHP-1 monocytes2.32[7]
Parthenolide (positive control)TNF-α productionTHP-1 monocytes4.79[7]
3-Oxo-8-hydroxyeremophila-1,7(11)-dien-12,8-olideNO productionRAW 264.76.528[8]
Cytotoxic Activity

The cytotoxic effects of Ambrosane sesquiterpenoids against various cancer cell lines have been well-documented, making them promising candidates for anticancer drug development.

CompoundCell LineIC50 (µM)Reference
AcetoxydihydrodamsinColo205 (sensitive)7.64[9]
AcetoxydihydrodamsinColo320 (multidrug-resistant)3.67 (antiproliferative)[9]
1'-NoraltamisinColo320 (multidrug-resistant)8.78 (antiproliferative)[9]
PsilostachyinColo320 (multidrug-resistant)5.29 (antiproliferative)[9]
Psilostachyin CColo20526.60[9]
CynaropicrinU-87 MG (glioblastoma)24.4 (24h), 12.2 (48h), 3.1 (72h)[10]
ObtusolColo-2051.2 µg/ml[11]
(-)-ElatolColo-2052.5 µg/ml[11]

Experimental Protocols

Extraction and Isolation of Ambrosane Sesquiterpenoids from Ambrosia artemisiifolia

The following is a generalized protocol for the extraction and isolation of sesquiterpenoids from the aerial parts of Ambrosia artemisiifolia.

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Start Start Air-dried & powdered plant material Air-dried & powdered plant material Start->Air-dried & powdered plant material Extraction with 95% MeOH Extraction with 95% MeOH Air-dried & powdered plant material->Extraction with 95% MeOH Concentration under reduced pressure Concentration under reduced pressure Extraction with 95% MeOH->Concentration under reduced pressure Crude residue Crude residue Concentration under reduced pressure->Crude residue Suspension in H2O & partitioning Suspension in H2O & partitioning Crude residue->Suspension in H2O & partitioning Petroleum Ether (PE) fraction Petroleum Ether (PE) fraction Suspension in H2O & partitioning->Petroleum Ether (PE) fraction Ethyl Acetate (EtOAc) fraction Ethyl Acetate (EtOAc) fraction Suspension in H2O & partitioning->Ethyl Acetate (EtOAc) fraction Column Chromatography (Silica gel, ODS, Sephadex LH-20) Column Chromatography (Silica gel, ODS, Sephadex LH-20) Semi-preparative HPLC Semi-preparative HPLC Column Chromatography (Silica gel, ODS, Sephadex LH-20)->Semi-preparative HPLC Pure Ambrosane Sesquiterpenoids Pure Ambrosane Sesquiterpenoids Semi-preparative HPLC->Pure Ambrosane Sesquiterpenoids EtOAc fraction EtOAc fraction EtOAc fraction->Column Chromatography (Silica gel, ODS, Sephadex LH-20)

Caption: General workflow for extraction and isolation.

  • Extraction: Air-dried and powdered aerial parts of A. artemisiifolia (10.0 kg) are extracted three times with 95% (v/v) methanol at room temperature. The solvent is then concentrated under reduced pressure to yield a crude residue.[1]

  • Partitioning: The crude residue is suspended in water and successively partitioned with petroleum ether and ethyl acetate to yield respective soluble fractions.[1]

  • Column Chromatography: The ethyl acetate fraction, which is typically rich in sesquiterpenoids, is subjected to multiple rounds of column chromatography. This may include silica gel, ODS (octadecylsilane), and Sephadex LH-20 columns with various solvent systems to separate the compounds based on polarity and size.[12][13]

  • Purification: Final purification of individual compounds is often achieved using semi-preparative High-Performance Liquid Chromatography (HPLC).[1]

Structure Elucidation

The structures of isolated Ambrosane sesquiterpenoids are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula of the compound.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for elucidating the planar structure and relative stereochemistry of the molecule.[1][12][14]

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

  • Electronic Circular Dichroism (ECD): In cases where suitable crystals cannot be obtained, ECD spectroscopy, often in conjunction with quantum chemical calculations, can be used to determine the absolute configuration.[12]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A primary mechanism underlying the anti-inflammatory and cytotoxic effects of many Ambrosane sesquiterpenoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a key transcription factor that regulates genes involved in inflammation, immunity, cell proliferation, and apoptosis.

Several sesquiterpene lactones have been shown to directly target components of the IκB kinase (IKK) complex.[15] Some, like helenalin, have been found to directly alkylate the p65 subunit of NF-κB, thereby preventing its binding to DNA.[16] Others may inhibit the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which is a crucial step for NF-κB activation.[17] The α-methylene-γ-lactone moiety is a key structural feature that allows for Michael addition reactions with cysteine residues in target proteins like IKK and p65.[6]

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Pro-inflammatory stimuli (e.g., TNF-α) Pro-inflammatory stimuli (e.g., TNF-α) IKK complex IKK complex Pro-inflammatory stimuli (e.g., TNF-α)->IKK complex activates Phosphorylation of IκBα Phosphorylation of IκBα IKK complex->Phosphorylation of IκBα IκBα IκBα IκBα->Phosphorylation of IκBα NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->Phosphorylation of IκBα Ubiquitination & Degradation of IκBα Ubiquitination & Degradation of IκBα Phosphorylation of IκBα->Ubiquitination & Degradation of IκBα NF-κB translocation to nucleus NF-κB translocation to nucleus Ubiquitination & Degradation of IκBα->NF-κB translocation to nucleus releases NF-κB Gene transcription (pro-inflammatory cytokines, etc.) Gene transcription (pro-inflammatory cytokines, etc.) NF-κB translocation to nucleus->Gene transcription (pro-inflammatory cytokines, etc.) Ambrosane Sesquiterpenoids Ambrosane Sesquiterpenoids Ambrosane Sesquiterpenoids->IKK complex inhibits Ambrosane Sesquiterpenoids->NF-κB (p50/p65) alkylates Inhibition Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion

Ambrosane sesquiterpenoids represent a structurally diverse class of natural products with significant therapeutic potential. Their potent anti-inflammatory and cytotoxic activities, largely mediated through the inhibition of the NF-κB pathway, make them attractive lead compounds for drug discovery and development. Further research into their structure-activity relationships, mechanisms of action, and synthetic accessibility will be crucial for harnessing their full potential in medicine. This guide provides a foundational understanding for researchers and professionals dedicated to advancing the science and application of these remarkable compounds.

References

The Biosynthesis of Ambrosane-Type Sesquiterpenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of ambrosane-type sesquiterpenes, a class of natural products with significant therapeutic potential. The guide details the enzymatic cascade from the universal precursor, farnesyl pyrophosphate, to the core ambrosane skeleton, summarizes key enzymatic data, and provides detailed experimental protocols for pathway elucidation and characterization.

Introduction to Ambrosane Sesquiterpenes

Ambrosane-type sesquiterpenes belong to the larger class of sesquiterpenoids, which are C15 isoprenoid natural products. They are characterized by a bicyclic carbon framework, specifically a pseudoguaianolide skeleton featuring a fused seven- and five-membered ring system. Many ambrosanes are further modified into sesquiterpene lactones (STLs), containing an α-methylene-γ-lactone moiety, which is often crucial for their biological activity. Prominent examples include helenalin, found in Arnica montana, which possesses potent anti-inflammatory and anti-neoplastic properties.[1][2] Understanding the biosynthetic origin of this complex scaffold is critical for metabolic engineering efforts aimed at producing these valuable compounds in heterologous systems.

The Core Biosynthetic Pathway

The biosynthesis of ambrosane-type sesquiterpenes is a multi-step enzymatic process that begins with the universal C15 precursor for all sesquiterpenes, (2E,6E)-farnesyl pyrophosphate (FPP). The pathway can be broadly divided into two major phases: the formation of a germacranolide precursor and its subsequent rearrangement and modification into the ambrosane skeleton. The entire process is primarily localized within specialized plant tissues, such as glandular trichomes.[3][4]

Phase 1: Formation of the Germacranolide Precursor, Costunolide

The initial steps leading to the key intermediate, costunolide, are well-characterized and involve a sesquiterpene synthase and two distinct cytochrome P450 monooxygenases (P450s).[5][6][7][8]

  • Cyclization of FPP: The pathway is initiated by the enzyme Germacrene A Synthase (GAS) , a type of sesquiterpene synthase (STS). GAS catalyzes the complex cyclization of the linear FPP molecule into (+)-germacrene A, a macrocyclic olefin with a 10-membered ring.[4][5][8]

  • First Oxidation Series: The newly formed germacrene A is then acted upon by Germacrene A Oxidase (GAO) , a P450 enzyme of the CYP71 family. GAO catalyzes a three-step oxidation of the C12-methyl group of germacrene A to a carboxylic acid, yielding germacrene A acid.[9][10][11]

  • Lactone Ring Formation: The final step to the key intermediate is catalyzed by Costunolide Synthase (COS) , another P450 enzyme (typically CYP71BL subfamily).[7][8] COS performs a stereospecific hydroxylation at the C6 position of germacrene A acid. The resulting 6α-hydroxy-germacrene A acid is an unstable intermediate that spontaneously undergoes lactonization to form the stable γ-lactone ring, yielding (+)-costunolide.[6][7][12]

Phase 2: Proposed Conversion to the Ambrosane Skeleton

The precise enzymatic steps converting the germacranolide skeleton of costunolide into the pseudoguaianolide skeleton of ambrosanes are not yet fully elucidated. However, based on the biosynthesis of related guaianolides, it is hypothesized that this transformation is catalyzed by one or more additional P450 enzymes.[6][13] These enzymes would perform a series of complex intramolecular rearrangements and cyclizations to form the characteristic 5/7 fused ring system. This remains an active area of research, with the responsible enzymes yet to be functionally characterized.

Ambrosane Biosynthesis Pathway FPP Farnesyl Pyrophosphate (FPP) GAS Germacrene A Synthase (GAS) FPP->GAS Cyclization GermacreneA (+)-Germacrene A GAO Germacrene A Oxidase (GAO) [CYP71 Clan] GermacreneA->GAO 3-step Oxidation GermacreneAcid Germacrene A Acid COS Costunolide Synthase (COS) [CYP71BL] GermacreneAcid->COS C6-Hydroxylation & Spontaneous Lactonization Costunolide (+)-Costunolide (Germacranolide) P450s Putative P450s (Uncharacterized) Costunolide->P450s Rearrangement & Cyclization Ambrosane Ambrosane Skeleton (Pseudoguaianolide) TailoringEnzymes Further Tailoring Enzymes (e.g., Hydroxylases) Ambrosane->TailoringEnzymes Modification AmbrosaneSL Ambrosane-type Sesquiterpene Lactones GAS->GermacreneA GAO->GermacreneAcid COS->Costunolide P450s->Ambrosane TailoringEnzymes->AmbrosaneSL

Fig. 1: Biosynthetic pathway from FPP to Ambrosane-type Sesquiterpene Lactones.

Quantitative Data on Pathway Enzymes

The kinetic properties of sesquiterpene synthases and P450s are crucial for understanding pathway flux and for optimizing heterologous production systems. While kinetic data for the specific enzymes leading to ambrosanes are not yet fully available, data from well-characterized, related enzymes provide valuable benchmarks.

Enzyme ClassRepresentative EnzymeSource OrganismSubstrateKₘ (µM)k꜀ₐₜ (s⁻¹)Reference
Sesquiterpene SynthaseAmorpha-4,11-diene SynthaseArtemisia annuaFPP0.6N/A[14]
Sesquiterpene SynthaseAmorpha-4,11-diene SynthaseArtemisia annuaFPP2.030.186[15]
Cytochrome P450Germacrene A Oxidase (GAO)Multiple AsteraceaeGermacrene AN/AN/A[10][11][16]
Cytochrome P450Costunolide Synthase (COS)Cichorium intybusGermacrene A AcidN/AN/A[7][8][12]
N/A: Data not available in the cited literature. Kinetic characterization of membrane-bound P450s like GAO and COS is complex and often not fully reported.

Experimental Protocols

Elucidating a terpene biosynthetic pathway involves a multi-step process, from gene discovery to biochemical characterization. The following sections provide detailed methodologies for the key experiments involved.

Experimental Workflow A 1. Gene Discovery (Trichome RNA-Seq) B 2. Candidate Gene Cloning (PCR from cDNA) A->B C 3. Heterologous Expression (E. coli / Yeast) B->C D 4. Protein Purification (e.g., Ni-NTA Chromatography) C->D E 5. In Vitro Enzyme Assay (Substrate + Enzyme + Cofactors) D->E F 6. Product Extraction & Analysis (GC-MS / LC-MS / NMR) E->F G 7. Functional Annotation F->G

Fig. 2: General experimental workflow for identifying and characterizing pathway enzymes.
Protocol 1: Heterologous Expression and Purification of a His-tagged Sesquiterpene Synthase (e.g., GAS)

This protocol describes the production of a soluble sesquiterpene synthase in E. coli.

  • Vector Construction:

    • Amplify the coding sequence of the candidate GAS gene (excluding any N-terminal plastid transit peptide) via PCR from a trichome-derived cDNA library.

    • Clone the PCR product into an E. coli expression vector (e.g., pET-28a) that incorporates an N-terminal Hexa-histidine (His₆) tag.

    • Verify the sequence of the resulting construct.

  • Protein Expression:

    • Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

    • Grow a 1 L culture in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

    • Reduce the culture temperature to 18-22°C and continue shaking for 16-20 hours to improve protein solubility.

  • Cell Lysis and Purification:

    • Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).

    • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme (1 mg/mL) and a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes, then sonicate the suspension on ice until the solution is no longer viscous.

    • Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.

    • Wash the column with 10 column volumes of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).

    • Elute the His-tagged protein with 5 column volumes of Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

    • Confirm the purity and size of the protein using SDS-PAGE. Desalt the purified protein into a storage buffer (e.g., 50 mM HEPES, 10% glycerol, 1 mM DTT, pH 7.5).

Protocol 2: Heterologous Expression and Microsome Preparation for a Cytochrome P450 (e.g., GAO/COS)

This protocol is adapted for membrane-bound P450s, often expressed in yeast or modified for bacterial expression.[17][18][19]

  • Vector Construction and Expression:

    • Codon-optimize the P450 gene for the chosen expression host (e.g., Saccharomyces cerevisiae or E. coli). For E. coli, N-terminal modifications may be required to promote proper membrane insertion.[17]

    • Clone the gene into a suitable expression vector, often co-expressed with a Cytochrome P450 Reductase (CPR) from a plant like Arabidopsis thaliana to ensure electron supply.

    • Follow the appropriate transformation and induction protocol for the chosen host system.

  • Microsome Isolation (from Yeast):

    • Harvest yeast cells by centrifugation.

    • Wash the pellet with TEK buffer (50 mM Tris-HCl, 1 mM EDTA, 100 mM KCl, pH 7.5).

    • Resuspend cells in TEK buffer with 0.6 M sorbitol and protease inhibitors.

    • Break the cells using glass beads and vigorous vortexing or a bead beater.

    • Perform a differential centrifugation: first, centrifuge at 10,000 x g for 20 min at 4°C to pellet cell debris and mitochondria.

    • Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 90 min at 4°C to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a small volume of TE buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.5) with 20% glycerol, homogenize, and store at -80°C.

Protocol 3: In Vitro Enzyme Assays
  • Sesquiterpene Synthase (GAS) Assay:

    • Prepare a 500 µL reaction mixture in a 2 mL glass GC vial.

    • The mixture should contain: 50 mM HEPES buffer (pH 7.2), 10 mM MgCl₂, 10% (v/v) glycerol, 5 mM DTT.

    • Add 5-10 µg of purified GAS protein.

    • Overlay the aqueous reaction mixture with 500 µL of n-hexane (or dodecane) to capture the volatile products.

    • Initiate the reaction by adding FPP to a final concentration of 50 µM.

    • Incubate at 30°C for 1-2 hours with gentle shaking.

    • Stop the reaction by vortexing vigorously for 30 seconds. Centrifuge to separate the phases.

    • Analyze the upper organic phase directly by GC-MS.

  • Cytochrome P450 (GAO/COS) Assay: [20]

    • This assay requires the product of the previous enzymatic step as a substrate. For example, to assay COS, germacrene A acid is required.

    • Prepare a 200 µL reaction mixture containing: 100 mM potassium phosphate buffer (pH 7.4), 2 mM NADPH, and 50-100 µg of microsomal protein (or purified P450 and CPR reconstituted in nanodiscs).

    • Add the substrate (e.g., 50 µM germacrene A acid dissolved in a minimal volume of DMSO).

    • Incubate at 30°C for 1-2 hours.

    • Stop the reaction by adding 100 µL of ethyl acetate and vortexing.

    • Extract the products twice with ethyl acetate. Pool the organic phases, evaporate to dryness under a stream of N₂, and resuspend in a suitable solvent for LC-MS or GC-MS analysis (after derivatization, e.g., methylation with diazomethane, if necessary).

Protocol 4: Product Identification by GC-MS
  • Instrumentation and Column:

    • Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Employ a non-polar capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness).[21][22][23]

  • GC Conditions:

    • Injector: 250°C, splitless mode.[21][22]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[21][22]

    • Oven Program: Start at 50°C (hold for 2 min), ramp at 10°C/min to 280°C, and hold for 5 min.[21][22] This program should be optimized based on the expected volatility of the products. For thermally labile compounds like germacrene A, a lower injector temperature (150°C) should be used to prevent rearrangement.[8]

  • MS Conditions:

    • Ion Source: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.[22]

    • Identification: Identify products by comparing their mass spectra and retention indices with those in established libraries (e.g., NIST, Wiley) and, when possible, with authentic standards.

Conclusion

The biosynthesis of ambrosane-type sesquiterpenes is a sophisticated enzymatic process initiated by a sesquiterpene synthase and elaborated by a series of Cytochrome P450-dependent oxidations and rearrangements. While the pathway to the key germacranolide intermediate, costunolide, has been elucidated, the specific P450s responsible for converting this precursor to the ambrosane skeleton represent a compelling frontier in natural product biosynthesis research. The protocols and data presented in this guide provide a robust framework for researchers to investigate these remaining enzymatic steps, paving the way for the metabolic engineering and sustainable production of these medicinally important compounds.

References

A Technical Guide to the Natural Sources of Ambrosane Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambrosane sesquiterpene lactones are a class of naturally occurring bioactive compounds predominantly found in plants of the Asteraceae family. These compounds are of significant interest to the scientific community due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This technical guide provides an in-depth overview of the primary natural sources of ambrosane sesquiterpene lactones, quantitative data on their occurrence, detailed experimental protocols for their isolation, and an exploration of the key signaling pathways they modulate.

Principal Natural Sources

The primary plant genera known to be rich sources of ambrosane sesquiterpene lactones are Ambrosia, Parthenium, and Xanthium. These genera belong to the Asteraceae family and are widely distributed globally.

  • Ambrosia (Ragweed): This genus is a well-documented source of a variety of sesquiterpene lactones, particularly pseudoguaianolides. Species such as Ambrosia artemisiifolia (common ragweed), Ambrosia maritima, and Ambrosia cumanensis have been extensively studied for their sesquiterpene lactone content.[1] These compounds are characteristic secondary metabolites of the genus.[2]

  • Parthenium (Feverfew, Santa Maria): Parthenium hysterophorus is infamous as an invasive weed but is also a significant source of the ambrosane sesquiterpene lactone, parthenin.[3] Parthenin is considered a major component of the plant's toxins and is responsible for its allelopathic effects.[3] All parts of the Parthenium hysterophorus plant contain sesquiterpene lactones.[3]

  • Xanthium (Cocklebur): Various species of this genus, including Xanthium strumarium and Xanthium sibiricum, are known to produce xanthanolides, a type of sesquiterpene lactone.[4][5] Over 30 naturally occurring xanthanolides have been isolated from the Xanthium genus.[4]

Quantitative Analysis of Ambrosane Sesquiterpene Lactones

The concentration of ambrosane sesquiterpene lactones can vary significantly depending on the plant species, the part of the plant, and the developmental stage. The following tables summarize available quantitative data from scientific literature.

Table 1: Quantitative Analysis of Sesquiterpene Lactones in Ambrosia artemisiifolia [6][7][8]

CompoundPlant PartGrowth StageConcentration (mg/g dry weight)Location of Study
PsilostachyinAerial partsEnd of July3.73Szeged, Hungary
PsilostachyinAerial partsFirst weeks of August3.38Szeged, Hungary
PeruvinAerial partsEnd of July~0.5Szeged, Hungary
AcetoxydihydrodamsinAerial partsEnd of July~0.2Szeged, Hungary
CostunolideAerial partsEnd of July~0.1Szeged, Hungary
PsilostachyinAerial partsPeak productionNot specifiedNyíri, Hungary
PeruvinAerial partsPeak productionNot specifiedNyíri, Hungary
AcetoxydihydrodamsinAerial partsPeak productionNot specifiedNyíri, Hungary
CostunolideAerial partsPeak productionNot specifiedNyíri, Hungary

Table 2: Quantitative Analysis of Parthenin in Parthenium hysterophorus

Plant PartMethodConcentrationReference
LeavesHPLCIncreases with plant age, peaks at the beginning of flowering. At senescence, a single plant can yield about 270 mg.[9]
LeavesLC-MS/HPLC40752.52 ppm (in methanolic extract)[10]
FlowersLC-MS/HPLC30454.33 ppm (in methanolic extract)[10]
StemsLC-MS/HPLC2664.09 ppm (in methanolic extract)[10]

Experimental Protocols for Extraction and Isolation

The extraction and isolation of ambrosane sesquiterpene lactones from plant material typically involve solvent extraction followed by various chromatographic techniques.

General Extraction Procedure
  • Plant Material Preparation: The aerial parts (leaves, stems, flowers) of the plant are collected, air-dried at room temperature, and then ground into a fine powder.

  • Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent. Common solvents include methanol, ethanol, acetone, ethyl acetate, and chloroform.[11][12] The extraction is often performed at room temperature over several days with occasional shaking, or by using techniques like Soxhlet extraction for a more exhaustive process.[3][12]

  • Concentration: The solvent is removed from the extract under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification Workflow

The crude extract, a complex mixture of compounds, is then subjected to a series of chromatographic steps to isolate the desired sesquiterpene lactones.

experimental_workflow plant_material Powdered Plant Material solvent_extraction Solvent Extraction (e.g., Methanol, Acetone) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Fractions column_chromatography->fractions tlc Thin Layer Chromatography (TLC) Analysis fractions->tlc pooling Pooling of Similar Fractions tlc->pooling prep_hplc Preparative HPLC (Reversed-Phase) pooling->prep_hplc pure_compound Pure Ambrosane Sesquiterpene Lactone prep_hplc->pure_compound structural_elucidation Structural Elucidation (NMR, MS) pure_compound->structural_elucidation

Caption: General workflow for the isolation of ambrosane sesquiterpene lactones.

A combination of different chromatographic methods is often employed for successful separation, including open column chromatography (OCC), vacuum liquid chromatography (VLC), and preparative thin-layer chromatography (prep-TLC).[13] The final purification is often achieved using high-performance liquid chromatography (HPLC), typically on a reversed-phase column.[14][15]

Detailed Methodologies from Literature
  • Large-Scale Isolation from Cichorium intybus: A three-step process involving water maceration, liquid-liquid extraction with ethyl acetate, and reversed-phase flash column chromatography has been described for the large-scale isolation of lactucin and 11,13-dihydrolactucin.[14][16][17]

  • Isolation from Artemisia afra: A pre-purification of the crude extract using column chromatography is followed by further separation of the resulting fraction using another column with a hexane-ethyl acetate eluent. Final purification is achieved through preparative TLC.[18]

  • General Chromatographic Conditions: Silica gel is commonly used as the stationary phase for column chromatography, with gradient elution using solvent systems like n-hexane-ethyl acetate.[11] For preparative TLC, silica gel plates are also used with various mobile phases.[13]

Modulation of Cellular Signaling Pathways

Ambrosane sesquiterpene lactones exert their biological effects by modulating key cellular signaling pathways involved in inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Many sesquiterpene lactones are potent inhibitors of NF-κB activation.[19][20] They are thought to act by selectively alkylating the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[19] Specifically, compounds like coronopilin and damsin from Ambrosia arborescens have been shown to inhibit NF-κB signaling, leading to a reduction in the expression of pro-inflammatory cytokines such as IL-6 and MCP-1.[21][22] The inhibitory mechanism involves preventing the degradation of IκB-α and IκB-β, which are inhibitory proteins that sequester NF-κB in the cytoplasm.[20]

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / Cytokine Receptor Receptor LPS->Receptor binds IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Ubiquitination &\nDegradation Ubiquitination & Degradation IkB->Ubiquitination &\nDegradation leads to NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates Ambrosanes Ambrosane Sesquiterpenes Ambrosanes->IKK inhibits IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB releases IkB_NFkB->NFkB releases DNA DNA NFkB_n->DNA binds to Transcription Gene Transcription DNA->Transcription initiates Pro-inflammatory\nCytokines Pro-inflammatory Cytokines Transcription->Pro-inflammatory\nCytokines produces

Caption: Inhibition of the NF-κB pathway by ambrosane sesquiterpene lactones.
Modulation of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling. Aberrant activation of this pathway, particularly of STAT3, is linked to cancer and inflammatory diseases.[23] Parthenolide, a well-studied sesquiterpene lactone, has been shown to be a potent inhibitor of JAKs.[23][24][25] It acts as a covalent pan-JAK inhibitor, directly binding to and inactivating these kinases.[23] This inhibition prevents the phosphorylation and activation of STAT3, thereby blocking its downstream signaling effects, which include the promotion of cancer cell migration and proliferation.[23][25]

JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes STAT3_n p-STAT3 Dimer pSTAT3_dimer->STAT3_n translocates Parthenolide Parthenolide Parthenolide->JAK inhibits DNA DNA STAT3_n->DNA binds to Transcription Gene Transcription DNA->Transcription initiates Cell Proliferation &\nSurvival Genes Cell Proliferation & Survival Genes Transcription->Cell Proliferation &\nSurvival Genes expresses

Caption: Inhibition of the JAK/STAT pathway by parthenolide.
Interference with the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers.[26] While the direct interaction of ambrosane sesquiterpenes with this pathway is an area of ongoing research, some natural products have been shown to inhibit this pathway.[26] Given the broad spectrum of anti-cancer activities of ambrosane sesquiterpenes, it is plausible that they may also exert their effects through the modulation of the PI3K/Akt/mTOR pathway. Further investigation is warranted to elucidate the specific molecular targets and mechanisms of action within this pathway.

Conclusion

Ambrosane sesquiterpene lactones, primarily sourced from the Ambrosia, Parthenium, and Xanthium genera, represent a promising class of natural products for drug discovery and development. Their well-documented anti-inflammatory and anti-cancer properties are attributed to their ability to modulate key cellular signaling pathways, including NF-κB and JAK/STAT. This technical guide provides a comprehensive overview of their natural sources, quantitative occurrence, and isolation methodologies, serving as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further research into the quantitative analysis of these compounds in a wider range of species and the detailed elucidation of their mechanisms of action will undoubtedly pave the way for their potential therapeutic applications.

References

An In-depth Technical Guide to the Chemical Structures and Biological Activities of Damsin and Coronopilin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Damsin and coronopilin are naturally occurring sesquiterpene lactones, primarily isolated from plants of the Ambrosia genus. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, particularly their cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the chemical structures, biological activities, and mechanisms of action of damsin and coronopilin, with a focus on their potential as anticancer agents.

Chemical Structure and Properties

Damsin and coronopilin are pseudoguaianolide-type sesquiterpene lactones, characterized by a fused seven- and five-membered ring system. Their chemical structures, including stereochemistry, are crucial for their biological activity.

Damsin

  • Molecular Formula: C₁₅H₂₀O₃[1]

  • IUPAC Name: (3aS,6S,6aS,9aR,9bR)-6,9a-dimethyl-3-methylidene-3a,4,5,6,6a,7,8,9b-octahydroazuleno[4,5-b]furan-2,9-dione[2]

  • Molecular Weight: 248.32 g/mol [1]

  • Key Structural Features: Damsin possesses an α-methylene-γ-lactone moiety, which is a common feature in many biologically active sesquiterpene lactones and is considered to be a key functional group for its cytotoxic activity through Michael addition reactions with biological nucleophiles.[3]

Coronopilin

  • Molecular Formula: C₁₅H₂₀O₄[4][5]

  • IUPAC Name: (3aS,6S,6aR,9aS,9bR)-6a-hydroxy-6,9a-dimethyl-3-methylidene-4,5,6,7,8,9b-hexahydro-3aH-azuleno[8,7-b]furan-2,9-dione[5]

  • Molecular Weight: 264.32 g/mol [4][5]

  • Key Structural Features: Coronopilin is structurally similar to damsin, with the notable addition of a hydroxyl group at the C1 position. This modification influences its polarity and interaction with biological targets. Like damsin, it also contains the reactive α-methylene-γ-lactone group.

Chemical Structures of Damsin and Coronopilin cluster_damsin Damsin cluster_coronopilin Coronopilin Damsin_img Damsin_img Coronopilin_img Coronopilin_img

Figure 1: 2D structures of Damsin and Coronopilin.

Biological Activity: Cytotoxicity

Damsin and coronopilin have demonstrated significant cytotoxic activity against a range of cancer cell lines. The following table summarizes their half-maximal inhibitory concentrations (IC₅₀).

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Damsin A549Lung Carcinoma10.72[6]
HeLaCervical Cancer-[6]
Panc-1Pancreatic Cancer-[6]
Caco-2Colorectal Adenocarcinoma7.2 (NF-κB inhibition)[7]
U-373 MGGlioblastoma2.28 (NF-κB inhibition)[7]
Hep G2Hepatocellular Carcinoma3.98 (NF-κB inhibition)[7]
CCRF-CEMAcute Lymphoblastic Leukemia4.3[3]
HCT116 (p53-/-)Colorectal Carcinoma21.8[3]
Coronopilin A549Lung Carcinoma40.8[6]
Caco-2Colorectal Adenocarcinoma10.1 (NF-κB inhibition)[7]
JurkatAcute T-cell Leukemia-[7]
U937Histiocytic Lymphoma-[7]

Mechanism of Action: Inhibition of NF-κB and STAT3 Signaling Pathways

Recent studies have elucidated that the anticancer effects of damsin and coronopilin are, at least in part, mediated through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and inflammation, namely the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[7][8]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory and immune responses and plays a significant role in tumorigenesis. Damsin and coronopilin have been shown to inhibit the activation of NF-κB.[7][8] This inhibition is thought to occur through the alkylation of key cysteine residues on proteins within the NF-κB signaling cascade by the α-methylene-γ-lactone moiety.

Inhibition of NF-κB Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Leads to Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Is Released Gene Target Gene Expression (Proliferation, Survival) NFkB_active->Gene Promotes Damsin Damsin/ Coronopilin Damsin->IKK Inhibits Inhibition of STAT3 Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimerization) STAT3->pSTAT3 Forms pSTAT3_nucleus Nuclear Translocation pSTAT3->pSTAT3_nucleus Gene Target Gene Expression (Proliferation, Angiogenesis) pSTAT3_nucleus->Gene Promotes Damsin Damsin/ Coronopilin Damsin->JAK Inhibits Isolation and Purification Workflow Plant Dried Plant Material (e.g., Ambrosia arborescens) Extraction Extraction (e.g., Maceration with Dichloromethane or Ethyl Acetate) Plant->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude Crude Extract Filtration->Crude Column Column Chromatography (Silica Gel) Crude->Column Fractions Fraction Collection Column->Fractions TLC TLC Analysis Fractions->TLC Purification Further Purification (e.g., Preparative HPLC) TLC->Purification Select Fractions Compounds Pure Damsin and Coronopilin Purification->Compounds

References

Isolating Nature's Arsenal: A Technical Guide to the Purification of Sesquiterpenoids from Ambrosia artemisiifolia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for the isolation and purification of sesquiterpenoids from Ambrosia artemisiifolia, commonly known as common ragweed. This plant is a rich source of bioactive sesquiterpenoids, particularly sesquiterpene lactones, which have garnered significant interest in the scientific community for their potential therapeutic applications, including anti-inflammatory and cytotoxic properties. This document outlines detailed experimental protocols, presents quantitative data from various studies, and illustrates key experimental workflows and biological pathways to serve as a comprehensive resource for researchers in natural product chemistry and drug development.

Introduction to Sesquiterpenoids from Ambrosia artemisiifolia

Ambrosia artemisiifolia L. is an invasive plant species that produces a diverse array of secondary metabolites, with sesquiterpenoids being one of the most prominent classes.[1][2] These C15 terpenoids, particularly sesquiterpene lactones, are responsible for many of the plant's reported biological activities.[1] The isolation and purification of these compounds are crucial steps for their structural elucidation, pharmacological evaluation, and potential development into therapeutic agents.

Experimental Protocols for Isolation and Purification

The isolation of sesquiterpenoids from A. artemisiifolia typically involves a multi-step process encompassing extraction, solvent partitioning, and various chromatographic techniques. The following protocols are synthesized from published research and represent common methodologies employed in the field.

General Experimental Workflow

The overall process for isolating sesquiterpenoids from A. artemisiifolia can be visualized as a sequential workflow, starting from the collection and preparation of plant material to the final purification of individual compounds.

Sesquiterpenoid Isolation Workflow plant_material Dried & Powdered Ambrosia artemisiifolia extraction Solvent Extraction (e.g., MeOH, EtOH) plant_material->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract partitioning Solvent Partitioning (e.g., Petroleum Ether, EtOAc) crude_extract->partitioning pe_fraction Petroleum Ether Fraction partitioning->pe_fraction etoh_fraction Ethyl Acetate Fraction partitioning->etoh_fraction column_chromatography Silica Gel Column Chromatography etoh_fraction->column_chromatography fractions Fractions (Fr. A, B, C...) column_chromatography->fractions further_purification Further Purification fractions->further_purification ods_column ODS Column Chromatography further_purification->ods_column sephadex_column Sephadex LH-20 Chromatography further_purification->sephadex_column hplc Semi-preparative HPLC ods_column->hplc sephadex_column->hplc isolated_compounds Isolated Sesquiterpenoids hplc->isolated_compounds

A generalized workflow for the isolation of sesquiterpenoids.
Detailed Methodologies

2.2.1. Extraction of Plant Material

  • Method 1: Methanol Extraction

    • Air-dry the aerial parts of A. artemisiifolia and grind them into a fine powder.

    • Extract the powdered plant material (e.g., 10.0 kg) with 95% (v/v) methanol at room temperature three times.[1]

    • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude residue.[1]

  • Method 2: Ethanol Extraction

    • Extract the air-dried and powdered whole plant material (e.g., 50 kg) with 80% ethanol at room temperature (e.g., 200 L x 3, 7 days each time).[2]

    • Concentrate the ethanol extract to yield the crude extract.[2]

2.2.2. Solvent Partitioning

  • Suspend the crude residue in water.

  • Perform successive liquid-liquid partitioning with solvents of increasing polarity. A common sequence is petroleum ether followed by ethyl acetate.[1][2] This step separates compounds based on their polarity, with nonpolar compounds concentrated in the petroleum ether fraction and moderately polar compounds, including many sesquiterpenoids, in the ethyl acetate fraction.

2.2.3. Column Chromatography

  • Silica Gel Column Chromatography:

    • Subject the ethyl acetate-soluble fraction to silica gel column chromatography (100–200 mesh).[1]

    • Elute the column with a gradient of solvents, such as chloroform-methanol (e.g., starting from 100:0 to 60:40, v/v) or dichloromethane-methanol (e.g., 99:1, 98:2, 95:5, etc.), to separate the extract into several fractions.[1][2]

  • ODS-C18 Column Chromatography:

    • Further fractionate the primary fractions obtained from silica gel chromatography using an ODS-C18 column.

    • Elute with a gradient of methanol-water (e.g., 30:70 to 70:30, v/v) to yield sub-fractions.[1]

  • Sephadex LH-20 Column Chromatography:

    • Utilize Sephadex LH-20 column chromatography for size exclusion and further purification of sub-fractions.

    • Typically, methanol is used as the mobile phase.[1]

2.2.4. Semi-preparative High-Performance Liquid Chromatography (HPLC)

  • The final purification of individual sesquiterpenoids is often achieved using semi-preparative HPLC.

  • A C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.[1]

  • The elution can be isocratic or a gradient, and the effluent is monitored using a UV detector (e.g., at 210 nm).[2]

Quantitative Data on Isolated Sesquiterpenoids

The following tables summarize the quantitative data from representative studies on the isolation of sesquiterpenoids from A. artemisiifolia.

Table 1: Extraction and Fractionation Yields

Starting MaterialExtraction SolventCrude Extract YieldEthyl Acetate Fraction YieldReference
10.0 kg (aerial parts)95% Methanol0.5 kg90.0 g[1]
50 kg (whole plant)80% Ethanol1,200 g230 g[2]
9.0 kg (inflorescence)Petroleum Ether, then 95% Ethanol254.9 g (PE extract)-

Table 2: Yields of Isolated Sesquiterpenoids

Compound NameStarting FractionYieldReference
3β-acetoxy-4β-hydroxy-1α,7α, 10β,11αH-pseudoguaia-12,8β-olideSub-fraction C3-5 (from 6.0 g of Fr. C3)60.0 mg[1]
1β,7β,9β,10β,13αH-guaia-4(5)-en-12,6β-olide 9-O-β-d-glucosideSub-fraction C5-2 (from 8.3 g of Fr. C5)8.0 mg[1]
4β-hydroxy-1α,5α,7α,9αH-guaia-10(14),11(13)-dien-12-acid 9-O-β-d-glucosideSub-fraction C5-2 (from 8.3 g of Fr. C5)6.0 mg[1]
Psilostachyin BSub-fraction C2-3 (from Fr. C2)100.0 mg
PsilostachyinSub-fraction C2-3 (from Fr. C2)30.0 mg
Eudesmane-type sesquiterpene (Compound 1)Fr. D-2-3 (from 2.1 g of Fr. D-2)10.2 mg[2]
Eudesmane-type sesquiterpene (Compound 2)Fr. D-2-3 (from 2.1 g of Fr. D-2)3.5 mg[2]
Eudesmane-type sesquiterpene (Compound 3)Fr. D-2-3 (from 2.1 g of Fr. D-2)4.6 mg[2]
Guaiane-type sesquiterpene (Compound 4)Fr. D-2-5 (from 64 mg of Fr. D-2-5)6.1 mg[2]

Table 3: Biological Activity of Selected Sesquiterpenoids

CompoundBiological ActivityIC50/EC50 ValueCell Line/AssayReference
AcetoxydihydrodamsinCytotoxic7.64 µMColo 205
AcetoxydihydrodamsinAntiproliferative3.67 µMColo 320
PsilostachyinAntiproliferative5.29 µMColo 320
CostunolideSTAT3 Activation Inhibition~10 µM (EC50)THP-1
CostunolideCytotoxic0.8 µM (IC50)A431

Signaling Pathway Modulation by Sesquiterpene Lactones

Sesquiterpene lactones isolated from A. artemisiifolia and other plants have been shown to modulate key signaling pathways involved in inflammation and cancer, notably the NF-κB and STAT3 pathways.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of many sesquiterpene lactones are attributed to their ability to inhibit the NF-κB signaling pathway. These compounds can directly interact with components of this pathway, preventing the transcription of pro-inflammatory genes.

NF-kB Inhibition by Sesquiterpene Lactones cluster_cytoplasm Cytoplasm stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates ub_proteasome Ubiquitination & Proteasomal Degradation ikb->ub_proteasome nfkb_p65 p65 nfkb_p50 p50 nfkb_complex NF-κB Complex (p65/p50/IκBα) nfkb_active Active NF-κB (p65/p50) ub_proteasome->nfkb_active releases nucleus Nucleus nfkb_active->nucleus translocates to transcription Transcription of Pro-inflammatory Genes (e.g., COX-2, iNOS, Cytokines) nucleus->transcription initiates sesquiterpenoids Sesquiterpene Lactones sesquiterpenoids->inhibition

Inhibition of the NF-κB pathway by sesquiterpene lactones.
Inhibition of the STAT3 Signaling Pathway

Certain sesquiterpenoids, such as costunolide, have been shown to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and plays a crucial role in cell proliferation, survival, and differentiation.

STAT3 Inhibition by Sesquiterpenoids cluster_cytoplasm Cytoplasm cytokine Cytokines/Growth Factors (e.g., IL-6) receptor Receptor cytokine->receptor jak JAK receptor->jak activates stat3 STAT3 jak->stat3 phosphorylates p_stat3 p-STAT3 stat3->p_stat3 dimer p-STAT3 Dimer p_stat3->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to transcription Transcription of Target Genes (e.g., Bcl-2, Cyclin D1) nucleus->transcription initiates sesquiterpenoids Sesquiterpenoids (e.g., Costunolide) sesquiterpenoids->inhibition

Inhibition of the STAT3 pathway by sesquiterpenoids.

Conclusion

The isolation and purification of sesquiterpenoids from Ambrosia artemisiifolia is a well-documented process that yields a variety of structurally diverse and biologically active compounds. The methodologies outlined in this guide, from initial extraction to final chromatographic separation, provide a solid foundation for researchers aiming to explore the chemical constituents of this plant. The quantitative data presented highlights the potential yields of these compounds, while the illustrated signaling pathways offer insights into their mechanisms of action. This comprehensive technical guide serves as a valuable resource for the scientific community, facilitating further research into the therapeutic potential of these natural products.

References

Spectroscopic Analysis of Novel Ambrosane Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and relevant biological signaling pathways associated with novel Ambrosane derivatives and related sesquiterpenoid lactones. This document is intended to serve as a core resource for the characterization and evaluation of this promising class of natural products.

Introduction to Ambrosane Derivatives

Ambrosane sesquiterpenoids are a class of natural products characterized by a bicyclic carbon skeleton that has been the subject of extensive phytochemical and pharmacological investigation. These compounds, isolated from various plant species, have demonstrated a wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. The structural diversity within the ambrosane family, arising from different oxidation patterns and stereochemical arrangements, presents a continuous source of novel chemical entities with potential for drug discovery and development. Accurate and detailed spectroscopic characterization is paramount for the unambiguous identification and subsequent biological evaluation of these novel derivatives.

Spectroscopic Data of Novel Sesquiterpenoid Lactones

The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data for recently identified sesquiterpenoid lactones, including derivatives that share structural similarities with the ambrosane skeleton. This data is crucial for the structural elucidation and comparative analysis of newly isolated compounds.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃) of 8β-Hydroxy-9α-isovaleroyloxycalyculatolide (1)
PositionδH (ppm), mult. (J in Hz)
25.34, d (3.4)
32.37, m
32.09, m
64.60, dd (11.5, 6.0)
72.92, m
95.29, d (2.9)
136.22, d (3.2)
135.61, d (2.8)
141.83, s
151.18, d (6.9)
2'2.23, m
3'2.15, m
4'0.99, d (6.8)
5'0.98, d (6.8)

Data extracted from a study on sesquiterpenes from Neurolaena lobata.[1]

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃) of 8β-Hydroxy-9α-isovaleroyloxycalyculatolide (1)
PositionδC (ppm)
1134.1
278.9
336.4
4132.5
5139.8
682.1
752.3
875.1
978.2
10149.2
11125.9
12170.2
13121.8
1416.9
1520.9
1'172.5
2'43.4
3'25.7
4'22.5
5'22.4

Data extracted from a study on sesquiterpenes from Neurolaena lobata.[1]

Table 3: High-Resolution Mass Spectrometry (HR-ESIMS) Data
CompoundMolecular FormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺
8β-Hydroxy-9α-isovaleroyloxycalyculatolide (1)C₂₀H₂₆O₇379.1757379.1755
Unnamed SesquiterpenoidC₁₅H₂₀O₄265.1434265.1435
2β-acetyloxy-6β-hydroxyglechomanolideC₁₇H₂₂O₅307.1540307.1545

Data for the unnamed sesquiterpenoid and 2β-acetyloxy-6β-hydroxyglechomanolide were obtained from the resin of Commiphora myrrha.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the verification of scientific findings and the advancement of research. The following sections provide a generalized methodology for the isolation and spectroscopic analysis of novel ambrosane derivatives, based on established practices.

General Experimental Procedures

Instrumentation: Nuclear Magnetic Resonance (NMR) spectra are typically recorded on 400 or 500 MHz spectrometers. Chemical shifts are reported in ppm (δ) and referenced to the residual solvent signals. High-resolution electrospray ionization mass spectrometry (HR-ESIMS) is performed on a Q-TOF or similar high-resolution mass spectrometer.

Chromatography: Column chromatography is generally carried out using silica gel (60–200 mesh) or Sephadex LH-20. Thin-layer chromatography (TLC) is performed on pre-coated silica gel GF₂₅₄ plates, with spots visualized by UV light and heating after spraying with a vanillin-sulfuric acid reagent. High-performance liquid chromatography (HPLC) is often employed for the final purification of compounds, using reversed-phase (e.g., C18) or normal-phase columns.

Extraction and Isolation Protocol

The following diagram outlines a typical workflow for the extraction and isolation of sesquiterpenoids from a plant source.

G plant_material Air-dried and Powdered Plant Material extraction Maceration with Organic Solvent (e.g., 95% EtOH) plant_material->extraction filtration_concentration Filtration and Concentration (Rotary Evaporation) extraction->filtration_concentration crude_extract Crude Extract filtration_concentration->crude_extract partition Solvent Partitioning (e.g., EtOAc-H₂O) crude_extract->partition etOAc_fraction EtOAc Fraction partition->etOAc_fraction column_chromatography Column Chromatography (Silica Gel, Gradient Elution) etOAc_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc_analysis TLC Analysis fractions->tlc_analysis hplc_purification Semi-preparative HPLC tlc_analysis->hplc_purification pure_compounds Pure Novel Ambrosane Derivatives hplc_purification->pure_compounds

Caption: General workflow for the extraction and isolation of novel ambrosane derivatives.
Spectroscopic Analysis

Isolated pure compounds are subjected to a suite of spectroscopic techniques for structural elucidation:

  • Mass Spectrometry (MS): HR-ESIMS is used to determine the molecular formula of the compound.

  • ¹H NMR: Provides information on the number and types of protons, their chemical environment, and scalar couplings.

  • ¹³C NMR and DEPT: Determines the number of carbon atoms and distinguishes between CH₃, CH₂, CH, and quaternary carbons.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons (COSY), directly attached proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC), which are crucial for assembling the complete molecular structure.

  • NOESY/ROESY: Used to determine the relative stereochemistry of the molecule by identifying protons that are close in space.

Biological Activity and Signaling Pathways

Ambrosane derivatives and related sesquiterpenoid lactones are well-documented for their anti-inflammatory properties. A key mechanism of action for many of these compounds is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Anti-inflammatory Mechanism via NF-κB Inhibition

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for cytokines and chemokines.

Certain ambrosane derivatives can inhibit this pathway, leading to a reduction in the inflammatory response. The following diagram illustrates this inhibitory action.

G cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm nf_kb_nucleus NF-κB pro_inflammatory_genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) nf_kb_nucleus->pro_inflammatory_genes Induces Transcription inflammatory_response Inflammatory Response pro_inflammatory_genes->inflammatory_response lps LPS tlr4 TLR4 lps->tlr4 ikb_nf_kb IκB-NF-κB Complex tlr4->ikb_nf_kb Activates IKK ikb_p P-IκB ikb_nf_kb->ikb_p Phosphorylation nf_kb_cytoplasm NF-κB ikb_p->nf_kb_cytoplasm Degradation of IκB nf_kb_cytoplasm->nf_kb_nucleus Translocation ambrosane Ambrosane Derivative ambrosane->ikb_nf_kb Inhibits IκB Phosphorylation

Caption: Inhibition of the NF-κB signaling pathway by ambrosane derivatives.

Conclusion

The structural elucidation of novel ambrosane derivatives and related sesquiterpenoid lactones relies heavily on the meticulous application of modern spectroscopic techniques, particularly NMR and high-resolution mass spectrometry. The data and protocols presented in this guide provide a foundational framework for researchers in the field. Furthermore, understanding the molecular mechanisms underlying the biological activities of these compounds, such as the inhibition of the NF-κB signaling pathway, is crucial for their development as potential therapeutic agents. Continued research into this fascinating class of natural products is warranted to fully explore their pharmacological potential.

References

A Technical Guide to the Preliminary Cytotoxic Screening of Ambrosia Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preliminary cytotoxic screening of extracts and isolated compounds from plants of the Ambrosia genus, commonly known as ragweed. This document synthesizes key findings on their anticancer potential, detailing the cytotoxic effects of various extracts and purified molecules against a range of cancer cell lines. It is designed to serve as a valuable resource for researchers in oncology, natural product chemistry, and pharmacology, offering detailed experimental protocols, quantitative data, and insights into the molecular mechanisms of action.

Introduction to Ambrosia Species in Cancer Research

The genus Ambrosia, belonging to the Asteraceae family, comprises numerous species, with Ambrosia artemisiifolia and Ambrosia maritima being the most extensively studied for their medicinal properties. These plants are rich sources of secondary metabolites, particularly sesquiterpene lactones, which have demonstrated a variety of biological activities, including anti-inflammatory, antimicrobial, and notably, cytotoxic effects.[1] The growing body of research into the cytotoxic potential of Ambrosia extracts and their constituents underscores their promise as a source for the discovery of novel anticancer agents.

Quantitative Cytotoxicity Data

The cytotoxic activity of compounds isolated from Ambrosia species has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of cytotoxicity. The following tables summarize the IC50 values for several compounds isolated from Ambrosia artemisiifolia and Ambrosia maritima.

Table 1: Cytotoxic Activity of Compounds from Ambrosia artemisiifolia
CompoundCell LineIC50 (µM)Reference
AcetoxydihydrodamsinColo 205 (doxorubicin-sensitive colon adenocarcinoma)7.64[2][3]
Psilostachyin CColo 205 (doxorubicin-sensitive colon adenocarcinoma)26.60[2][3]
1'-NoraltamisinColo 320 (multidrug-resistant colon adenocarcinoma)8.78 (antiproliferative)[2][3]
PsilostachyinColo 320 (multidrug-resistant colon adenocarcinoma)5.29 (antiproliferative)[2][3]
Thiophene EA-431 (epidermoid skin cancer)Not specified, but exerted cytotoxic effects[4][5]
A. artemisiifolia Essential OilColo 320 (multidrug-resistant colon adenocarcinoma)0.0103%[6]
A. artemisiifolia Essential OilColo 205 (doxorubicin-sensitive colon adenocarcinoma)0.054% (antiproliferative)[6]
Table 2: Cytotoxic Activity of Compounds from Ambrosia maritima
CompoundCell LineIC50 (µg/mL)Reference
HymeninHCT-116 (colorectal carcinoma)3.83[7]
HymeninA-549 (lung carcinoma)5.48[7]
HymeninMCF-7 (breast adenocarcinoma)10.1[7]
DamsinHCT-116 (colorectal carcinoma)>50[7]
DamsinA-549 (lung carcinoma)>50[7]
DamsinMCF-7 (breast adenocarcinoma)>50[7]

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the cytotoxic screening of Ambrosia plant extracts.

Plant Material Extraction and Isolation of Compounds

The general workflow for extracting and isolating cytotoxic compounds from Ambrosia species is outlined below.

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Fractionation & Isolation cluster_3 Compound Identification DriedPlant Dried Plant Material (e.g., aerial parts, roots) GroundPlant Ground Plant Material DriedPlant->GroundPlant Grinding SolventExtraction Solvent Extraction (e.g., Methanol, n-hexane) GroundPlant->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract Filtration & Evaporation ColumnChromatography Column Chromatography (e.g., Silica Gel) CrudeExtract->ColumnChromatography Fractions Fractions ColumnChromatography->Fractions HPLC HPLC Fractions->HPLC IsolatedCompounds Isolated Compounds HPLC->IsolatedCompounds Spectroscopy Spectroscopic Analysis (NMR, MS) IsolatedCompounds->Spectroscopy

Caption: General workflow for extraction and isolation of compounds from Ambrosia.

A detailed protocol for methanol extraction is as follows:

  • Preparation of Plant Material: The aerial parts of the Ambrosia plant are dried and ground into a fine powder.[8]

  • Extraction: The ground plant material is extracted with methanol.[8] The mixture is subjected to ultrasonication to enhance extraction efficiency.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure to yield the crude methanol extract.

  • Fractionation: The crude extract is subjected to column chromatography for fractionation.[9]

  • Purification: Individual compounds are purified from the fractions using techniques like High-Performance Liquid Chromatography (HPLC).[9]

  • Structure Elucidation: The chemical structures of the purified compounds are determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2][10]

Cell Culture

A variety of human cancer cell lines are used to evaluate the cytotoxic potential of Ambrosia extracts. These include:

  • Colo 205: A doxorubicin-sensitive human colon adenocarcinoma cell line.[2][3]

  • Colo 320: A multidrug-resistant human colon adenocarcinoma cell line.[2][3]

  • A-431: A human epidermoid carcinoma cell line.[4]

  • HCT-116: A human colorectal carcinoma cell line.[7]

  • A-549: A human lung carcinoma cell line.[7]

  • MCF-7: A human breast adenocarcinoma cell line.[7]

  • HepG2: A human liver cancer cell line.[11]

  • MRC-5: A non-cancerous human fetal lung fibroblast cell line, used as a control for selectivity.[2][4]

Cells are typically cultured in appropriate media, such as RPMI-1640 or DMEM, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin), and maintained in a humidified incubator at 37°C with 5% CO2.[2][11]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[2][3][11]

G cluster_0 Cell Seeding cluster_1 Treatment cluster_2 MTT Addition & Incubation cluster_3 Formazan Solubilization & Measurement SeedCells Seed cells in 96-well plates AddCompound Add varying concentrations of test compounds SeedCells->AddCompound Incubate Incubate for a specified period (e.g., 24, 72 hours) AddCompound->Incubate AddMTT Add MTT solution to each well Incubate->AddMTT IncubateMTT Incubate to allow formazan crystal formation AddMTT->IncubateMTT AddSolvent Add solubilization solution (e.g., DMSO) IncubateMTT->AddSolvent MeasureAbsorbance Measure absorbance with a microplate reader AddSolvent->MeasureAbsorbance

Caption: Workflow of the MTT cytotoxicity assay.

The detailed steps for the MTT assay are as follows:

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well for cytotoxicity assays or 6 x 10^3 cells/well for antiproliferative assays) and allowed to attach overnight.[12]

  • Treatment: The cells are then treated with various concentrations of the Ambrosia extracts or isolated compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a defined period, typically 24 or 72 hours.[3]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[11]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the control-treated cells. The IC50 values are then determined from the dose-response curves.

Molecular Mechanisms of Action

Several studies have begun to elucidate the molecular mechanisms underlying the cytotoxic effects of compounds from Ambrosia species. The inhibition of key signaling pathways involved in cancer cell proliferation and survival appears to be a common mechanism.

Inhibition of the NF-κB Signaling Pathway

Sesquiterpene lactones from Ambrosia have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][13] NF-κB is a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.

G cluster_0 Cytoplasm cluster_1 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates to Nucleus Ambrosia Ambrosia Sesquiterpene Lactones Ambrosia->NFkB Inhibits translocation DNA DNA NFkB_nucleus->DNA Binds GeneExpression Gene Expression (Proliferation, Survival) DNA->GeneExpression

Caption: Inhibition of the NF-κB signaling pathway by Ambrosia sesquiterpene lactones.

Compounds such as damsin, ambrosin, and coronopilin isolated from A. arborescens have been shown to inhibit the TNF-α-induced translocation of NF-κB to the nucleus.[8][13] This inhibition is thought to occur through the alkylation of sulfhydryl groups on key signaling proteins, such as the p65 subunit of NF-κB. By blocking NF-κB activation, these compounds can suppress the expression of pro-survival genes, leading to apoptosis in cancer cells.

Inhibition of c-Src Kinase Activity

Neoambrosin and damsin, isolated from Ambrosia maritima, have been found to silence the activity of c-Src kinase.[9][10][14][15] c-Src is a non-receptor tyrosine kinase that is often overexpressed and activated in various cancers, where it plays a crucial role in promoting cell proliferation, invasion, and metastasis.

G cluster_0 Cell Signaling Cascade GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor Binds cSrc c-Src Kinase Receptor->cSrc Activates Downstream Downstream Signaling (Proliferation, Survival) cSrc->Downstream Ambrosia Neoambrosin & Damsin Ambrosia->cSrc Inhibits

Caption: Inhibition of c-Src kinase by neoambrosin and damsin from Ambrosia maritima.

The inhibition of c-Src kinase activity by these sesquiterpene lactones represents a targeted therapeutic approach. Interestingly, cancer cells with mutated EGFR (epidermal growth factor receptor), which often exhibit resistance to other therapies, have shown hypersensitivity to neoambrosin and damsin, suggesting a potential strategy to overcome certain types of drug resistance.[10][14][15]

Conclusion and Future Directions

The preliminary cytotoxic screening of Ambrosia plant extracts and their isolated compounds, particularly sesquiterpene lactones, has revealed significant potential for the development of new anticancer drugs. The data presented in this guide highlight the potent and, in some cases, selective cytotoxic activity of these natural products against various cancer cell lines.

Future research should focus on:

  • Broadening the Scope of Screening: Testing a wider range of Ambrosia species and their unique chemical constituents against a more extensive panel of cancer cell lines, including those representing different cancer types and resistance mechanisms.

  • Elucidating Structure-Activity Relationships: Conducting further studies to understand the relationships between the chemical structures of these compounds and their cytotoxic activity. This knowledge can guide the synthesis of more potent and selective derivatives.

  • In-depth Mechanistic Studies: Moving beyond preliminary screening to more detailed investigations of the molecular mechanisms of action. This includes identifying specific protein targets and elucidating the effects on various signaling pathways.

  • In Vivo Studies: Progressing the most promising compounds to in vivo studies using animal models to evaluate their efficacy and safety in a more complex biological system.

This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of Ambrosia species. The rich chemical diversity of this plant genus, coupled with the potent biological activities of its constituents, makes it a compelling area for future cancer research.

References

Ethnobotanical Uses of Plants Containing Ambrosane Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants belonging to the Asteraceae family, commonly known as the daisy or sunflower family, have been a cornerstone of traditional medicine across various cultures for centuries. A significant portion of their therapeutic properties can be attributed to a class of secondary metabolites known as sesquiterpenoid lactones. Among these, ambrosane sesquiterpenoid lactones, characterized by a specific bicyclic carbon skeleton, have garnered considerable scientific interest due to their potent biological activities. This technical guide provides a comprehensive overview of the ethnobotanical uses of prominent ambrosane-containing plants, delves into the quantitative biological activities of isolated compounds, and presents detailed experimental protocols for their isolation and evaluation. Furthermore, it elucidates the molecular mechanisms underlying their therapeutic effects, with a focus on key inflammatory and oncogenic signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, facilitating the exploration of these natural compounds for novel therapeutic applications.

Ethnobotanical Landscape of Ambrosane-Containing Plants

Several genera within the Asteraceae family are particularly rich in ambrosane sesquiterpenoid lactones. The most notable among these are Ambrosia, Parthenium, and Xanthium. Traditional medicine systems have long recognized the therapeutic potential of these plants, employing them to treat a wide range of ailments.

  • Ambrosia Species (Ragweeds): Despite being notorious for their allergenic pollen, various Ambrosia species have been used in traditional medicine. For instance, Ambrosia arborescens has been traditionally used in Andean medicine to alleviate inflammatory conditions[1][2]. Native Americans have also utilized ragweed for both external and internal medicinal purposes[3].

  • Parthenium hysterophorus (Parthenium Weed): This invasive species, often considered a noxious weed, has a rich history in traditional medicine, particularly in Central America and the Caribbean. It has been used to treat skin infections, dermatitis, amoebic dysentery, and as an analgesic for muscular rheumatism[4][5]. Decoctions of the plant have been used to manage fever, diarrhea, and neurological disorders[5].

  • Xanthium strumarium (Cocklebur): This plant has a long history of use in traditional medicine across Asia, Europe, and the Americas. It has been traditionally employed for treating rhinitis, headaches, fever, and various skin conditions[6]. The fruits, in particular, are a common ingredient in traditional Chinese medicine formulations for these purposes[7].

Quantitative Biological Activities of Ambrosane Compounds

The ethnobotanical uses of these plants are strongly supported by modern pharmacological studies that have quantified the biological activities of their constituent ambrosane compounds. These activities include cytotoxic, anti-inflammatory, and antimicrobial effects.

Cytotoxic Activity

Ambrosane sesquiterpenoid lactones have demonstrated significant cytotoxicity against various cancer cell lines, making them promising candidates for anticancer drug development. The tables below summarize the 50% inhibitory concentration (IC50) values for prominent ambrosane compounds.

Table 1: Cytotoxic Activity of Ambrosane Compounds from Xanthium Species

CompoundCancer Cell LineIC50 (µg/mL)Reference
XanthatinColon (WiDr)0.1 - 6.2[8][9]
XanthatinBreast (MDA-MB-231)0.1 - 6.2[8][9]
XanthatinLung (NCI-417)0.1 - 6.2[8][9]
XanthinosinColon (WiDr)Not specified[8][9]
XanthinosinBreast (MDA-MB-231)Not specified[8][9]
XanthinosinLung (NCI-417)Not specified[8][9]
X. strumarium Chloroform ExtractColon (WiDr)0.1 - 6.2[8][9]
X. strumarium Chloroform ExtractBreast (MDA-MB-231)0.1 - 6.2[8][9]
X. strumarium Chloroform ExtractLung (NCI-417)0.1 - 6.2[8][9]
X. strumarium Acetone ExtractLeukemia (K562)180.12 ± 0.9[3]
X. strumarium Methanol ExtractLeukemia (K562)298.25 ± 0.6[3]
X. strumarium Ethanol ExtractLeukemia (K562)410.23 ± 0.1[3]

Table 2: Cytotoxic Activity of Ambrosane Compounds from Ambrosia Species

CompoundCancer Cell LineIC50 (µM)Reference
DamsinCaco-27.2[1]
Coronopilin-10.1 (for anti-NF-κB activity)[1]

Table 3: Cytotoxic Activity of Extracts from Parthenium hysterophorus

ExtractCancer Cell LineIC50 (ng/mL)Reference
Methanolic Flower ExtractBreast (MCF-7)30.81 ± 0.09[10]
Methanolic Flower ExtractCervical (HeLa)5.35 ± 0.03[10]
Anti-inflammatory Activity

The traditional use of these plants for inflammatory ailments is substantiated by their ability to inhibit key inflammatory mediators and pathways.

Table 4: Anti-inflammatory Activity of Ambrosane Compounds and Extracts

Compound/ExtractAssayIC50Reference
XanthatinNF-κB Luciferase Reporter9.607 µmol/L[6]
XanthatinIKKβ Kinase Activity11.315 μmol/L[6]
XanthatinJAK2 Kinase Activity4.078 μmol/L[6]
P. hysterophorus Methanolic ExtractUrease Inhibition43.1 ± 1.24 µg/mL[11]
P. hysterophorus Ethyl Acetate ExtractUrease Inhibition57.3 ± 1.27 µg/mL[11]
P. hysterophorus Aqueous ExtractPhosphodiesterase Inhibition24.2 ± 0.11 µg/mL[11]
Antimicrobial Activity

Several ambrosane compounds and plant extracts have demonstrated inhibitory activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key measure of this activity.

Table 5: Antimicrobial Activity of Parthenium hysterophorus Leaf Extracts

ExtractMicroorganismMIC (mg/mL)Reference
Ethyl AcetateBacillus subtilis3.12[12]
Ethyl AcetateStaphylococcus aureus6.25[12]
Ethyl AcetatePseudomonas aeruginosa6.25[12]
Ethyl AcetateEscherichia coli12.5[12]
Ethyl AcetateSaccharomyces cerevisiae12.5[12]
Ethyl AcetateCandida albicans50[12]
AcetoneEscherichia coli25[12]

Mechanisms of Action: Targeting Key Signaling Pathways

Ambrosane sesquiterpenoid lactones exert their biological effects by modulating critical intracellular signaling pathways that are often dysregulated in diseases like cancer and chronic inflammation. The NF-κB and STAT3 pathways are prominent targets.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of the inflammatory response and also plays a crucial role in cell survival and proliferation. Many sesquiterpenoid lactones, including ambrosanes, inhibit NF-κB activation. This is often achieved through the direct alkylation of cysteine residues on components of the NF-κB signaling cascade, such as the IκB kinase (IKK) complex. For example, xanthatin has been shown to directly inhibit IKKβ kinase activity, thereby preventing the phosphorylation and subsequent degradation of IκBα, which is necessary for NF-κB to translocate to the nucleus and activate target gene expression[6][8]. Molecular docking studies have suggested that parthenin can bind to IKKβ, further supporting this mechanism[1].

NF_kB_Inhibition Figure 1: Inhibition of NF-κB Signaling by Ambrosanes cluster_0 Cytoplasm cluster_1 TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex (IKKα, IKKβ, NEMO) TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits IkBa_p P-IκBα Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation DNA DNA Inflammation Inflammatory Gene Expression DNA->Inflammation Transcription Xanthatin Xanthatin (Ambrosane) Xanthatin->IKK Inhibits (Covalent Binding)

Caption: Inhibition of the canonical NF-κB signaling pathway by the ambrosane sesquiterpenoid lactone, xanthatin.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that is aberrantly activated in many cancers and inflammatory diseases. Ambrosane compounds have been shown to inhibit STAT3 signaling. Xanthatin, for instance, has been found to directly inhibit the Janus kinase (JAK) family, which are upstream activators of STAT3. By covalently binding to JAKs, xanthatin prevents the phosphorylation of STAT3, its subsequent dimerization, and translocation to the nucleus to regulate the expression of genes involved in cell proliferation and survival[6][8].

STAT3_Inhibition Figure 2: Inhibition of JAK-STAT3 Signaling by Ambrosanes cluster_0 Cytoplasm cluster_1 Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 P-STAT3 Dimer P-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation DNA DNA Proliferation Gene Expression (Proliferation, Survival) DNA->Proliferation Transcription Xanthatin Xanthatin (Ambrosane) Xanthatin->JAK Inhibits (Covalent Binding) Bioactivity_Guided_Isolation Figure 3: Bioactivity-Guided Isolation Workflow for Ambrosanes Plant Dried Plant Material Extraction Solvent Extraction (e.g., Pet. Ether, Chloroform, Methanol) Plant->Extraction CrudeExtracts Crude Extracts Extraction->CrudeExtracts Bioassay1 Biological Activity Screening CrudeExtracts->Bioassay1 ActiveExtract Active Crude Extract Bioassay1->ActiveExtract Select ColumnChrom Column Chromatography (Silica Gel) ActiveExtract->ColumnChrom Fractions Fractions ColumnChrom->Fractions Bioassay2 Biological Activity Screening of Fractions Fractions->Bioassay2 ActiveFractions Active Fractions Bioassay2->ActiveFractions Select Purification Further Purification (e.g., Prep-HPLC, Crystallization) ActiveFractions->Purification PureCompound Pure Ambrosane Compound Purification->PureCompound StructureElucidation Structure Elucidation (NMR, MS, IR) PureCompound->StructureElucidation

References

A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Biological Activities of Pseudoguaianolides

Introduction

Pseudoguaianolides are a significant subclass of sesquiterpene lactones, natural compounds characterized by a distinctive 5/7/5 tricyclic fused ring system.[1] They are distinguished from their guaianolide counterparts by the position of a methyl group.[1][2] Abundantly found in various plant species, particularly within the Asteraceae family, these compounds have garnered substantial interest in the scientific community for their wide spectrum of potent biological activities.[3][4][5][6] The reactivity of pseudoguaianolides is often attributed to the presence of an α-methylene-γ-lactone moiety and other electrophilic centers, which can form covalent bonds with biological nucleophiles, such as the thiol groups of cysteine residues in proteins.[3][7] This reactivity underpins their ability to modulate multiple signaling pathways, making them promising candidates for therapeutic development. This guide provides a comprehensive overview of their biological activities, mechanisms of action, and the experimental protocols used for their evaluation.

Anticancer Activities

Pseudoguaianolides have demonstrated marked anticancer activities in a variety of in vitro and in vivo models.[3][8] Their cytotoxic and antiproliferative effects are mediated through the modulation of several key signaling pathways crucial for cancer cell survival, proliferation, and immune evasion.

Quantitative Data on Anticancer Activity

The cytotoxic effects of various pseudoguaianolides against different cancer cell lines are summarized below. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

PseudoguaianolideCancer Cell LineIC50 Value (µM)Reference
HelenalinAsexual erythrocytic stages of P. falciparum0.23[9]
AmbrosinBladder Cancer Cells (UM-UC9, UM-UC5)~1 - 8[10]
AmbrosinTriple-Negative Breast Cancer (BT-20, MDA-231)~1 - 8[10]
Britannin Analogue (13)RAW264.7 Macrophages (NO Inhibition)0.9[11][12]
Britannin Analogue (22)RAW264.7 Macrophages (NO Inhibition)0.6[11][12]
LactucinHuman Epidermoid Carcinoma (KB)75[13]
LactucinHuman Hepatocellular Carcinoma (Bel 7402)55[13]
Mechanisms of Anticancer Action

The anticancer effects of pseudoguaianolides are multi-faceted, involving the induction of apoptosis, cell cycle arrest, and modulation of the tumor microenvironment. Several key signaling pathways are targeted.

A. Inhibition of NF-κB Pathway: A fundamental mechanism for many pseudoguaianolides, including helenalin, britannin, and ambrosin, is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[3][7][14][15] NF-κB plays a critical role in inflammation and cancer by promoting the expression of genes involved in cell survival, proliferation, and angiogenesis. Pseudoguaianolides, through their reactive α-methylene-γ-lactone group, can directly alkylate the p65 subunit of NF-κB, specifically targeting cysteine residues (e.g., Cys38).[7][15] This covalent modification prevents NF-κB from binding to DNA, thereby inhibiting the transcription of its target genes and promoting apoptosis.[15]

NF_kB_Inhibition Mechanism of NF-κB Inhibition by Pseudoguaianolides cluster_stimulus Extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Releases Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Alkylated_p65 Alkylated p65 NFkB_p50_p65->Alkylated_p65 DNA DNA NFkB_p50_p65->DNA Translocates & Binds Compound Pseudoguaianolide (e.g., Helenalin) Compound->NFkB_p50_p65 Covalently binds (Alkylates p65) Alkylated_p65->DNA Binding Blocked Transcription Gene Transcription (Survival, Proliferation, Inflammation) DNA->Transcription Initiates

NF-κB inhibition by pseudoguaianolides.

B. Induction of Oxidative Stress: Helenalin has been shown to induce cell death in rhabdomyosarcoma cells by increasing levels of reactive oxygen species (ROS).[14][16][17][18] This surge in ROS leads to mitochondrial membrane depolarization, endoplasmic reticulum (ER) stress, and ultimately, apoptosis.[14][17] The generation of oxidative stress appears to be a primary and pivotal mechanism for the antitumor activity of certain pseudoguaianolides.[14][16]

Oxidative_Stress_Pathway Oxidative Stress-Induced Apoptosis by Helenalin Helenalin Helenalin ROS ↑ Reactive Oxygen Species (ROS) Helenalin->ROS Mito Mitochondrial Depolarization ROS->Mito ER Endoplasmic Reticulum (ER) Stress ROS->ER Caspase Caspase Activation (Caspase 3, 9) Mito->Caspase ER->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Oxidative stress pathway induced by helenalin.

C. Modulation of Keap1-Nrf2 and HIF-1α Pathways: The pseudoguaianolide britannin is a potent modulator of multiple signaling pathways.[3][5][8] It can block the Keap1-Nrf2 pathway by covalently binding to a cysteine residue on Keap1, which leads to the activation and nuclear translocation of Nrf2, a key regulator of antioxidant responses.[3][8] Additionally, britannin modulates the c-Myc/HIF-1α signaling axis, which results in the downregulation of the PD-1/PD-L1 immune checkpoint.[3][5][8] This action enhances the activation of cytotoxic T lymphocytes, suggesting an immunomodulatory role in its anticancer effect.[3]

D. Other Mechanisms: Ambrosin has been shown to exert its cytotoxic effects by acting as an antagonist of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and RhoC GTPase.[10][19] It inhibits EGFR auto-phosphorylation and RhoC activity, which are critical for cancer cell migration and invasion.[10][19]

Anti-inflammatory Activities

Pseudoguaianolides are well-documented for their potent anti-inflammatory properties, which are largely linked to their ability to inhibit the NF-κB pathway.[3]

Quantitative Data on Anti-inflammatory Activity

Several pseudoguaianolides have been evaluated in various models of inflammation.

PseudoguaianolideAssay / ModelEffectReference
ConfertdiolideTPA-induced mouse ear edema (chronic)87% edema reduction[20]
ConfertdiolideCarrageenan-induced paw edema (oral)46% edema inhibition[20]
PartheninOxazolone-induced DTH69% reduction in MPO levels[20]
AmbrosanolideTPA-induced mouse ear edemaActive[20]
HysterinTPA-induced mouse ear edemaActive[20]
HymeninTPA-induced mouse ear edemaActive[20]
Mechanism of Anti-inflammatory Action

The primary anti-inflammatory mechanism is the inhibition of NF-κB, which suppresses the production of key pro-inflammatory mediators.[3] By inhibiting NF-κB, pseudoguaianolides reduce the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and cytokines such as TNF-α and IL-1β.[15] This leads to a reduction in nitric oxide (NO) and prostaglandin E2 production, which are key mediators of the inflammatory response.[3]

Other Biological Activities

Beyond their anticancer and anti-inflammatory effects, pseudoguaianolides exhibit a range of other notable biological activities.

  • Antiplasmodial Activity: Helenalin and its derivatives have shown high activity against the asexual erythrocytic stages of Plasmodium falciparum, the parasite responsible for malaria, with IC50 values in the low micromolar range.[9]

  • Enzyme Inhibition: Helenalin can selectively inhibit enzymes such as 5-lipoxygenase, leukotriene C4 synthase, and human telomerase.[7] Its ability to inhibit cytochrome P450 enzymes by reacting with thiol groups is also a key aspect of its cytotoxicity.[7]

  • Antimicrobial Activity: Some pseudoguaianolides have been reported to reduce the growth of bacteria like Staphylococcus aureus.[7]

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the biological activities of pseudoguaianolides.

Cytotoxicity and Cell Viability Assays

These assays are fundamental for determining the cytotoxic potential of a compound against cancer cell lines.

A. MTT/MTS Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: Viable cells with active metabolism convert the tetrazolium salt (MTT or MTS) into a colored formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Methodology:

    • Cell Seeding: Plate cells (e.g., L929, BF2, HL-60, U-937) in a 96-well plate at a predetermined density (e.g., 35,000 cells/well) and incubate for 24 hours to allow for attachment.[21][22]

    • Compound Treatment: Treat the cells with various concentrations of the pseudoguaianolide, typically in serial dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.[21][22] Incubate for a specified period (e.g., 24, 48, or 72 hours).[22]

    • Reagent Addition: After incubation, add the MTT or MTS reagent to each well.[21]

    • Incubation: Incubate the plate for a period (e.g., 3 hours) to allow for the conversion of the tetrazolium salt to formazan.[21]

    • Measurement: If using MTT, a solubilizing agent is added to dissolve the formazan crystals. The absorbance of the colored solution is then measured using a microplate reader at a specific wavelength.

    • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle control. IC50 values are calculated using non-linear regression analysis.[22]

B. CellTox™ Green Cytotoxicity Assay: This is a fluorescence-based assay that measures cytotoxicity by detecting the binding of a fluorescent dye to DNA from compromised cells.

  • Principle: The assay uses a cyanine dye that is impermeable to live cells but stains the DNA of dead cells (with compromised membrane integrity). The fluorescence signal is directly proportional to the number of dead cells.

  • Methodology (Real-Time Mode): [23]

    • Reagent Preparation: Add the CellTox™ Green dye to the cell culture medium before seeding the cells (e.g., 10 µl of dye per 5 ml of medium for a 1:500 dilution).[23]

    • Cell Seeding: Seed the cell suspension containing the dye into opaque-walled 96-well plates.[23]

    • Compound Treatment: Add the test compounds to the wells.

    • Measurement: Measure the fluorescent signal at various time points over the incubation period (e.g., 1-3 days) using a plate reader (Excitation: ~485 nm, Emission: ~520 nm).[23] This allows for the kinetic monitoring of cytotoxicity.

Generalized workflow for in vitro cytotoxicity assays.
Apoptosis Assays

Flow Cytometry with Annexin V / Propidium Iodide (PI) Staining: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) and used to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

  • Methodology:

    • Cell Treatment: Treat cells with the pseudoguaianolide for a specified time.

    • Cell Harvesting: Harvest the cells and wash them with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[17]

    • Incubation: Incubate the cells in the dark.

    • Analysis: Analyze the stained cells using a flow cytometer. The results allow for the quantification of different cell populations:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells[17]

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells[17]

      • Annexin V- / PI+ : Necrotic cells[17]

Anti-inflammatory Assays

Nitric Oxide (NO) Production Inhibition Assay: This assay measures the ability of a compound to inhibit the production of NO in macrophages stimulated with lipopolysaccharide (LPS).

  • Principle: LPS stimulates macrophages (e.g., RAW 264.7) to produce NO via the iNOS enzyme. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Methodology:

    • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate.

    • Treatment: Pre-treat the cells with various concentrations of the pseudoguaianolide for a short period.

    • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL).

    • Incubation: Incubate for 24 hours.

    • Nitrite Measurement: Collect the culture supernatant. Add Griess reagent to the supernatant, which reacts with nitrite to form a purple azo compound.

    • Analysis: Measure the absorbance at ~540 nm. A decrease in absorbance compared to the LPS-only control indicates inhibition of NO production. Calculate the IC50 value for NO inhibition.[11][12]

Conclusion

Pseudoguaianolides represent a diverse and powerful class of natural products with significant therapeutic potential. Their biological activities, particularly in the realms of anticancer and anti-inflammatory research, are well-supported by extensive preclinical data. The ability of these compounds to covalently modify and modulate key regulatory proteins like NF-κB and Keap1 provides a strong mechanistic basis for their effects. While their reactivity raises questions about specificity and potential toxicity, it also offers a unique opportunity for the development of targeted covalent inhibitors. Further research, including synthetic modification to optimize efficacy and safety profiles, will be crucial in translating the promise of pseudoguaianolides into clinical applications.

References

Discovery of Novel Sesquiterpenoid Scaffolds in Asteraceae: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Asteraceae family, one of the largest and most diverse families of flowering plants, is a prolific source of structurally complex and biologically active secondary metabolites. Among these, sesquiterpenoids and their lactone derivatives stand out for their significant therapeutic potential, exhibiting a wide range of pharmacological activities including anti-inflammatory, cytotoxic, and antimicrobial properties. This technical guide provides a comprehensive overview of recent discoveries of novel sesquiterpenoid scaffolds from the Asteraceae family, with a focus on their isolation, structure elucidation, and biological evaluation.

Experimental Protocols: A Roadmap to Discovery

The discovery of novel sesquiterpenoids is a meticulous process that begins with the collection of plant material and culminates in the characterization of pure, bioactive compounds. The following sections detail the key experimental methodologies employed in this endeavor.

Extraction and Fractionation

The initial step involves the extraction of secondary metabolites from the dried and powdered plant material. This is typically followed by liquid-liquid partitioning to separate compounds based on their polarity.

Protocol 1: General Extraction and Liquid-Liquid Partitioning

  • Maceration: The dried and powdered plant material (e.g., aerial parts, roots) is macerated with a polar solvent, most commonly 95% ethanol or methanol, at room temperature for several days. This process is often repeated multiple times to ensure exhaustive extraction.

  • Concentration: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Suspension: The crude extract is then suspended in water.

  • Liquid-Liquid Partitioning: The aqueous suspension is sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform or ethyl acetate, and finally n-butanol. This separates the compounds into fractions with different polarities, concentrating the sesquiterpenoids typically in the chloroform/ethyl acetate and n-butanol fractions.

Chromatographic Purification

The separation of individual sesquiterpenoids from the enriched fractions is achieved through a combination of chromatographic techniques.

Protocol 2: Column Chromatography (CC)

  • Stationary Phase: Silica gel is the most commonly used stationary phase for the initial separation of sesquiterpenoids.

  • Packing: A slurry of silica gel in a non-polar solvent (e.g., n-hexane) is packed into a glass column.

  • Loading: The dried extract fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

  • Elution: A gradient elution is performed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform).

  • Fraction Collection: The eluate is collected in numerous small fractions.

  • Monitoring: The composition of each fraction is monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

For final purification, preparative or semi-preparative HPLC is employed.

  • Column: Reversed-phase columns, such as C18, are frequently used. For instance, a Waters Xbridge C18 column (4.6 mm × 250 mm, 5 µm) is a common choice.

  • Mobile Phase: A gradient of acetonitrile and water is a typical mobile phase for separating sesquiterpenoids. The gradient is optimized to achieve the best separation of the target compounds.

  • Detection: A Diode Array Detector (DAD) is used to monitor the elution of compounds at various wavelengths.

  • Purification: The peaks corresponding to the pure compounds are collected.

Structure Elucidation

The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic techniques.

Protocol 4: Spectroscopic Analysis

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR: ¹H and ¹³C NMR spectra provide information about the proton and carbon environments in the molecule.

    • 2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity of atoms within the molecule and piecing together its structure. NOESY (Nuclear Overhauser Effect Spectroscopy) is used to determine the relative stereochemistry of the molecule.

  • Electronic Circular Dichroism (ECD): ECD spectroscopy, often in conjunction with quantum chemical calculations, is used to determine the absolute configuration of chiral molecules.[1]

Newly Discovered Sesquiterpenoid Scaffolds and Their Biological Activities

Recent research has unveiled a plethora of novel sesquiterpenoid scaffolds from various genera within the Asteraceae family. The following tables summarize the quantitative data for some of these recently discovered compounds.

Eudesmane-Type Sesquiterpenoids from Aster koraiensis

Four new eudesmane-type sesquiterpene glycosides, askoseosides A–D, were recently isolated from the flowers of Aster koraiensis.[1]

Table 1: ¹³C NMR Data for Askoseoside A and B (150 MHz, in CD₃OD)

PositionAskoseoside A (δc)Askoseoside B (δc)
179.880.1
235.535.7
3200.8201.1
4134.1134.3
5159.0159.2
674.574.8
750.150.3
824.524.7
971.872.1
1046.646.8
1128.929.1
1222.122.3
1321.922.1
1425.425.6
1510.110.3
1'104.5104.7
2'75.175.3
3'78.178.3
4'71.671.8
5'78.078.2
6'62.863.0

Table 2: Anticancer Activity of Compounds from Aster koraiensis

CompoundEGF-induced Colony Growth Inhibition (%)TPA-induced Colony Growth Inhibition (%)
Askoseoside D57.867.1
Apigenin88.680.2
Apigenin-7-O-β-d-glucuronopyranoside79.270.7
Cadinane-Type Sesquiterpenoid from Centaurea alexandrina

A new cadinane-type sesquiterpene glucoside was isolated from Centaurea alexandrina. Its cytotoxic potential was evaluated against several cancer cell lines.[2]

Table 3: Cytotoxicity of a New Cadinane-Type Sesquiterpenoid (IC₅₀ in µM)

Cell LineCompound 1
Colo-205 (colorectal)>100
HepG2 (hepatocellular)>100
MCF-7 (breast)>100
Bisabolane-Type Sesquiterpenoids from Vernonia amygdalina

Seven previously undescribed bisabolane-type sesquiterpenes, named amygdanoids A-G, were identified in Vernonia amygdalina. These compounds exhibited anti-inflammatory activity.[3]

Table 4: ¹H NMR Data for Amygdanoid A (600 MHz, in CDCl₃)

PositionδH (mult., J in Hz)
25.40 (br s)
64.35 (dd, 11.4, 4.2)
81.88 (m)
91.55 (m), 1.45 (m)
102.05 (m)
121.01 (d, 6.6)
130.99 (d, 6.6)
141.70 (s)
154.89 (s), 4.78 (s)

Visualizing the Path to Discovery and Action

Diagrams are powerful tools for illustrating complex processes and relationships. The following sections provide Graphviz diagrams for the experimental workflow and a key signaling pathway targeted by sesquiterpenoids.

Experimental Workflow for Sesquiterpenoid Discovery

A generalized experimental workflow for the discovery of new sesquiterpenoids.
Inhibition of the NF-κB Signaling Pathway

Many sesquiterpenoids from Asteraceae exert their anti-inflammatory and cytotoxic effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

nfkb_pathway stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Cell Surface Receptor stimuli->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb degradation ikb_nfkb IκBα-NF-κB Complex ikb->ikb_nfkb nfkb->ikb_nfkb nucleus Nucleus nfkb->nucleus translocates to ikb_nfkb->nfkb releases nfkb_nucleus NF-κB gene_transcription Gene Transcription nfkb_nucleus->gene_transcription activates inflammatory_response Inflammatory Response (e.g., COX-2, iNOS) gene_transcription->inflammatory_response sesquiterpenoids Sesquiterpenoids (e.g., Amygdanoid E) sesquiterpenoids->ikk inhibit sesquiterpenoids->nfkb inhibit translocation

Inhibition of the NF-κB signaling pathway by sesquiterpenoids from Asteraceae.

Conclusion

The Asteraceae family continues to be a treasure trove of novel sesquiterpenoid scaffolds with significant therapeutic potential. The systematic application of modern extraction, chromatographic, and spectroscopic techniques is essential for the successful isolation and characterization of these complex natural products. The elucidation of their mechanisms of action, particularly their interaction with key signaling pathways such as NF-κB, provides a strong foundation for the development of new drugs for the treatment of cancer and inflammatory diseases. Further exploration of the vast chemical diversity within this plant family is warranted to uncover new lead compounds for drug discovery.

References

Methodological & Application

Protocol for extraction of sesquiterpene lactones from Ambrosia arborescens

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Protocol for the Extraction of Sesquiterpene Lactones from Ambrosia arborescens

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ambrosia arborescens, a plant native to the Andean regions of South America, is a rich source of sesquiterpene lactones (SLs). These secondary metabolites exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, and anti-parasitic effects. Notably, SLs such as damsin, ambrosin, and coronopilin isolated from A. arborescens have been shown to modulate key signaling pathways implicated in inflammation and cancer, such as the NF-κB pathway. This document provides a detailed protocol for the extraction, isolation, and quantification of sesquiterpene lactones from the aerial parts of Ambrosia arborescens.

Quantitative Data Summary

The following table summarizes the reported concentrations of major sesquiterpene lactones found in the aerial parts of Ambrosia species.

Plant SpeciesSesquiterpene LactoneConcentration (mg/g of dry plant material)Reference
Ambrosia arborescensCoronopilin12.3[1]
Ambrosia arborescensDamsin13.4[1]
Ambrosia artemisiifoliaPsilostachyinup to 26.66[2][3]
Ambrosia artemisiifoliaPeruvinup to 4.80[2][3]

Experimental Protocols

This section outlines the detailed methodology for the extraction and purification of sesquiterpene lactones from Ambrosia arborescens.

Plant Material Preparation
  • Collection: Collect the aerial parts (leaves and stems) of Ambrosia arborescens.

  • Drying: Air-dry the plant material at room temperature in a well-ventilated area until brittle.

  • Grinding: Grind the dried plant material into a fine powder using a cutting mill.

Extraction

Two primary methods for extraction are presented below.

Method A: Maceration with Ethyl Acetate

  • Weigh the powdered plant material.

  • Suspend the powder in ethyl acetate at a 1:10 (w/v) ratio in a suitable container.

  • Agitate the mixture for 48-72 hours at room temperature.

  • Filter the mixture through Whatman No. 1 filter paper.

  • Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude ethyl acetate extract.[4]

Method B: Ultrasound-Assisted Extraction with Methanol

  • Weigh the powdered plant material.

  • Suspend the powder in methanol (e.g., 5 kg of plant material in 51 L of MeOH).[5]

  • Perform ultrasonication at room temperature for a defined period (e.g., 3 x 30 minutes).

  • Filter the mixture.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude methanolic extract.[5]

Purification of Sesquiterpene Lactones

A multi-step chromatographic process is required for the isolation of pure sesquiterpene lactones.

Step 1: Initial Fractionation using Column Chromatography

  • Deactivate silica gel 60 by mixing it with a specific percentage of water.

  • Prepare a slurry of the deactivated silica gel in a non-polar solvent (e.g., hexane or cyclohexane).

  • Pack a glass column with the slurry.

  • Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.[4]

  • Elute the column with a solvent gradient of increasing polarity. A common gradient system is cyclohexane-dichloromethane-methanol or toluene-acetone.[5]

  • Collect fractions of a fixed volume (e.g., 20 mL).

  • Monitor the fractions by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane-ethyl acetate, 2:8) and visualize the spots under UV light or by staining (e.g., with anisaldehyde-sulfuric acid reagent).[6]

  • Pool fractions with similar TLC profiles.

Step 2: Further Purification by Medium Pressure Liquid Chromatography (MPLC) or Reversed-Phase Chromatography (RPC)

  • Subject the pooled fractions from the previous step to further separation using MPLC or RPC on a silica gel column.[4][5]

  • Employ a gradient elution system, for example, toluene-acetone or cyclohexane-dichloromethane-methanol.[5]

  • Collect and analyze fractions as described in Step 1.

Step 3: Final Purification by Semi-Preparative HPLC

  • Dissolve the partially purified fractions in a suitable solvent (e.g., methanol-water mixture).

  • Perform semi-preparative High-Performance Liquid Chromatography (HPLC) for final purification.[5]

  • A typical gradient system for a C18 column could be a methanol-water gradient.[5]

  • Monitor the elution profile with a DAD or UV detector (e.g., at 210 nm).[2][3]

  • Collect the peaks corresponding to the individual sesquiterpene lactones.

  • Evaporate the solvent to obtain the pure compounds.

Step 4: Crystallization

  • For compounds that are crystalline, dissolve the purified sesquiterpene lactone in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol-dichloromethane).[5]

  • Allow the solvent to evaporate slowly or store at a low temperature (e.g., in a refrigerator) to induce crystallization.[5]

  • Collect the crystals by filtration.

Purity Assessment and Quantification
  • Purity Check: Assess the purity of the isolated compounds using analytical HPLC.

  • Quantification: Develop an HPLC-DAD method for the quantitative analysis of the target sesquiterpene lactones.[1]

    • Prepare standard solutions of the purified compounds of known concentrations.

    • Generate a calibration curve for each compound.

    • Inject the crude extract and the purified fractions to determine the concentration of each sesquiterpene lactone.

Structural Elucidation

The chemical structure of the isolated compounds can be determined using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, COSY, HSQC, and HMBC experiments.[4][7]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[4][7]

  • Infrared (IR) Spectroscopy: To identify functional groups.[4]

Visualizations

Experimental Workflow Diagram

Extraction_Workflow Plant Ambrosia arborescens (Aerial Parts) Grinding Drying & Grinding Plant->Grinding Extraction Solvent Extraction (Methanol or Ethyl Acetate) Grinding->Extraction Filtration Filtration & Concentration (Rotary Evaporator) Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract ColumnChrom Column Chromatography (Silica Gel) CrudeExtract->ColumnChrom Fractions Collected Fractions ColumnChrom->Fractions TLC TLC Analysis Fractions->TLC Pooling Pooling of Similar Fractions TLC->Pooling PooledFractions Pooled Fractions Pooling->PooledFractions HPLC Semi-Preparative HPLC PooledFractions->HPLC PureCompound Pure Sesquiterpene Lactones HPLC->PureCompound Analysis Structural Elucidation (NMR, MS) & Quantification (HPLC) PureCompound->Analysis

Caption: Experimental workflow for the extraction and purification of sesquiterpene lactones.

Signaling Pathway Diagram

NFkB_Pathway SL Sesquiterpene Lactones (Damsin, Ambrosin) p65 p-p65 SL->p65 inhibits p105 p-p105 SL->p105 inhibits p53 p53 SL->p53 increases level NFkB NF-κB Activation p65->NFkB promotes p105->NFkB promotes Cytokines Pro-inflammatory Cytokines (IL-6, MCP-1) NFkB->Cytokines induces expression DNA_Damage DNA Damage Response p53->DNA_Damage

Caption: Modulation of the NF-κB signaling pathway by sesquiterpene lactones.

References

Application Note & Protocol: Quantification of Damsin in Plant Material using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Damsin is a sesquiterpene lactone found in various plants of the Ambrosia genus, notably Ambrosia arborescens and Ambrosia maritima.[1][2] It has garnered significant interest in the scientific community due to its potential pharmacological activities, including anticancer properties.[1][2] Accurate and sensitive quantification of damsin in plant material is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of damsin in plant material using a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The method is designed for high sensitivity and selectivity, making it suitable for complex plant matrices.

Experimental Protocols

Sample Preparation and Extraction

This protocol outlines the extraction of damsin from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., leaves, flowers)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or nylon)

  • HPLC vials

Procedure:

  • Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of 80% methanol in water (v/v) to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction of damsin.

  • Combine all the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 2 mL of methanol.

  • Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

Proposed HPLC-MS/MS Method

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    Time (min) % B
    0.0 30
    10.0 95
    12.0 95
    12.1 30

    | 15.0 | 30 |

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

Multiple Reaction Monitoring (MRM) Parameters (Proposed):

Damsin has a molecular weight of 248.32 g/mol . The protonated molecule [M+H]⁺ would have an m/z of 249.3. Fragmentation of sesquiterpene lactones often involves the loss of water (H₂O) and carbon monoxide (CO).[3][5]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Damsin (Quantifier)249.3231.30.13015
Damsin (Qualifier)249.3203.30.13025

Note: These MRM parameters are proposed and should be optimized by direct infusion of a damsin standard to determine the most abundant and stable fragment ions and the optimal cone voltage and collision energy.

Data Presentation

The following table summarizes the quantitative data for damsin found in the literature.

Plant SpeciesPlant PartDamsin Concentration (mg/g dry matter)Reference
Ambrosia maritimaLeavesVaries with season, max ~6.87[8]
Ambrosia maritimaFlowersVaries with season, increases with water stress[8]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of damsin in plant material.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Plant Material (Dried & Powdered) extraction Solvent Extraction (80% MeOH) start->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration reconstitution->filtration hplc HPLC Separation filtration->hplc msms MS/MS Detection (MRM) hplc->msms quantification Quantification msms->quantification reporting Reporting quantification->reporting

Caption: Workflow for Damsin Quantification.

Signaling Pathway Inhibition by Damsin

Damsin has been reported to inhibit the NF-κB and STAT3 signaling pathways. The following diagram provides a simplified representation of this inhibition.

signaling_pathway cluster_pathways Cellular Signaling cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates gene_expression gene_expression NFkB_nucleus->gene_expression Gene Expression (Inflammation, Proliferation) JAK JAK STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes STAT3_nucleus STAT3 (nucleus) STAT3_dimer->STAT3_nucleus translocates STAT3_nucleus->gene_expression Damsin Damsin Damsin->IKK inhibits Damsin->JAK inhibits

Caption: Inhibition of NF-κB and STAT3 Pathways by Damsin.

References

Application Notes and Protocols for Testing Ambrosane Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing cell culture techniques to evaluate the cytotoxic properties of Ambrosane-type sesquiterpenoids. The protocols outlined below detail methodologies for assessing cell viability, membrane integrity, and apoptosis induction, along with insights into the potential signaling pathways involved in Ambrosane-mediated cytotoxicity.

Introduction to Ambrosane Sesquiterpenoids and their Cytotoxic Potential

Ambrosane-type sesquiterpenoids are a class of natural products that have demonstrated significant biological activities, including anti-inflammatory and anticancer properties. Compounds such as neoambrosin and damsin, isolated from plants of the Ambrosia genus, have shown cytotoxic effects against various cancer cell lines.[1][2][3] Their potential to circumvent multidrug resistance makes them promising candidates for further investigation in oncology drug discovery.[1][2][3] Understanding the cellular mechanisms and signaling pathways through which these compounds exert their cytotoxic effects is crucial for their development as therapeutic agents.

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of the Ambrosane-type sesquiterpenoids, neoambrosin and damsin, against a panel of human cancer cell lines. This data provides a quantitative measure of their cytotoxic potency.

Cell LineCompoundIC50 (µM)
Leukemia
CCRF-CEMNeoambrosin2.61 ± 0.24
Damsin3.14 ± 0.16
CEM/ADR5000Neoambrosin2.78 ± 0.17
Damsin3.15 ± 0.11
Breast Cancer
MDA-MB-231-pcDNANeoambrosin5.53 ± 0.55
Damsin5.25 ± 0.63
MDA-MB-231-BCRPNeoambrosin4.67 ± 0.33
Damsin4.34 ± 0.28
Glioblastoma
U87MGNeoambrosin3.23 ± 0.21
Damsin3.19 ± 0.19
U87MG.ΔEGFRNeoambrosin0.59 ± 0.04
Damsin0.47 ± 0.03
Colon Cancer
HCT116 (p53+/+)Neoambrosin2.51 ± 0.11
Damsin3.03 ± 0.15
HCT116 (p53-/-)Neoambrosin2.11 ± 0.13
Damsin5.16 ± 0.41

Data extracted from Saeed et al., 2015.[1][2][3]

Experimental Protocols

The following are detailed protocols for commonly used in vitro assays to determine the cytotoxicity of Ambrosane compounds.

Cell Culture and Treatment
  • Cell Line Maintenance : Culture the desired cancer cell lines (e.g., CCRF-CEM, MDA-MB-231, U87MG, HCT116) in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding : Seed the cells in 96-well plates at a predetermined optimal density for each cell line. Allow the cells to adhere and enter the exponential growth phase (typically 18-24 hours).

  • Compound Preparation : Prepare stock solutions of the Ambrosane compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO). Make serial dilutions of the stock solution in the complete cell culture medium to achieve the desired final concentrations.

  • Treatment : Replace the existing medium in the 96-well plates with the medium containing the various concentrations of the Ambrosane compounds. Include appropriate controls, such as a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation : Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Reagent Preparation : Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

  • MTT Addition : After the treatment incubation period, add 10 µL of the MTT solution to each well of the 96-well plate.

  • Incubation : Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization : Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Shake the plate for 10 minutes in the dark to ensure complete solubilization. Measure the absorbance at 540-595 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of LDH from damaged cells, providing a measure of cell membrane integrity.

  • Sample Collection : After the treatment period, centrifuge the 96-well plate. Carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction : Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation : Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement : Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis : Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to that of control cells (spontaneous release) and cells lysed with a lysis buffer (maximum release).

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting : After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.

  • Cell Staining : Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis : Add more 1X binding buffer to each tube and analyze the stained cells by flow cytometry as soon as possible.

  • Data Interpretation :

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are necrotic.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Cell Lysis : After treatment, lyse the cells using a chilled cell lysis buffer.

  • Protein Quantification : Determine the total protein concentration of the cell lysates.

  • Caspase-3 Reaction : Add the cell lysate to a reaction buffer containing a caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).

  • Incubation : Incubate the mixture at 37°C for 1-2 hours.

  • Signal Detection : Measure the colorimetric (at 405 nm for pNA) or fluorometric (Ex/Em = 380/420-460 nm for AMC) signal using a microplate reader.

  • Data Analysis : Compare the caspase-3 activity in treated samples to that of untreated controls.

Signaling Pathways in Ambrosane-Induced Cytotoxicity

The cytotoxic effects of Ambrosane-type sesquiterpenoids are believed to be mediated through various signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.

  • Apoptosis Induction : Ambrosin has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of mitochondrial apoptotic gene signatures.[4]

  • EGFR and RhoC GTPase Inhibition : Studies have indicated that ambrosin can act as an antagonist of EGFR tyrosine kinase and RhoC GTPase, inhibiting their activity and downstream signaling.[4]

  • NF-κB Pathway : Sesquiterpene lactones, in general, are known to inhibit the NF-κB signaling pathway, which plays a critical role in cell survival, inflammation, and immunity.[5]

  • STAT3 Pathway : Damsin has been shown to inhibit the expression of STAT3, a key transcription factor involved in cell proliferation and survival.[5]

  • c-Src Kinase Activity : Neoambrosin and damsin have been found to silence c-Src kinase activity, which may contribute to their cytotoxicity, particularly in cells with oncogenic EGFR.[1][2][3]

Visualizations

The following diagrams illustrate the experimental workflow for assessing Ambrosane cytotoxicity and a potential signaling pathway involved in its mechanism of action.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis A Cancer Cell Lines (e.g., MDA-MB-231, HCT116) B Seed cells in 96-well plates A->B C Treat with Ambrosane (various concentrations & times) B->C D MTT Assay (Cell Viability) C->D Incubate E LDH Assay (Membrane Integrity) C->E Incubate F Annexin V/PI Staining (Apoptosis Detection) C->F Incubate G Caspase-3 Assay (Apoptosis Execution) C->G Incubate H Measure Absorbance/ Fluorescence D->H E->H F->H G->H I Calculate IC50 & % Cytotoxicity/% Apoptosis H->I

Caption: Experimental workflow for assessing Ambrosane cytotoxicity.

Ambrosane_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Ambrosane Ambrosane Sesquiterpenoids EGFR EGFR Ambrosane->EGFR Inhibits cSrc c-Src Ambrosane->cSrc Inhibits RhoC RhoC Ambrosane->RhoC Inhibits NFkB NF-κB Ambrosane->NFkB Inhibits ROS ROS Generation Ambrosane->ROS Bax Bax ROS->Bax Bcl2 Bcl-2 ROS->Bcl2 Inhibits CytC Cytochrome c Release Bax->CytC Bcl2->CytC Inhibits Casp3 Caspase-3 Activation CytC->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Putative signaling pathway of Ambrosane-induced apoptosis.

References

Synthesis of Novel Derivatives from Ambrosane Sesquiterpenoids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from ambrosane sesquiterpenoids, a class of natural products with significant therapeutic potential. The focus is on the derivatization of parthenin, ambrosin, and coronopilin to enhance their biological activities, particularly as anticancer and anti-inflammatory agents.

Introduction to Ambrosane Sesquiterpenoids

Ambrosane sesquiterpenoids are a class of naturally occurring compounds characterized by a pseudoguaianolide skeleton. Key members of this family, such as parthenin, ambrosin, and coronopilin, have demonstrated a range of biological activities. However, their therapeutic application can be limited by factors such as low solubility and toxicity. Chemical modification to generate novel derivatives is a promising strategy to overcome these limitations and develop more potent and selective therapeutic agents. A primary mechanism of action for many of these compounds is the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[1][2]

Synthesis of Novel Derivatives

Spiro Derivatives of Parthenin

The exocyclic α-methylene-γ-butyrolactone moiety of parthenin is a key site for chemical modification. One common approach is the 1,3-dipolar cycloaddition to create spiro derivatives, which have shown enhanced anticancer activity compared to the parent compound.[1][3]

This protocol describes the synthesis of spiro-isoxazolidine derivatives of parthenin via a 1,3-dipolar cycloaddition reaction with nitrones.

Materials:

  • Parthenin

  • Substituted benzaldehydes

  • N-phenylhydroxylamine

  • Anhydrous toluene

  • Sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Nitrogen Formation: In a round-bottom flask, dissolve N-phenylhydroxylamine (1.1 eq) and a substituted benzaldehyde (1.0 eq) in anhydrous toluene.

  • Reflux the mixture for 2-3 hours with a Dean-Stark apparatus to remove water.

  • Cycloaddition Reaction: To the cooled nitrone solution, add parthenin (1.0 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the spiro-isoxazolidine derivative.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Water-Soluble Derivatives of Ambrosin

The poor water solubility of ambrosin limits its therapeutic potential. To address this, water-soluble prodrugs can be synthesized through Michael addition of secondary amines to the α,β-unsaturated ketone and α-methylene lactone moieties.[4]

Materials:

  • Ambrosin

  • Secondary amines (e.g., piperidine, morpholine)

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (ethanolic solution)

Procedure:

  • Michael Addition: Dissolve ambrosin (1.0 eq) in anhydrous ethanol.

  • Add the secondary amine (2.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting tertiary amine diadduct by chromatography if necessary.

  • Salt Formation: Dissolve the purified adduct in a minimal amount of ethanol.

  • Add a stoichiometric amount of ethanolic HCl solution dropwise with stirring.

  • Precipitate the hydrochloride salt by adding diethyl ether.

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the water-soluble hydrochloride salt.

  • Characterization: Confirm the structure of the product using NMR spectroscopy and elemental analysis.

1,2,3-Triazole Derivatives of Coronopilin

"Click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition, is a highly efficient method for synthesizing 1,2,3-triazole derivatives of coronopilin. These derivatives have shown potent anticancer and NF-κB inhibitory activity.[5][6]

Materials:

  • Coronopilin (can be synthesized from parthenin)

  • Propargyl bromide

  • Sodium azide

  • Substituted alkynes

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

Procedure:

  • Synthesis of Azido-Coronopilin:

    • React coronopilin with propargyl bromide in the presence of a base to introduce an alkyne group.

    • Treat the resulting propargylated coronopilin with sodium azide in a suitable solvent system (e.g., DMF/water) to produce the azido-coronopilin intermediate.

  • Click Reaction:

    • In a reaction vessel, dissolve the azido-coronopilin intermediate (1.0 eq) and a substituted alkyne (1.2 eq) in a 1:1 mixture of tert-butanol and water.

    • Add sodium ascorbate (0.3 eq) followed by CuSO₄·5H₂O (0.1 eq).

    • Stir the mixture vigorously at room temperature for 12-24 hours.

  • Work-up:

    • Dilute the reaction mixture with water and extract with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired 1,2,3-triazole derivative.

  • Characterization: Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Activity and Data Presentation

The synthesized derivatives of ambrosane sesquiterpenoids exhibit a range of biological activities. The following tables summarize the quantitative data for selected derivatives.

Table 1: Anticancer Activity of Parthenin Spiro Derivatives
CompoundCancer Cell LineIC₅₀ (µM)Reference
PartheninSW-620>100[1]
Spiro-isoxazolidine Derivative 1SW-62015.2[1]
Spiro-isoxazolidine Derivative 2DU-1458.7[1]
PartheninPC-345.3[1]
Spiro-isoxazolidine Derivative 3PC-312.5[1]
Table 2: Cytotoxicity of Water-Soluble Ambrosin Derivatives
CompoundCancer Cell LineIC₅₀ (µM)Reference
AmbrosinHuman Cancer Cell Panel (average)~1.5[4]
Bis-piperidine Adduct HCl SaltHuman Cancer Cell Panel (average)~2.0[4]
Bis-sulfonic Acid Sodium SaltHuman Cancer Cell Panel (average)Inactive[4]
Table 3: Anticancer and NF-κB Inhibitory Activity of Coronopilin Triazole Derivatives
CompoundCancer Cell LineIC₅₀ (µM)NF-κB (p65) Inhibition (%) at 100 µMReference
CoronopilinPC-3>50Not Reported[5]
Triazole Derivative 3aPC-33.180[5]
Triazole Derivative 3bTHP-15.8Not Reported[5]
Triazole Derivative 3cHCT-157.2Not Reported[5]

Signaling Pathways and Experimental Workflows

Inhibition of the NF-κB Signaling Pathway

Many ambrosane sesquiterpenoid derivatives exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling pathway. The α-methylene-γ-lactone and other electrophilic sites on these molecules can covalently bind to cysteine residues on the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory and pro-survival genes.[2][7]

NF_kB_Inhibition cluster_stimulus Inflammatory Stimuli (e.g., TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Transcription Gene Transcription (Inflammation, Proliferation) NFkB->Transcription translocates & activates Ambrosane Ambrosane Derivative Ambrosane->NFkB inhibits (alkylation of p65)

Caption: Inhibition of the canonical NF-κB signaling pathway by ambrosane derivatives.

Experimental Workflow for Synthesis and Evaluation

The overall process for synthesizing and evaluating novel ambrosane derivatives follows a logical progression from chemical synthesis to biological testing.

workflow start Start: Select Ambrosane Sesquiterpenoid synthesis Chemical Synthesis of Novel Derivatives start->synthesis purification Purification and Characterization (Chromatography, NMR, MS) synthesis->purification screening In vitro Biological Screening (e.g., MTT Assay for Cytotoxicity) purification->screening mechanistic Mechanistic Studies (e.g., Western Blot for NF-κB Inhibition) screening->mechanistic lead Lead Compound Identification mechanistic->lead end End: Further Preclinical Development lead->end

Caption: General workflow for the synthesis and evaluation of novel ambrosane derivatives.

Protocols for Biological Assays

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Synthesized ambrosane derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Western Blot for NF-κB Inhibition

Western blotting can be used to detect the levels of key proteins in the NF-κB pathway, such as phosphorylated IκBα and the p65 subunit, to confirm the inhibitory effect of the synthesized derivatives.

Materials:

  • Cell culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α). Lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

The chemical derivatization of ambrosane sesquiterpenoids is a powerful strategy for generating novel compounds with enhanced therapeutic properties. The protocols and data presented here provide a framework for the synthesis, evaluation, and mechanistic understanding of these promising drug candidates. Further exploration of different chemical modifications and biological activities will continue to expand the therapeutic potential of this important class of natural products.

References

Elucidating the Intricate Architecture of Ambrosane Sesquiterpenoids Using NMR Spectroscopy: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive structural elucidation of Ambrosane-type sesquiterpenoids. These natural products, known for their diverse biological activities, possess a complex bicyclic framework with multiple stereocenters, making NMR an indispensable tool for their characterization.

Introduction to Ambrosane Sesquiterpenoids and the Role of NMR

Ambrosane sesquiterpenoids are a class of natural products characterized by a ten-membered ring cyclized to form a[1][2]-bicyclic core. A prominent member of this family is Parthenin, which exhibits a range of biological activities. The structural complexity, including the relative stereochemistry of multiple chiral centers, necessitates a suite of advanced NMR techniques for unambiguous structure determination. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY/ROESY) NMR experiments are pivotal in piecing together the molecular puzzle, from establishing the carbon skeleton to defining the three-dimensional arrangement of atoms.

Experimental Protocols

Sample Preparation for NMR Analysis

High-quality NMR spectra are contingent upon meticulous sample preparation. The following protocol is recommended for Ambrosane compounds:

  • Sample Purity: Ensure the Ambrosane compound is of high purity, as impurities can complicate spectral analysis. Purification can be achieved through chromatographic techniques such as column chromatography or HPLC.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) and Methanol-d₄ (CD₃OD) are commonly used for Ambrosane sesquiterpenoids. The choice of solvent can sometimes influence the chemical shifts of certain protons, especially those involved in hydrogen bonding.

  • Concentration: For ¹H NMR, a concentration of 1-5 mg in 0.5-0.7 mL of solvent is typically sufficient. For ¹³C and 2D NMR experiments, a higher concentration of 10-20 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

The following is a general set of experiments and parameters for the structural elucidation of an Ambrosane compound on a 500 MHz or 600 MHz NMR spectrometer.

  • ¹H NMR: A standard single-pulse experiment is used to obtain the proton spectrum. Key parameters include a spectral width of 12-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: A proton-decoupled experiment is typically used to obtain a spectrum with singlets for each carbon. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer experimental time are required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are valuable for distinguishing between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton spin-spin coupling networks, revealing which protons are adjacent to each other. A standard cosygpqf pulse sequence can be used.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. An hsqcedetgpsisp2 pulse sequence is often used, which can also provide editing information to differentiate CH/CH₃ from CH₂ signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and establishing the overall carbon skeleton. A standard hmbcgplpndqf pulse sequence is employed.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close in proximity, providing critical information for determining the relative stereochemistry of the molecule. The choice between NOESY and ROESY depends on the molecular weight of the compound; for small to medium-sized molecules like Ambrosanes, NOESY is generally suitable. A noesygpph pulse sequence with a mixing time of 500-800 ms is a good starting point.[1][3]

Data Presentation: NMR Data of Representative Ambrosane Compounds

The following tables summarize the ¹H and ¹³C NMR chemical shift data for three representative Ambrosane sesquiterpenoids: Parthenin, Neoambrosin, and Damsin.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Parthenin, Neoambrosin, and Damsin.

PositionParthenin (500 MHz, CDCl₃)Neoambrosin (600 MHz, CDCl₃)[3]Damsin (600 MHz, CDCl₃)[3]
1---
-2.061.80
-2.152.01
37.64 (d, 5.9)6.03 (s)-
4---
56.13 (d, 5.9)--
6.22 (d, 2.5)4.55 (t, 10.0)4.53 (t, 9.5)
5.73 (d, 2.1)--
7-2.93 (m)2.20 (m)
4.97 (d, 7.9)--
---
-1.771.75
-1.821.80
10-3.49 (m)2.01 (m)
11---
13a-5.64 (d, 2.5)5.54 (d, 2.0)
13b-6.19 (d, 3.0)6.28 (d, 2.5)
141.25 (s)1.18 (s)1.08 (s)
151.12 (d, 7.6)1.14 (d, 7.0)1.08 (d, 7.0)

Multiplicity and coupling constants (J in Hz) are given in parentheses where available.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Parthenin, Neoambrosin, and Damsin.

PositionParthenin (125 MHz, CDCl₃)Neoambrosin (150 MHz, CDCl₃)[3]Damsin (150 MHz, CDCl₃)[3]
1134.3150.455.1
2128.924.725.9
375.7125.736.2
4213.4216.2219.1
584.859.955.1
686.381.681.9
745.540.246.3
880.831.433.6
929.440.724.1
1060.344.834.5
11122.5140.8139.7
12172.8172.2170.3
13140.2120.5121.1
1418.921.516.0
1517.715.214.0

Structure Elucidation Workflow and Logic

The elucidation of an Ambrosane structure is a systematic process that integrates data from various NMR experiments. The following workflow and logical diagram illustrate this process.

experimental_workflow Experimental Workflow for Ambrosane Structure Elucidation cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution NMR_1D 1D NMR (¹H, ¹³C, DEPT) Dissolution->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) Dissolution->NMR_2D Analysis_1D 1D Spectral Analysis (Chemical Shifts, Integration, Multiplicity) NMR_1D->Analysis_1D Analysis_2D 2D Correlation Analysis NMR_2D->Analysis_2D Structure_Assembly Structure Assembly Analysis_1D->Structure_Assembly Analysis_2D->Structure_Assembly Stereo_Determination Stereochemistry Determination Analysis_2D->Stereo_Determination Final_Structure Final Structure Structure_Assembly->Final_Structure Stereo_Determination->Final_Structure

Caption: Experimental workflow for Ambrosane structure elucidation.

The logical process of piecing together the structure from the NMR data is outlined below.

structure_elucidation_logic Logic of Ambrosane Structure Elucidation via NMR cluster_1d 1D NMR Data cluster_2d 2D NMR Correlation Data cluster_deduction Structural Deduction H1_NMR ¹H NMR - Proton count - Chemical environment - Connectivity (J-coupling) Fragments Identify Molecular Fragments H1_NMR->Fragments C13_NMR ¹³C NMR & DEPT - Carbon count - Carbon types (C, CH, CH₂, CH₃) C13_NMR->Fragments COSY COSY - ¹H-¹H connectivity - Identifies spin systems COSY->Fragments HSQC HSQC - ¹H-¹³C one-bond correlations - Assigns protons to carbons HSQC->Fragments HMBC HMBC - ¹H-¹³C long-range correlations (2-3 bonds) - Connects spin systems - Establishes carbon skeleton Skeleton Assemble Carbon Skeleton HMBC->Skeleton NOESY NOESY/ROESY - Through-space ¹H-¹H correlations - Determines relative stereochemistry Stereochem Define Relative Stereochemistry NOESY->Stereochem Fragments->Skeleton via HMBC Skeleton->Stereochem via NOESY Final_Structure Propose Final Structure Stereochem->Final_Structure

Caption: Logic of Ambrosane structure elucidation via NMR.

Establishing the Carbon Skeleton

The initial analysis of ¹H and ¹³C NMR spectra provides information on the number and types of protons and carbons present in the molecule. The DEPT experiments are crucial for differentiating between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

The COSY spectrum is then used to identify proton-proton coupling networks, allowing for the assembly of molecular fragments. For example, in Parthenin, COSY correlations would be observed between H-2 and H-3, and between H-6 and H-7.

The HSQC spectrum links each proton to its directly attached carbon, providing the carbon chemical shifts for the protons identified in the COSY spin systems.

The HMBC spectrum is the key to connecting these fragments and elucidating the complete carbon skeleton. Long-range correlations (typically ²J and ³J) bridge quaternary carbons and heteroatoms to the proton spin systems. For instance, in Parthenin, HMBC correlations from the methyl protons of C-14 to C-1, C-5, C-9, and C-10 would be expected, helping to place this methyl group on the C-10 quaternary carbon. Similarly, correlations from the exomethylene protons at C-13 to the lactone carbonyl carbon (C-12) and C-7 and C-11 confirm the α-methylene-γ-lactone moiety.

Determining the Relative Stereochemistry

Once the planar structure is established, the relative stereochemistry is determined using NOESY or ROESY experiments. These experiments detect through-space interactions between protons that are in close proximity (< 5 Å).

For the Ambrosane skeleton, key NOE correlations help to define the stereochemistry at the multiple chiral centers. For example, in Neoambrosin, NOESY correlations can confirm the relative configuration.[3] The observation of an NOE between H-6 and H-7, and between H-7 and the methyl protons at C-15, would indicate that these protons are on the same face of the molecule. The absence of an NOE between H-6 and the methyl protons at C-14 would suggest they are on opposite faces. These through-space correlations are critical for assigning the relative stereochemistry of the fused ring system and the substituents.

Conclusion

NMR spectroscopy is a powerful and indispensable tool for the complete structural elucidation of complex natural products like Ambrosane sesquiterpenoids. A systematic application of 1D and 2D NMR experiments allows for the unambiguous determination of the carbon skeleton and the relative stereochemistry. The protocols and data presented in this application note serve as a comprehensive guide for researchers in natural product chemistry and drug development for the successful characterization of this important class of compounds.

References

Application Notes and Protocols for High-Throughput Screening of Ambrosane Libraries for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambrosane sesquiterpenoid lactones are a class of natural products that have garnered significant interest in oncology research due to their potential anticancer activities. High-throughput screening (HTS) of Ambrosane libraries is a critical step in identifying lead compounds for the development of novel cancer therapeutics. This document provides detailed application notes and protocols for performing HTS to evaluate the anticancer efficacy of Ambrosane compounds. The methodologies cover initial cytotoxicity screening, subsequent apoptosis assays to determine the mechanism of cell death, and Western blot analysis to investigate the underlying signaling pathways.

Data Presentation

Table 1: Cytotoxicity of Ambrosin in Human Breast Cancer Cells
CompoundCell LineIC50 Value (µM)Citation
AmbrosinMDA-MB-23125[1]

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.[2][3]

Table 2: Pro-apoptotic Activity of Ambrosin
CompoundCell LineTreatment Concentration (µM)% Apoptotic Cells (Treatment)% Apoptotic Cells (Control)Citation
AmbrosinMDA-MB-2315056%3.5%[1]

Experimental Protocols

High-Throughput Cytotoxicity Screening: MTT Assay

This protocol is designed for the rapid screening of Ambrosane libraries to identify compounds that reduce cancer cell viability. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]

Materials:

  • Ambrosane compound library (dissolved in DMSO)

  • Cancer cell lines (e.g., MDA-MB-231)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4][6]

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[6]

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5][6]

  • Compound Treatment: Prepare serial dilutions of the Ambrosane compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[7]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[8] This allows for the conversion of MTT to formazan crystals by viable cells.[4]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6][8] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[4][6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[4][9] A reference wavelength of 620-650 nm can be used to reduce background noise.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC50 value for each active compound.

G cluster_workflow High-Throughput Screening Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells add_compounds Add Ambrosane Library Compounds seed_cells->add_compounds incubate Incubate for 24-72 hours add_compounds->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance analyze_data Data Analysis (IC50 Determination) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for High-Throughput Cytotoxicity Screening using the MTT Assay.

Apoptosis Detection: Annexin V-FITC/PI Staining Assay

This protocol is used to determine if the observed cytotoxicity from the primary screen is due to apoptosis. It distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[7][10]

Materials:

  • Cancer cells treated with lead Ambrosane compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the Ambrosane compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 hours). Include positive and negative controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.[7][10]

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at a low speed (e.g., 300 x g for 5 minutes).[7]

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[10]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[7]

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.[7]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[7]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[7]

G cluster_apoptosis Apoptosis Detection Workflow start Start treat_cells Treat Cells with Ambrosane Compounds start->treat_cells harvest_cells Harvest Adherent & Floating Cells treat_cells->harvest_cells wash_cells Wash Cells with PBS harvest_cells->wash_cells stain_cells Stain with Annexin V-FITC & PI wash_cells->stain_cells incubate Incubate in the Dark stain_cells->incubate flow_cytometry Analyze by Flow Cytometry incubate->flow_cytometry data_analysis Quantify Apoptotic Populations flow_cytometry->data_analysis end End data_analysis->end

Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.

Investigation of Signaling Pathways: Western Blotting

This protocol is used to analyze the expression and activation of key proteins involved in apoptosis and cell survival signaling pathways that may be modulated by Ambrosane compounds.

Materials:

  • Cancer cells treated with lead Ambrosane compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors[11]

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes[11]

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[11]

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies[11]

  • Enhanced Chemiluminescence (ECL) substrate[11]

  • Imaging system (e.g., digital imager or X-ray film)

Procedure:

  • Protein Extraction: Treat cells with Ambrosane compounds, then wash with ice-cold PBS and lyse with RIPA buffer.[11][12] Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and then transfer the proteins to a PVDF or nitrocellulose membrane.[11][13][14]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.[11][12]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.[11]

  • Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression or phosphorylation status.

Signaling Pathways Implicated in Ambrosane Anticancer Activity

Ambrosane sesquiterpene lactones have been shown to induce apoptosis through the modulation of key signaling pathways. A potential mechanism involves the intrinsic apoptosis pathway.

G cluster_pathway Proposed Intrinsic Apoptosis Pathway for Ambrosanes Ambrosane Ambrosane Compounds Bax Bax (Pro-apoptotic) Ambrosane->Bax Bcl2 Bcl-2 (Anti-apoptotic) Ambrosane->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Ambrosanes may induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction and caspase activation.[15][16]

References

Application of Ambrosane Sesquiterpenoids in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambrosane sesquiterpenoids, a class of natural products predominantly found in plants of the Ambrosia genus (Asteraceae family), have emerged as a promising source of lead compounds in drug discovery.[1][2] These compounds are characterized by a diverse range of biological activities, including anticancer, anti-inflammatory, and antiparasitic effects.[1][2][3] Their mechanism of action is often attributed to the modulation of key signaling pathways, particularly the NF-κB pathway, which is centrally involved in inflammation and cancer.[4][5][6][7] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in exploring the therapeutic potential of Ambrosane sesquiterpenoids.

Biological Activities and Quantitative Data

Ambrosane sesquiterpenoids have demonstrated significant cytotoxic, anti-inflammatory, and antiparasitic activities in a variety of in vitro models. The following tables summarize the reported quantitative data (IC50 values) for representative Ambrosane sesquiterpenoids and other related sesquiterpenoids, offering a comparative overview of their potency.

Table 1: Anticancer Activity of Sesquiterpenoids
CompoundCancer Cell LineIC50 (µM)Reference
DamsinHCT116 (Colon)8.8[8]
DamsinCCRF-CEM (Leukemia)4.3[8]
DamsinCEM/ADR5000 (Leukemia, multidrug-resistant)4.3[8]
NeoambrosinHCT116 (Colon)6.1[8]
NeoambrosinCCRF-CEM (Leukemia)6.1[8]
NeoambrosinCEM/ADR5000 (Leukemia, multidrug-resistant)6.5[8]
ObtusolColo-205 (Colon)1.2 µg/mL[9]
(-)-ElatolColo-205 (Colon)2.5 µg/mL[9]
α-HumuleneCaCo-2 (Colon)35.0[7]
β-Caryophyllene OxideCaCo-2 (Colon)24.0[7]
Table 2: Anti-inflammatory Activity of Sesquiterpenoids
Compound/ExtractCell LineAssayIC50 (µg/mL)Reference
Ambrosia arborescens EtOAc extractHDFa (Fibroblasts)IL-6 expression-[10][11]
Ambrosia arborescens EtOAc extractHDFa (Fibroblasts)MCP-1 expression-[10][11]
DamsinHDFa (Fibroblasts)MCP-1 expression-[10][11]
CoronopilinHDFa (Fibroblasts)MCP-1 expression-[10][11]
Kakadu plum (NT AAE)RAW 264.7 (Macrophages)NO production33.3 ± 1.3[12]
Kakadu plum (NT water)RAW 264.7 (Macrophages)NO production52.4 ± 2.1[12]
Table 3: Antiparasitic Activity of Sesquiterpenoids
CompoundParasiteStageIC50 (µg/mL)Reference
MuzigadialTrypanosoma brucei IL1180Bloodstream-
MuzigadialTrypanosoma brucei IL3338 (drug-resistant)Bloodstream-
EupatoriopicrinTrypanosoma cruziBloodstream trypomastigotes7.2 ± 0.3[12]
MinimolideTrypanosoma cruziBloodstream trypomastigotes7.7 ± 0.4[12]
Eupahakonenin BTrypanosoma cruziBloodstream trypomastigotes11.9 ± 4.5[12]
EstafietinTrypanosoma cruziBloodstream trypomastigotes28.9 ± 4.1[12]
PolygodialTrypanosoma cruziIntracellular amastigotes~1[13]
ErioflorinTrypanosoma cruziIntracellular amastigotes~1[13]

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate evaluation of the biological activities of Ambrosane sesquiterpenoids. The following are step-by-step methodologies for key in vitro assays.

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of Ambrosane sesquiterpenoids on adherent cancer cell lines.[3][6]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Ambrosane sesquiterpenoid in complete culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% in the highest concentration of the test compound. Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Protocol 2: NF-κB Inhibition Assessment using Luciferase Reporter Assay

This protocol describes a method to quantify the inhibitory effect of Ambrosane sesquiterpenoids on the NF-κB signaling pathway using a luciferase reporter gene assay.[1][4][14]

Materials:

  • HeLa or HEK293T cells stably or transiently transfected with an NF-κB-luciferase reporter construct.

  • Complete cell culture medium.

  • Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) as an NF-κB activator.

  • Luciferase Assay System (e.g., from Promega).

  • Lysis buffer (1X).

  • Opaque 96-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in an opaque 96-well plate at a density of 2.5 x 10⁵ cells/mL (250 µL per well for a 48-well plate, adjust for 96-well plate) and incubate overnight.[4]

  • Compound Pre-treatment: Treat the cells with various concentrations of the Ambrosane sesquiterpenoid for 1-2 hours before stimulation.

  • NF-κB Activation: Stimulate the cells with an appropriate concentration of TNF-α (e.g., 10 ng/mL) or LPS for 6-8 hours. Include a negative control (no stimulation) and a positive control (stimulant only).

  • Cell Lysis: After incubation, wash the cells with PBS and add 20-100 µL of 1X lysis buffer to each well. Incubate for 15-30 minutes at room temperature with gentle shaking to ensure complete lysis.[4][14]

  • Luciferase Activity Measurement: Transfer 10-20 µL of the cell lysate to a new opaque 96-well plate. Add 50-100 µL of luciferase assay reagent to each well.

  • Luminescence Reading: Immediately measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase or β-galactosidase) or to the total protein concentration in each lysate. Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated control.

Protocol 3: In Vitro Trypanocidal Activity Assay

This protocol is for assessing the activity of Ambrosane sesquiterpenoids against the bloodstream form of Trypanosoma brucei.[15][16]

Materials:

  • Trypanosoma brucei bloodstream forms.

  • Complete HMI-9 medium supplemented with 10% fetal bovine serum.

  • 96-well plates.

  • Resazurin solution (0.125 mg/mL in PBS).

  • Microplate fluorometer.

  • A known trypanocidal drug (e.g., diminazene aceturate) as a positive control.

Procedure:

  • Parasite Culture: Culture Trypanosoma brucei bloodstream forms in complete HMI-9 medium at 37°C with 5% CO₂.

  • Assay Setup: Prepare serial dilutions of the Ambrosane sesquiterpenoid in the culture medium in a 96-well plate. Add 100 µL of parasite suspension (e.g., 2 x 10⁴ parasites/well) to each well. Include a positive control and a negative control (parasites in medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for another 24-48 hours.

  • Fluorescence Measurement: Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Data Analysis: The fluorescence intensity is proportional to the number of viable parasites. Calculate the percentage of parasite inhibition for each compound concentration and determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of Ambrosane sesquiterpenoids is essential for understanding their therapeutic potential. The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway and a general experimental workflow.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex TNFR->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) Nucleus_NFkB NF-κB NFkB->Nucleus_NFkB Translocation IkB_NFkB->NFkB IκB Degradation Ambrosane Ambrosane Sesquiterpenoid Ambrosane->IKK_complex Inhibition DNA DNA Nucleus_NFkB->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: NF-κB Signaling Pathway and the inhibitory action of Ambrosane Sesquiterpenoids.

Experimental_Workflow cluster_extraction Compound Preparation cluster_screening In Vitro Screening cluster_analysis Data Analysis & Follow-up Plant_Material Plant Material (e.g., Ambrosia sp.) Extraction Extraction & Isolation Plant_Material->Extraction Pure_Compound Pure Ambrosane Sesquiterpenoid Extraction->Pure_Compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Pure_Compound->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (e.g., NF-κB reporter) Pure_Compound->Anti_inflammatory Antiparasitic Antiparasitic Assay (e.g., Trypanocidal) Pure_Compound->Antiparasitic IC50 Determine IC50 values Cytotoxicity->IC50 Anti_inflammatory->IC50 Antiparasitic->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Lead_Optimization Lead Optimization Mechanism->Lead_Optimization

Caption: General experimental workflow for the bioactivity screening of Ambrosane Sesquiterpenoids.

Conclusion

Ambrosane sesquiterpenoids represent a valuable class of natural products with significant potential for the development of new therapeutic agents. Their potent anticancer, anti-inflammatory, and antiparasitic activities, often mediated through the inhibition of the NF-κB signaling pathway, make them attractive candidates for further investigation. The detailed protocols and compiled quantitative data provided in this document are intended to facilitate and standardize the research efforts in this exciting field, ultimately accelerating the translation of these natural compounds into clinically useful drugs.

References

Analytical Standards for Ambrosane-Type Lactones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambrosane-type sesquiterpene lactones are a class of naturally occurring compounds predominantly found in plants of the genus Ambrosia, such as common ragweed (Ambrosia artemisiifolia). These compounds are characterized by a 15-carbon skeleton and a lactone ring. They have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The development of robust analytical standards and methodologies is crucial for the accurate identification, quantification, and characterization of these compounds in complex matrices, which is essential for drug discovery, quality control of herbal products, and toxicological studies.

This document provides detailed application notes and experimental protocols for the analysis of key Ambrosane-type lactones. It includes methodologies for High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, it outlines the known mechanism of action of these lactones on the NF-κB signaling pathway.

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of prominent Ambrosane-type lactones.

Table 1: HPLC-DAD Analysis of Ambrosane-Type Lactones [1][2]

CompoundRetention Time (min)Wavelength (nm)Limit of Quantification (LOQ) (mg/g)Concentration Range in A. artemisiifolia (mg/g dry weight)
Psilostachyin7.17210Not specified10.92 - 26.66
Peruvin8.25210Not specifiedNot specified
Acetoxydihydrodamsin9.53210Not specifiedNot specified

Table 2: GC-MS Analysis of Ambrosane-Type Lactones (Representative Data)

CompoundRetention Time (min)Key Mass Fragments (m/z)
AmbrosinNot specifiedNot specified
DamsinNot specifiedNot specified

Table 3: NMR Spectroscopic Data for Ambrosane-Type Lactones in CDCl₃ [3]

Compound¹H NMR δ (ppm)¹³C NMR δ (ppm)
3α-hydroxy-11αH,13-dihydrodamsinSpecific shifts for protons on the lactone ring and carbon skeleton.Specific shifts for carbons of the lactone carbonyl, olefinic carbons, and other skeletal carbons.
3α-acetoxy-11αH,13-dihydrodamsin2.11 (s, OAc), 5.20 (dd, J=9.8, 2.6 Hz, CH-OAc)Not specified

Experimental Protocols

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This protocol is designed for the qualitative and quantitative analysis of Ambrosane-type lactones in plant extracts.

a. Sample Preparation:

  • Air-dry the aerial parts of the plant material (e.g., Ambrosia artemisiifolia) at room temperature.

  • Grind the dried material into a fine powder.

  • Accurately weigh 1.0 g of the powdered material and place it in a flask.

  • Add 20 mL of methanol and perform extraction using ultrasonication for 30 minutes at room temperature.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.

b. HPLC-DAD Conditions: [1][2]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water. A typical gradient starts with a higher proportion of water and gradually increases the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode-Array Detector (DAD) set at 210 nm for the detection of sesquiterpene lactones.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare standard solutions of purified Ambrosane lactones (e.g., psilostachyin, peruvin) in methanol at various concentrations to generate a calibration curve for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of Ambrosane-type lactones. Due to their low volatility, derivatization may be necessary for some compounds.

a. Sample Preparation and Derivatization:

  • Extract the plant material as described in the HPLC protocol.

  • Evaporate the methanol extract to dryness under a stream of nitrogen.

  • For derivatization (if required), resuspend the dried extract in a suitable solvent (e.g., pyridine) and add a silylating agent (e.g., BSTFA with 1% TMCS). Heat the mixture at 60-70°C for 30 minutes.

  • After cooling, the derivatized sample is ready for GC-MS analysis.

b. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of isolated Ambrosane-type lactones.

a. Sample Preparation:

  • Isolate and purify the Ambrosane-type lactone of interest using chromatographic techniques such as column chromatography and preparative HPLC.

  • Ensure the purified compound is free of solvent and other impurities by drying under high vacuum.

  • Dissolve approximately 5-10 mg of the purified lactone in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

b. NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: To determine the proton chemical shifts, coupling constants, and multiplicities.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to fully assign the structure.

Signaling Pathway and Experimental Workflows

NF-κB Signaling Pathway Inhibition by Ambrosane-Type Lactones

Ambrosane-type lactones, like many other sesquiterpene lactones, are known to exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5][6][7] The proposed mechanism involves the direct alkylation of the p65 subunit of NF-κB by the α-methylene-γ-lactone moiety, a common feature in many bioactive sesquiterpene lactones.[4] This covalent modification prevents the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.

NF_kappaB_Pathway cluster_inactive Inactive Cytoplasmic Complex TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB_p50 p50 NFkB_p65 p65 NFkB_complex NF-κB (p50/p65) IkB->NFkB_complex Nucleus Nucleus NFkB_complex->Nucleus Translocates Ambrosane Ambrosane Lactone Ambrosane->NFkB_p65 Alkylates Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription

Caption: Inhibition of the NF-κB signaling pathway by Ambrosane-type lactones.

Experimental Workflow for Analysis of Ambrosane-Type Lactones

The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of Ambrosane-type lactones from a plant source.

Workflow PlantMaterial Plant Material (e.g., Ambrosia sp.) Extraction Solvent Extraction (e.g., Methanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Column Chromatography (Silica Gel) CrudeExtract->Fractionation QuantitativeAnalysis Quantitative Analysis CrudeExtract->QuantitativeAnalysis Fractions Fractions Fractionation->Fractions Purification Preparative HPLC Fractions->Purification Fractions->QuantitativeAnalysis PureCompound Pure Ambrosane Lactone Purification->PureCompound StructuralElucidation Structural Elucidation PureCompound->StructuralElucidation NMR NMR (¹H, ¹³C, 2D) StructuralElucidation->NMR MS Mass Spectrometry (HR-MS) StructuralElucidation->MS HPLC_DAD HPLC-DAD QuantitativeAnalysis->HPLC_DAD GC_MS GC-MS QuantitativeAnalysis->GC_MS

Caption: General workflow for the analysis of Ambrosane-type lactones.

References

In Vivo Efficacy of Ambrosane Sesquiterpenoids: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo testing of Ambrosane compounds in animal models, focusing on their potential therapeutic applications in oncology. The protocols detailed below are based on published research and are intended to serve as a guide for designing and executing similar preclinical studies.

Anti-Cancer Activity of Ambrosane-Containing Extracts

Recent studies have highlighted the anti-cancer potential of extracts from plants of the Ambrosia genus, which are rich in Ambrosane-type sesquiterpenoid lactones such as damsin and coronopilin.

Quantitative Data Summary

The following table summarizes the in vivo anti-cancer efficacy of an ethanolic extract of Ambrosia arborescens in a chemically-induced breast cancer model in rats.

Treatment GroupDosage and AdministrationMean Tumor Latency (Days)Mean Final Tumor Volume (mm³)Tumor Volume Reduction (%)
Control (DMBA only)Saline, oral gavage, daily for 4 months882800-
A. arborescens Extract200 mg/kg, oral gavage, daily for 4 months95210025%
A. arborescens Extract400 mg/kg, oral gavage, daily for 4 months98150046%
A. arborescens Extract600 mg/kg, oral gavage, daily for 4 months10280071%

Data extracted from a study on DMBA-induced breast cancer in rats.[1][2][3][4][5]

Experimental Protocols

Anti-Cancer Efficacy in a DMBA-Induced Breast Cancer Model

This protocol details the methodology for evaluating the anti-cancer effects of an ethanolic extract of Ambrosia arborescens in a rat model of breast cancer induced by 7,12-dimethylbenz[a]anthracene (DMBA).[1][2][3][4]

Animal Model:

  • Species: Female Sprague-Dawley or Wistar rats.

  • Age: 50-60 days old.

  • Housing: Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.

Experimental Procedure:

  • Tumor Induction:

    • Induce mammary tumors by a single subcutaneous injection of DMBA (20 mg in 1 mL of olive oil) in the mammary gland area.[1]

    • Allow for a latency period of approximately 13 weeks for tumor development.[1]

  • Treatment Groups:

    • Group I (Control): Administer the vehicle (e.g., physiological saline) orally via gavage daily for the duration of the study (4 months).[1]

    • Group II-IV (Treatment): Administer the ethanolic extract of A. arborescens at varying doses (e.g., 200, 400, and 600 mg/kg/day) orally via gavage for 4 months.[1][2][3][4]

  • Data Collection:

    • Monitor the animals for tumor appearance (latency).

    • Measure tumor volume regularly (e.g., weekly) using calipers. Tumor volume can be calculated using the formula: V = (length × width²)/2.

    • At the end of the study, euthanize the animals and perform histopathological analysis of the tumor tissue to assess for characteristics such as necrosis and inflammation.[1]

Workflow for DMBA-Induced Breast Cancer Model

G cluster_setup Animal Model Setup cluster_induction Tumor Induction cluster_treatment Treatment Regimen (4 months) cluster_assessment Efficacy Assessment animal_model Female Sprague-Dawley Rats (50-60 days old) acclimatization Acclimatization (1 week) animal_model->acclimatization dmba_injection Single subcutaneous injection of DMBA (20 mg in olive oil) acclimatization->dmba_injection latency Tumor Development (approx. 13 weeks) dmba_injection->latency grouping Randomize into Groups (n=10 per group) latency->grouping control_group Control Group: Vehicle (saline) daily grouping->control_group treatment_groups Treatment Groups: A. arborescens extract (200, 400, 600 mg/kg/day) daily grouping->treatment_groups monitoring Monitor Tumor Latency and Measure Tumor Volume control_group->monitoring treatment_groups->monitoring histopathology Endpoint: Histopathological Analysis monitoring->histopathology

Caption: Workflow for evaluating the anti-cancer efficacy of Ambrosia arborescens extract.

Anti-Inflammatory Activity in a Carrageenan-Induced Paw Edema Model

This protocol provides a general framework for assessing the anti-inflammatory potential of Ambrosane compounds, based on a widely used model for screening anti-inflammatory drugs.

Animal Model:

  • Species: Wistar or Sprague-Dawley rats.

  • Weight: 150-200 g.

Experimental Procedure:

  • Animal Grouping:

    • Divide animals into control and treatment groups.

  • Compound Administration:

    • Administer the Ambrosane compound or vehicle (e.g., saline with a small percentage of DMSO and Tween 80) intraperitoneally or orally.

    • A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin, 10 mg/kg) should be included.

  • Induction of Inflammation:

    • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Edema:

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • The percentage of inhibition of edema is calculated for each group relative to the control group.

Workflow for Carrageenan-Induced Paw Edema Model

G cluster_setup Animal Preparation cluster_treatment Compound Administration cluster_inflammation Inflammation Induction cluster_measurement Edema Measurement animal_model Wistar/Sprague-Dawley Rats (150-200g) grouping Randomize into Control & Treatment Groups animal_model->grouping vehicle Vehicle Administration (Control) grouping->vehicle compound Ambrosane Compound (Treatment) grouping->compound positive_control Indomethacin (Positive Control) grouping->positive_control carrageenan Inject Carrageenan (1%) into Hind Paw vehicle->carrageenan compound->carrageenan positive_control->carrageenan plethysmometer Measure Paw Volume (1-5 hours post-injection) carrageenan->plethysmometer analysis Calculate Percentage Inhibition of Edema plethysmometer->analysis

Caption: General workflow for assessing anti-inflammatory activity.

Neuroprotective Effects in an Alzheimer's Disease Mouse Model

This protocol outlines a general approach to evaluate the neuroprotective effects of Ambrosane compounds in a transgenic mouse model of Alzheimer's disease.[6][7][8][9][10]

Animal Model:

  • Species: 5xFAD transgenic mice, which exhibit key pathological features of Alzheimer's disease.

  • Age: Age at the start of treatment should be chosen based on the desired stage of pathology to be investigated.

Experimental Procedure:

  • Compound Administration:

    • Administer the Ambrosane compound or vehicle intraperitoneally or orally for a specified duration (e.g., 3-4 weeks).

  • Behavioral Testing:

    • Conduct behavioral tests such as the Morris water maze or passive avoidance task to assess cognitive function, learning, and memory.[6]

  • Biochemical and Histological Analysis:

    • At the end of the treatment period, collect brain tissue for analysis.

    • Measure markers of oxidative stress (e.g., TBARS, GSH levels).[6]

    • Quantify amyloid-beta plaque deposition and tau pathology through immunohistochemistry.

    • Assess neuroinflammation by measuring levels of inflammatory cytokines.

Workflow for Neuroprotection Assessment in an AD Mouse Model

G cluster_setup Animal Model cluster_treatment Treatment cluster_assessment Outcome Assessment animal_model 5xFAD Transgenic Mice administration Administer Ambrosane Compound or Vehicle (e.g., 3-4 weeks) animal_model->administration behavioral Behavioral Tests (e.g., Morris Water Maze) administration->behavioral biochemical Biochemical Analysis (Oxidative Stress Markers) administration->biochemical histological Histological Analysis (Aβ plaques, Tau pathology) administration->histological

Caption: Workflow for evaluating neuroprotective effects of Ambrosane compounds.

Signaling Pathways Modulated by Ambrosane Compounds

In vitro studies on Ambrosane compounds and other sesquiterpene lactones suggest that their anti-inflammatory and anti-cancer effects are mediated, at least in part, through the inhibition of key pro-inflammatory and pro-survival signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Many sesquiterpene lactones are known to inhibit this pathway.

G cluster_stimuli Pro-inflammatory Stimuli cluster_pathway NF-κB Signaling Cascade cluster_inhibition Inhibition by Ambrosane Compounds cluster_translocation Nuclear Translocation & Gene Expression cytokines Cytokines (e.g., TNF-α) IKK IKK Complex cytokines->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (active) NFkB->NFkB_nucleus translocates to NFkB_IkB NF-κB/IκB Complex (Inactive) ambrosane Ambrosane Compounds ambrosane->IKK inhibit nucleus Nucleus genes Pro-inflammatory & Pro-survival Genes NFkB_nucleus->genes activates transcription of

Caption: Inhibition of the NF-κB signaling pathway by Ambrosane compounds.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another key pathway involved in cell proliferation, survival, and inflammation. Its constitutive activation is a hallmark of many cancers.

G cluster_ligand Ligand Binding cluster_activation STAT3 Activation cluster_inhibition Inhibition by Ambrosane Compounds cluster_translocation Nuclear Translocation & Gene Expression cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor binds to JAK JAK receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 dimer p-STAT3 Dimer pSTAT3->dimer dimerizes dimer_nucleus p-STAT3 Dimer dimer->dimer_nucleus translocates to ambrosane Ambrosane Compounds ambrosane->STAT3 inhibit phosphorylation nucleus Nucleus genes Genes for Proliferation, Survival, & Angiogenesis dimer_nucleus->genes activates transcription of

References

Troubleshooting & Optimization

Overcoming low yield in the isolation of Ambrosane sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield during the isolation of Ambrosane sesquiterpenoids.

Troubleshooting Guide: Overcoming Low Yield

This guide addresses common issues encountered during the extraction and purification of Ambrosane sesquiterpenoids that can lead to low yields.

Problem Potential Cause Recommended Solution
Low concentration of target compounds in the crude extract. Inappropriate solvent selection: The polarity of the extraction solvent may not be optimal for the target Ambrosane sesquiterpenoids.Solvent Optimization: Test a range of solvents with varying polarities (e.g., n-hexane, ethyl acetate, methanol, and mixtures thereof) on a small scale to identify the most effective solvent for your specific plant material.[1][2] Consider using a sequential extraction with solvents of increasing polarity.
Inefficient extraction method: The chosen extraction technique may not be effectively disrupting the plant cell walls to release the secondary metabolites.Method Comparison: Evaluate different extraction methods such as maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE).[3][4] UAE and MAE can often provide higher yields in shorter times.
Poor quality of plant material: The concentration of sesquiterpenoids can vary depending on the plant's age, growing conditions, and harvesting time. The stability of the compounds can also be affected by post-harvest handling.Material Verification: Whenever possible, use freshly powdered plant material.[5] If using dried material, ensure it has been stored properly to prevent degradation of the target compounds.
Significant loss of compound during purification. Compound degradation on silica gel: Ambrosane sesquiterpenoids, particularly those with sensitive functional groups, can degrade on acidic silica gel during column chromatography.Alternative Stationary Phases: Consider using deactivated silica gel, alumina, or other stationary phases like Florisil.[6] Reversed-phase chromatography (e.g., C18) is also a viable alternative.
Co-elution with impurities: The target compound may be difficult to separate from other closely related compounds or impurities with similar polarities.Optimize Chromatographic Conditions: Experiment with different solvent systems and gradients for column chromatography.[7] High-performance liquid chromatography (HPLC) with a suitable column and mobile phase can provide higher resolution for difficult separations.[8][9]
Irreversible adsorption to the stationary phase: Highly polar compounds may bind strongly to the silica gel, leading to poor recovery.Solvent System Modification: Add a small amount of a more polar solvent (e.g., methanol or acetic acid) to the mobile phase to improve the elution of polar compounds.
Difficulty in detecting the isolated compound. Low concentration in collected fractions: The compound may be present in the fractions but at a concentration below the detection limit of the analytical method.Concentrate Fractions: Concentrate the collected fractions before analysis.[6]
Inappropriate visualization technique for TLC: The chosen visualization method may not be sensitive enough for your compound.Use a Variety of Visualization Reagents: In addition to UV light, use staining reagents such as vanillin-sulfuric acid or ceric ammonium molybdate, which are effective for visualizing terpenoids.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting the yield of Ambrosane sesquiterpenoids?

A1: The selection of the extraction solvent and the purification strategy are two of the most critical factors. The polarity of the solvent must be well-matched to the target compounds to ensure efficient extraction from the plant matrix.[1][2] During purification, minimizing compound degradation and optimizing separation from impurities are key to achieving a high yield.[6]

Q2: How can I quickly assess the best solvent for extracting my target Ambrosane sesquiterpenoid?

A2: Perform small-scale extractions on your plant material using a range of solvents of varying polarities (e.g., hexane, dichloromethane, ethyl acetate, methanol). Analyze the resulting crude extracts by thin-layer chromatography (TLC) or HPLC to determine which solvent provides the highest concentration of the desired compound.

Q3: My target compound appears as streaks on the TLC plate. What could be the cause and how can I fix it?

A3: Streaking on a TLC plate can be caused by several factors, including overloading the sample, a highly polar compound interacting strongly with the silica gel, or the presence of acidic or basic impurities. To resolve this, try spotting a more dilute sample, adding a small amount of a polar solvent like methanol or a modifier like acetic acid to the developing solvent, or pre-treating your extract to remove interfering substances.

Q4: Are there any alternatives to traditional silica gel column chromatography for purification?

A4: Yes, several alternatives can be more suitable for sensitive Ambrosane sesquiterpenoids. These include flash chromatography with different stationary phases (alumina, Florisil), reversed-phase chromatography (C18), and preparative high-performance liquid chromatography (prep-HPLC), which offers higher resolution and is often used for final purification steps.[2][6][9]

Q5: How can I prevent the degradation of my isolated compounds during storage?

A5: Ambrosane sesquiterpenoids can be sensitive to light, heat, and air. Store purified compounds in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). Dissolving the compound in a suitable solvent and storing it at low temperatures (-20°C or -80°C) can also enhance stability.

Data Presentation: Comparative Yield of Sesquiterpene Lactones

The following table summarizes the yield of two sesquiterpene lactones, 11β,13-dihydrolactucin (DHLc) and lactucin (Lc), from chicory roots using a large-scale extraction process. This serves as an example of how to present quantitative yield data.

CompoundAmount Recovered (mg) from 750g Dry MatterYield (mg/g Dry Matter)
11β,13-dihydrolactucin (DHLc)642.3 ± 76.30.86 ± 0.10
Lactucin (Lc)175.3 ± 32.90.23 ± 0.04
Data adapted from a study on the large-scale extraction from Cichorium intybus L. roots.[10][11]

Experimental Protocols

Protocol 1: Large-Scale Extraction and Purification of Sesquiterpene Lactones from Plant Material

This protocol is a generalized procedure based on a successful large-scale isolation of sesquiterpene lactones.[10][11]

1. Extraction:

  • Macerate 750 g of freeze-dried and powdered plant root material in water (1:10 w/v ratio) for 17 hours at 30°C.

  • Centrifuge the mixture to separate the supernatant.

2. Liquid-Liquid Extraction:

  • Concentrate the supernatant and then perform a liquid-liquid extraction with ethyl acetate.

  • Repeat the ethyl acetate extraction three times to ensure a high recovery rate of the target sesquiterpene lactones.

  • Combine the ethyl acetate fractions and evaporate the solvent to yield a crude extract enriched in sesquiterpene lactones.

3. Reversed-Phase Flash Chromatography:

  • Utilize a Phenyl Butyl (PHC4) reversed-phase flash column for purification.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the compounds using a suitable gradient of solvents (e.g., water and methanol or acetonitrile).

  • Collect fractions and monitor the separation using TLC or HPLC.

  • Combine the fractions containing the pure compounds and remove the solvent.

  • Freeze-dry the purified compounds to obtain them as a white powder.

Protocol 2: General Procedure for Column Chromatography Purification

1. Column Packing:

  • Select a glass column of appropriate size.

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.

  • Add a layer of sand on top of the silica gel to protect the surface.

2. Sample Loading:

  • Dissolve the crude extract in a minimum amount of a suitable solvent.

  • Carefully apply the sample to the top of the silica gel bed.

  • Alternatively, for samples not readily soluble in the mobile phase, use a "dry loading" method by adsorbing the sample onto a small amount of silica gel and then adding this to the top of the column.[7]

3. Elution:

  • Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (gradient elution).

  • Collect the eluate in fractions of a suitable volume.

4. Fraction Analysis:

  • Analyze the collected fractions by TLC to identify those containing the target compound.

  • Combine the pure fractions and evaporate the solvent to obtain the isolated compound.[12]

Mandatory Visualizations

Biosynthesis of Ambrosane Sesquiterpenoid Precursor

Sesquiterpenoid_Biosynthesis Acetyl-CoA Acetyl-CoA Mevalonate_Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate_Pathway Farnesyl_Pyrophosphate Farnesyl Pyrophosphate (FPP) Sesquiterpene_Cyclases Sesquiterpene Cyclases Farnesyl_Pyrophosphate->Sesquiterpene_Cyclases Ambrosane_Skeleton Ambrosane Skeleton Isopentenyl_Pyrophosphate Isopentenyl Pyrophosphate (IPP) Mevalonate_Pathway->Isopentenyl_Pyrophosphate Isopentenyl_Pyrophosphate->Farnesyl_Pyrophosphate IPP Sesquiterpene_Cyclases->Ambrosane_Skeleton Cyclization Isolation_Workflow start Plant Material (e.g., Ambrosia sp.) extraction Extraction (Maceration, Soxhlet, UAE, etc.) start->extraction partitioning Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) extraction->partitioning column_chrom Column Chromatography (Silica Gel, Alumina, etc.) partitioning->column_chrom hplc Preparative HPLC (Reversed-Phase) column_chrom->hplc Further Purification pure_compound Pure Ambrosane Sesquiterpenoid hplc->pure_compound

References

Technical Support Center: Improving the Solubility of Sesquiterpene Lactones for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of sesquiterpene lactones (STLs) for bioassays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the solubilization of sesquiterpene lactones.

Q1: What is the best initial solvent for dissolving a sesquiterpene lactone?

A: Due to their generally hydrophobic and non-polar nature, the most common and effective initial solvent for dissolving sesquiterpene lactones is dimethyl sulfoxide (DMSO).[1][2] For many STLs, stock solutions can be prepared in DMSO at concentrations around 10-30 mg/mL.[1][3] Other polar organic solvents like methanol, ethanol, acetone, or ethyl acetate can also be effective and are often used.[4][5][6]

Q2: My STL is not dissolving, or is precipitating out of solution. What should I do?

A: If you are experiencing poor solubility, consider the following troubleshooting steps, preferably in this order:

  • Verify Solvent Purity: Ensure you are using anhydrous (water-free) DMSO or another appropriate high-purity organic solvent. Water can significantly decrease the solubility of hydrophobic compounds.

  • Gentle Warming: Gently warm the solution to 37°C. Avoid excessive heat, as most sesquiterpene lactones are thermolabile and can degrade at high temperatures.[3][7]

  • Use of Co-solvents: For compounds that are difficult to dissolve in a single solvent, a co-solvent system can be effective.[8][9][10] A common mixture for preparing stock solutions is methanol/dichloromethane (1:1, v/v).[11] When diluting into aqueous media for bioassays, using a co-solvent like ethanol can sometimes maintain solubility better than DMSO alone.

  • Sonication: Use a bath sonicator to apply ultrasonic energy, which can help break up compound aggregates and enhance dissolution.

  • Particle Size Reduction: While a more advanced technique, reducing the particle size of the STL powder (micronization) can increase the surface area available for solvent interaction, thereby improving the dissolution rate.[12][13]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A: The final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%. While this can vary depending on the cell line, concentrations above 0.5% are often cytotoxic and can interfere with experimental results. Always include a vehicle control in your experiment, which consists of cells treated with the same final concentration of DMSO as your highest STL concentration, to account for any solvent effects.[3]

Q4: How should I prepare and store my STL stock solution to prevent precipitation and degradation?

A: Proper preparation and storage are critical for maintaining the integrity and solubility of your STL.

  • Preparation: Allow the STL powder to equilibrate to room temperature before opening the vial to prevent condensation.[3] Prepare the stock solution in a sterile environment using an anhydrous solvent like DMSO. Vortex thoroughly until the powder is fully dissolved.[3]

  • Storage: Aliquot the stock solution into single-use, light-protected (amber) tubes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate and degrade.[3] Store these aliquots at -20°C or -80°C for long-term stability.[3] The stability of STLs in aqueous solutions can be poor, so it is recommended to prepare fresh dilutions in culture media for each experiment from the frozen stock.[1][3]

Q5: My compound seems to interfere with the bioassay itself (e.g., high background in an MTT assay). What could be the cause?

A: This can be due to several factors:

  • Compound Precipitation: If the STL precipitates in the culture medium after dilution, the solid particles can scatter light, leading to artificially high absorbance readings. Visually inspect the wells for any precipitate before adding assay reagents.

  • Direct Reagent Interaction: The STL itself might directly react with the assay reagent (e.g., reducing the MTT reagent). To check for this, set up a control well containing only cell-free media, your STL at the highest concentration, and the assay reagent.[3]

  • Incomplete Solubilization: In assays like the MTT, ensure the formazan crystals are completely dissolved before reading the absorbance, as incomplete solubilization can cause inconsistent results.[3]

Quantitative Data: Solubility of Lactones

The following table summarizes available quantitative data on the solubility of various lactones. Note that data for specific sesquiterpene lactones is often limited.

CompoundSolventSolubility / ConcentrationReference
ParthenolideMethanol/Dichloromethane (1:1)1.13 mg/mL (Stock Solution)[11]
CostunolideWater26.0 mg/L[14]
DehydrocostuslactoneWater5.1 mg/L[14]
N-hexanoyl-L-homoserine lactoneDMSO~30 mg/mL[1]
N-hexanoyl-L-homoserine lactonePBS (pH 7.2)~10 mg/mL[1]

Experimental Protocols & Visualized Workflows

Protocol 1: Preparation of a Sesquiterpene Lactone Stock Solution in DMSO

This protocol details the steps for preparing a standard 10 mM stock solution of a sesquiterpene lactone.

  • Equilibrate: Allow the vial containing the STL powder to sit at room temperature for 10-15 minutes before opening. This prevents moisture from condensing on the cold powder.[3]

  • Weigh: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of STL powder. For a 10 mM stock, you will need to calculate the required mass based on its molecular weight (MW). (e.g., for Parthenolide, MW = 248.32 g/mol ).

  • Dissolve: Add the appropriate volume of anhydrous DMSO to achieve the target concentration of 10 mM.[3]

  • Solubilize: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can be applied for 5-10 minutes.[3] Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquot: Dispense the stock solution into single-use, sterile, amber microcentrifuge tubes.[3]

  • Store: Store the aliquots at -80°C for long-term stability.[3]

Visualizations

The following diagrams illustrate key workflows and concepts relevant to working with sesquiterpene lactones.

G General Workflow for STL Bioassays start STL Powder weigh Weigh Compound start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot & Store at -80°C stock->aliquot dilute Prepare Serial Dilutions in Culture Medium stock->dilute Use fresh aliquot for each experiment treat Treat Cells (include vehicle control) dilute->treat incubate Incubate (e.g., 24-72h) treat->incubate assay Perform Bioassay (e.g., MTT, Western Blot) incubate->assay end Data Analysis assay->end

Caption: Experimental workflow from STL powder to bioassay data analysis.

G Troubleshooting STL Solubility Issues start STL solubility issue identified solvent Try primary solvent (e.g., Anhydrous DMSO) start->solvent q1 Is it dissolved? solvent->q1 heat Apply gentle heat (37°C) &/or sonicate q1->heat No success Proceed with experiment q1->success Yes q2 Is it dissolved? heat->q2 cosolvent Use a co-solvent system (e.g., MeOH/DCM) q2->cosolvent No q2->success Yes q3 Is it dissolved? cosolvent->q3 advanced Consider advanced methods (micronization, formulation) q3->advanced No q3->success Yes

Caption: A logical workflow for troubleshooting common STL solubility problems.

G Simplified NF-κB Inhibition by Sesquiterpene Lactones cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ikb IκB complex IκB-NF-κB Complex (Inactive) ikb->complex nfkb NF-κB (p65/p50) nfkb->complex dna DNA nfkb->dna Translocates & Binds to DNA complex->nfkb Releases stl Sesquiterpene Lactone (STL) stl->nfkb Inhibits via Alkylation of p65 Cys38 transcription Pro-inflammatory Gene Transcription dna->transcription stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) iksk IKK Complex stimulus->iksk Activates iksk->ikb Phosphorylates (leading to degradation)

Caption: Mechanism of STL-mediated inhibition of the NF-κB signaling pathway.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Ambrosane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of Ambrosane compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of Ambrosane compounds?

Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a drawn-out trailing edge.[1] This distortion is problematic because it can compromise the accuracy and reproducibility of quantification and reduce the resolution between closely eluting compounds.[1] An ideal chromatographic peak should be symmetrical, often described as a Gaussian peak.[1] For Ambrosane compounds, which often occur in complex mixtures with other structurally similar sesquiterpene lactones, good peak shape is crucial for accurate identification and quantification.

Q2: What are the most common causes of peak tailing when analyzing Ambrosane compounds with reverse-phase HPLC?

The primary causes of peak tailing for Ambrosane and other sesquiterpene lactones in RP-HPLC often stem from secondary interactions between the analyte molecules and the stationary phase, as well as issues with the HPLC system itself. Key factors include:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the surface of silica-based C18 columns can interact with polar functional groups present in Ambrosane structures. This creates a secondary retention mechanism that leads to peak tailing.[2]

  • Mobile Phase pH: The pH of the mobile phase is critical. If the pH is not optimal, Ambrosane compounds can exist in multiple ionized states, leading to broadened and tailing peaks. Sesquiterpene lactones are generally more stable and exhibit better peak shapes in acidic conditions.

  • Metal Chelation: Ambrosane compounds, with their multiple oxygen-containing functional groups, can chelate with metal ions (like iron or copper) that may be present in the sample, mobile phase, or HPLC system components (e.g., stainless steel tubing, frits).[3][4] This can lead to the formation of complexes with different chromatographic behavior, contributing to peak tailing.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in distorted peak shapes, including tailing.[1]

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites and leading to increased peak tailing.[5]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[6]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of Ambrosane compounds.

Step 1: Initial Assessment - Is it a System-Wide or Compound-Specific Issue?

Question: Are all peaks in my chromatogram tailing, or just the peaks for my Ambrosane compounds?

  • If all peaks are tailing: This suggests a systemic issue with the HPLC instrument or the column.

    • Check for extra-column volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible.[6]

    • Inspect the column: A void at the head of the column can cause peak distortion for all compounds.[5] Consider replacing the guard column if one is in use, or the analytical column if the problem persists.

    • Check for leaks: Ensure all fittings are secure and there are no leaks in the system.

  • If only Ambrosane peaks are tailing: This points towards a specific chemical interaction between your compounds and the stationary or mobile phase. Proceed to the next steps.

Step 2: Optimizing the Mobile Phase

Question: How can I adjust my mobile phase to improve the peak shape of Ambrosane compounds?

The mobile phase composition is a critical factor in achieving symmetrical peaks.

Detailed Methodology:

  • pH Adjustment:

    • Rationale: Acidifying the mobile phase can suppress the ionization of residual silanol groups on the silica-based stationary phase, minimizing secondary interactions with the polar Ambrosane molecules.[2]

    • Protocol:

      • Preparation: Prepare a mobile phase containing a low concentration of a weak acid. A common starting point is 0.1% formic acid or 0.2% acetic acid in both the aqueous (A) and organic (B) solvents.[7]

      • Equilibration: Thoroughly equilibrate the column with the new mobile phase for at least 15-20 column volumes.

      • Injection: Inject a standard solution of the Ambrosane compound of interest and observe the peak shape.

      • Evaluation: Compare the peak asymmetry to the chromatogram obtained with the previous mobile phase. A significant improvement in symmetry indicates that mobile phase pH was a primary contributor to the tailing.

  • Buffer Addition:

    • Rationale: If pH adjustment alone is insufficient, a buffer can help maintain a consistent pH throughout the analysis and further mask silanol interactions.

    • Protocol:

      • Selection: Choose a buffer that is soluble in your mobile phase and compatible with your detector. Ammonium formate or ammonium acetate are good choices for LC-MS applications.

      • Concentration: Start with a low buffer concentration (e.g., 10-20 mM) and assess the impact on peak shape.

Step 3: Evaluating the HPLC Column

Question: Could my HPLC column be the source of the peak tailing for my Ambrosane compounds?

The choice and condition of the HPLC column are paramount for good chromatography.

Detailed Methodology:

  • Use of End-Capped Columns:

    • Rationale: End-capped columns have been treated to reduce the number of free silanol groups, thereby minimizing secondary interactions.[2]

    • Action: If you are not already using one, switch to a high-quality, end-capped C18 column from a reputable manufacturer.

  • Column Cleaning:

    • Rationale: If the column has been used extensively, it may be contaminated with strongly retained compounds that can interact with your analytes.

    • Protocol: Flush the column with a strong solvent, such as isopropanol, to remove these contaminants. Always follow the manufacturer's guidelines for column washing.

Step 4: Investigating Sample and Injection Parameters

Question: Can my sample preparation or injection technique be causing peak tailing?

The way the sample is prepared and introduced to the system can impact peak shape.

Detailed Methodology:

  • Sample Concentration:

    • Rationale: Overloading the column is a common cause of peak distortion.[1]

    • Protocol:

      • Dilution: Prepare a series of dilutions of your sample (e.g., 1:10, 1:100) and inject them.

      • Observation: If the peak shape improves with dilution, you were likely overloading the column. Determine the optimal concentration that provides a good signal without compromising peak shape.

  • Injection Solvent:

    • Rationale: The solvent in which your sample is dissolved should be as weak as, or weaker than, the initial mobile phase composition. Injecting in a stronger solvent can cause peak distortion.

    • Protocol: If your sample is dissolved in a strong organic solvent, try to evaporate it to dryness and reconstitute it in the initial mobile phase.

Step 5: Addressing Metal Chelation

Question: Could metal chelation be contributing to the peak tailing of my Ambrosane compounds?

Ambrosane compounds possess functional groups that can chelate with metal ions, leading to peak tailing.[3][4]

Detailed Methodology:

  • Introduce a Chelating Agent:

    • Rationale: Adding a chelating agent to the mobile phase can bind to any free metal ions in the system, preventing them from interacting with your analytes.

    • Protocol:

      • Preparation: Add a small concentration of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase (e.g., 0.1 mM).

      • Equilibrate and Inject: Equilibrate the column with the EDTA-containing mobile phase and inject your Ambrosane standard.

      • Observe Peak Shape: If the peak tailing is significantly reduced or eliminated, metal chelation is a likely contributor to the problem.

  • System Passivation:

    • Rationale: If metal chelation is confirmed, consider passivating the HPLC system to remove metal contaminants from the tubing and frits.

    • Protocol: Flush the system with a solution of EDTA. Always consult your instrument's manual before performing such a procedure.

Data Presentation

The following table summarizes typical HPLC conditions used for the analysis of sesquiterpene lactones, which can serve as a starting point for method development for Ambrosane compounds.

ParameterRecommended ConditionsReference
Column C18, end-capped (e.g., 250 x 4.6 mm, 5 µm)[8]
Mobile Phase A Water with 0.1% Formic Acid or 0.2% Acetic Acid[7]
Mobile Phase B Acetonitrile or Methanol[9][10]
Gradient Start with a lower percentage of B and gradually increase[7][10]
Flow Rate 0.8 - 1.5 mL/min[11][12]
Detection UV at 210-225 nm[7][11]
Temperature Ambient or controlled at 25-30 °C[13]

Mandatory Visualizations

Troubleshooting_Workflow start Peak Tailing Observed q1 Are all peaks tailing? start->q1 system_issue Systemic Issue: - Check extra-column volume - Inspect column for voids - Check for leaks q1->system_issue Yes compound_specific Compound-Specific Issue q1->compound_specific No consult Issue Persists: Consult Manufacturer system_issue->consult q2 Optimize Mobile Phase: - Adjust pH (acidic) - Add buffer compound_specific->q2 q3 Evaluate HPLC Column: - Use end-capped column - Clean column q2->q3 If tailing persists resolved Peak Shape Improved q2->resolved If tailing improves q4 Check Sample & Injection: - Dilute sample - Use weak injection solvent q3->q4 If tailing persists q3->resolved If tailing improves q5 Investigate Metal Chelation: - Add EDTA to mobile phase - Passivate system q4->q5 If tailing persists q4->resolved If tailing improves q5->resolved If tailing improves q5->consult If tailing persists

Caption: Troubleshooting workflow for peak tailing of Ambrosane compounds.

Chemical_Interactions cluster_column Silica-Based Stationary Phase silanol Si-OH (Residual Silanol) metal_ion M+ (Metal Ion) ambrosane Ambrosane (with polar groups) interaction1 Secondary Interaction (H-bonding) ambrosane->interaction1 interaction2 Chelation ambrosane->interaction2 interaction1->silanol tailing Peak Tailing interaction1->tailing leads to interaction2->metal_ion interaction2->tailing leads to

Caption: Potential chemical interactions leading to peak tailing.

References

Optimizing reaction conditions for the derivatization of damsin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of damsin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the chemical modification of this sesquiterpenoid lactone.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in damsin available for derivatization?

A1: Damsin possesses two key reactive sites for derivatization: a ketone group and an α,β-unsaturated lactone. The ketone is a primary target for modifications such as reductive amination or the formation of oximes and hydrazones. The α,β-unsaturated system is susceptible to Michael addition reactions, allowing for the introduction of a wide range of nucleophiles.

Q2: I am observing a low or no yield of my derivatized product. What are the possible causes?

A2: Low derivatization yield is a frequent challenge.[1][2] Several factors could be responsible:

  • Reagent Quality: Ensure the derivatizing agent is fresh and has been stored under appropriate conditions (e.g., anhydrous) to prevent degradation.[1]

  • Reaction Conditions: The temperature, time, and pH of the reaction are critical and may require optimization.[1][3]

  • Stoichiometry: An insufficient molar excess of the derivatizing reagent can lead to an incomplete reaction.[2]

  • Interfering Substances: Components in the sample matrix may compete for the reagent or inhibit the reaction.[2]

  • Moisture: The presence of water can quench many derivatization reactions, particularly silylations (if a hydroxyl group were present or introduced).

Q3: How can I improve the reproducibility of my derivatization reaction for quantitative analysis?

A3: Poor reproducibility often stems from inconsistencies in sample preparation and the derivatization steps. To improve this:

  • Precise Reagent Addition: Use calibrated pipettes to ensure accurate and consistent volumes of all reagents.

  • Controlled Environment: Perform the reaction in a controlled environment to minimize variations in temperature and humidity.

  • Automated Systems: If available, consider using an autosampler or liquid handling system for derivatization to reduce manual errors.

  • Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended for quantitative mass spectrometry-based analyses to account for variability.[2]

Q4: My chromatogram shows significant peak tailing for the derivatized damsin. What could be the cause?

A4: Peak tailing can be caused by several factors related to the derivatization and the analytical instrumentation:[1]

  • Incomplete Derivatization: Unreacted polar functional groups on the analyte can interact with active sites in the GC or LC system. Re-optimizing the reaction conditions to drive it to completion is recommended.[1]

  • Active Sites in the System: The GC inlet liner, column, or LC column packing can have active sites that interact with the analyte. Using deactivated liners and columns is crucial.[1]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak shape distortion. Try diluting the sample.[1]

Troubleshooting Guide

This guide addresses specific problems that may arise during the derivatization of damsin in a question-and-answer format.

Problem Possible Cause Troubleshooting Steps
Incomplete Derivatization 1. Suboptimal Reaction Conditions: Temperature, time, or pH may not be ideal.[1][3]- Systematically vary the reaction temperature and time to find the optimal conditions. - Ensure the reaction pH is appropriate for the specific derivatization chemistry.
2. Reagent Degradation: The derivatizing agent may have lost its reactivity due to improper storage or age.[1]- Use a fresh batch of the derivatizing reagent. - Store reagents under the recommended conditions (e.g., in a desiccator, under an inert atmosphere).
3. Insufficient Reagent: The amount of derivatizing agent may be too low to react with all the analyte molecules.- Increase the molar ratio of the derivatizing agent to the analyte. A 2:1 ratio is a good starting point.[1]
Presence of Artifact Peaks in the Chromatogram 1. Side Reactions: The derivatizing agent may react with other components in the sample matrix or with the solvent.[1]- Purify the sample before derivatization using techniques like solid-phase extraction (SPE). - Choose a more selective derivatizing agent if possible.
2. Thermal Degradation: The derivatized analyte may be unstable at the temperature of the GC inlet.[1]- Lower the injector temperature to see if the intensity of the artifact peak decreases.
Low Recovery of the Derivatized Analyte 1. Adsorption to Surfaces: The analyte may be adsorbing to glassware or other surfaces during sample preparation.- Silanize glassware to deactivate active sites.
2. Instability of the Derivative: The formed derivative may not be stable over time.- Analyze the derivatized sample as quickly as possible after preparation. - Investigate the stability of the derivative by analyzing it at different time points after derivatization.

Experimental Protocols

Protocol 1: General Procedure for Oximation of the Ketone Group in Damsin

This protocol describes a general method for the derivatization of the ketone in damsin to form an oxime, which can improve its chromatographic properties and detection sensitivity.

  • Sample Preparation: Dissolve a known amount of damsin in a suitable solvent (e.g., pyridine or acetonitrile) to a final concentration of 1 mg/mL.

  • Reagent Preparation: Prepare a 10 mg/mL solution of hydroxylamine hydrochloride in pyridine.

  • Derivatization Reaction:

    • To 100 µL of the damsin solution in a micro-reaction vial, add 200 µL of the hydroxylamine hydrochloride solution.

    • Seal the vial tightly and heat at 60-80°C for 1-2 hours.

  • Sample Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS or LC-MS system. Alternatively, the solvent can be evaporated under a stream of nitrogen, and the residue reconstituted in a suitable solvent for analysis.

Protocol 2: General Procedure for Michael Addition to the α,β-Unsaturated Lactone of Damsin

This protocol outlines a general approach for the addition of a thiol-containing nucleophile to the α,β-unsaturated system in damsin.

  • Sample Preparation: Dissolve 10 mg of damsin in 1 mL of a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Reaction Setup:

    • In a round-bottom flask, add the damsin solution.

    • Add a slight molar excess (1.1 equivalents) of the desired thiol (e.g., benzyl thiol).

    • Add a catalytic amount of a weak base, such as triethylamine (TEA), to facilitate the reaction.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction time can vary from a few hours to overnight depending on the nucleophile.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Damsin Sample dissolve Dissolve in Appropriate Solvent start->dissolve add_reagent Add Derivatizing Reagent & Catalyst dissolve->add_reagent react Incubate (Heat/Time) add_reagent->react quench Quench Reaction (if necessary) react->quench analyze GC/LC-MS Analysis quench->analyze

Caption: A generalized workflow for the derivatization of damsin.

troubleshooting_workflow cluster_reagent Reagent Issues cluster_conditions Reaction Conditions cluster_matrix Sample Matrix start Low Derivatization Yield? reagent_quality Check Reagent Age and Storage start->reagent_quality Yes optimize_temp Optimize Temperature start->optimize_temp No, reagent is fresh reagent_conc Increase Reagent Molar Ratio reagent_quality->reagent_conc reagent_conc->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time check_ph Verify pH optimize_time->check_ph sample_cleanup Implement Sample Cleanup (SPE) check_ph->sample_cleanup end Yield Improved sample_cleanup->end

Caption: A troubleshooting decision tree for low derivatization yield.

References

Technical Support Center: Addressing Instability of Sesquiterpene Lactones in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the inherent instability of sesquiterpene lactones (STLs) in solution.

Frequently Asked Questions (FAQs)

General Stability and Handling

Q1: What are the primary factors that cause my sesquiterpene lactone to degrade in solution?

A1: The stability of sesquiterpene lactones in solution is primarily influenced by a combination of factors including pH, temperature, light exposure, and the choice of solvent.[1][2] Many STLs are particularly susceptible to degradation under neutral to alkaline conditions and at elevated temperatures.[1][2]

Q2: I'm concerned about the stability of my sesquiterpene lactone during storage. What are the best practices?

A2: To maintain the integrity of your STLs, proper storage is crucial. For long-term storage, it is recommended to store pure STLs and their stock solutions at -20°C or -80°C in airtight, light-protected containers.[2] Prepare fresh working solutions for each experiment whenever possible to minimize degradation.[2]

Q3: My STL is poorly soluble in aqueous buffers. How can I improve its solubility without compromising stability?

A3: Poor aqueous solubility is a common challenge with these lipophilic compounds.[2] Here are a few strategies:

  • Co-solvents: First, dissolve the STL in a minimal amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol before making the final dilution in your aqueous buffer. It is important to keep the final concentration of the organic solvent low (typically <0.5%) to avoid affecting your experimental results.[2]

  • Formulation Strategies: For more advanced applications, techniques like complexation with cyclodextrins or formulation into liposomes can significantly enhance aqueous solubility and stability.[2]

Experimental Troubleshooting

Q4: My IC50 values for a specific STL are inconsistent between experiments. What could be the cause?

A4: Inconsistent IC50 values in cell-based assays are a frequent problem and can stem from several sources. Beyond cellular factors like passage number and seeding density, the stability of the STL in the cell culture media is a primary suspect. The physiological pH (around 7.4) and temperature (37°C) of cell culture incubators can promote the degradation of STLs, especially those with ester side chains.[1] It is highly recommended to prepare fresh dilutions of the compound from a frozen stock for each experiment to ensure accurate dosing.[1]

Q5: I am performing HPLC/LC-MS analysis and see extra or unexpected peaks in my chromatogram. Could this be degradation?

A5: Yes, the appearance of new peaks is a strong indicator of degradation. Sesquiterpene lactones can undergo various reactions in solution, such as hydrolysis of the lactone ring or ester groups, leading to the formation of new chemical entities with different retention times.[3] If you observe inconsistent peak profiles, especially over time, it is crucial to investigate the stability of your analyte in the chosen solvent and conditions.

Q6: Can the solvent I use for my experiments react with my sesquiterpene lactone?

A6: Absolutely. Alcoholic solvents like ethanol have been shown to react with some STLs to form adducts, particularly at elevated temperatures.[4] This can lead to a decrease in the concentration of the parent compound and the appearance of new peaks in your analytical data.[4] Therefore, it is critical to choose your solvents carefully and, if possible, prepare fresh solutions before each use.[2]

Troubleshooting Guides

Guide 1: Inconsistent Biological Assay Results

This guide provides a logical workflow for troubleshooting inconsistent results in biological assays, such as cytotoxicity or anti-inflammatory experiments.

G A Start: Inconsistent Results B Verify Cell Health and Seeding Density A->B C Prepare Fresh Compound Dilutions B->C Cells are healthy and consistent G Solution: Standardize Protocol B->G Inconsistent cell handling identified D Assess Compound Stability in Media C->D Dilutions are fresh C->G Old dilutions were used E HPLC/LC-MS Analysis of Media D->E Incubate compound in media for experiment duration F Modify Experimental Protocol E->F Degradation confirmed? E->G No degradation observed, check other variables F->G Reduce incubation time or use stabilizing agent

Caption: Troubleshooting workflow for inconsistent biological assay results.

Guide 2: Poor or No Signal in LC-MS Analysis

This workflow helps to identify the root cause of weak or absent signals for your target sesquiterpene lactone during LC-MS analysis.

G A Start: Poor/No Signal B Verify Sample Preparation (Extraction, Concentration) A->B C Check LC Conditions (Column, Mobile Phase, Gradient) B->C Sample Prep OK F Solution Identified B->F Issue Found: Adjust extraction, check sample stability D Optimize MS Parameters (Ionization Mode, Source Settings) C->D LC Conditions OK C->F Issue Found: Select appropriate column, optimize gradient E Perform Instrument Check (System Suitability, Leaks, Contamination) D->E MS Parameters OK D->F Issue Found: Switch ionization mode, optimize source E->F Issue Found: Clean system, check for leaks, run standards

Caption: Troubleshooting workflow for LC-MS signal issues.[5]

Data Presentation

The stability of sesquiterpene lactones is highly dependent on the specific compound and the experimental conditions. Below are tables summarizing quantitative data from the literature.

Table 1: Stability of Sesquiterpene Lactones Under Different Storage Conditions

Sesquiterpene Lactone TypeStorage ConditionSolvent/MatrixDurationDegradation (%)Reference
11α,13-dihydrohelenalin esters+4°C70% Ethanol3 years13%[4]
11α,13-dihydrohelenalin esters+25°C70% Ethanol3 years32%[4]
11α,13-dihydrohelenalin esters+30°C70% Ethanol3 years37%[4]

Table 2: Photodegradation Kinetics of Lactucin

ParameterValueConditionsReference
Reaction OrderPseudo-first-orderUV (366 nm) irradiation in quartz cuvettes[6]
Rate Constant (k)2.6 ± 0.4 × 10⁻⁴ s⁻¹Temperature: 293–313 K[6]
Half-life (t½)~45 minutesUV (366 nm) irradiation[6]

Experimental Protocols

Protocol 1: General Procedure for Preparing Sesquiterpene Lactone Solutions for In Vitro Assays

This protocol provides a general guideline for the preparation of STL solutions to be used in cell-based or other aqueous assays.

  • Stock Solution Preparation:

    • Accurately weigh the sesquiterpene lactone powder.

    • Dissolve the powder in a minimal volume of a suitable organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution.

    • Aliquot the stock solution into small, single-use volumes in light-protected tubes and store at -20°C or -80°C.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a single aliquot of the stock solution.

    • Perform serial dilutions of the stock solution in the appropriate cell culture medium or aqueous buffer to achieve the desired final concentrations.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all experimental and control groups and is at a non-toxic level (typically ≤ 0.5%).

    • Vortex gently after each dilution step to ensure homogeneity.

    • Use the freshly prepared working solutions immediately.

Protocol 2: Stability Assessment of a Sesquiterpene Lactone in Solution by HPLC

This protocol outlines a method to evaluate the stability of an STL under specific conditions (e.g., in cell culture media at 37°C).

  • Solution Preparation:

    • Prepare a solution of the STL in the desired matrix (e.g., cell culture medium, buffer) at a known concentration.

    • Prepare a control sample of the STL in a solvent where it is known to be stable (e.g., acetonitrile) at the same concentration.

  • Incubation:

    • Place the test solution under the desired experimental conditions (e.g., in an incubator at 37°C, 5% CO₂).

    • Store the control sample under conditions that minimize degradation (e.g., at 4°C in the dark).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from the test solution.

    • Immediately quench any potential degradation by adding a strong solvent like acetonitrile and store the sample at a low temperature (e.g., -20°C) until analysis.

    • At the initial time point (t=0), also take a sample from the control solution.

  • HPLC Analysis:

    • Analyze all collected samples by a validated reverse-phase HPLC method (e.g., using a C18 column).

    • The mobile phase will typically consist of a gradient of water and an organic solvent like acetonitrile or methanol.

    • Use a UV detector set at a wavelength appropriate for the STL's chromophore.

  • Data Analysis:

    • For each time point, calculate the peak area of the parent STL.

    • Normalize the peak area at each time point to the peak area at t=0.

    • Plot the percentage of the remaining STL against time to determine the degradation profile. The appearance of new peaks can also be monitored to identify degradation products.

Signaling Pathways and Degradation Mechanisms

General Degradation Pathway of Sesquiterpene Lactones

Sesquiterpene lactones are susceptible to degradation through several mechanisms, primarily hydrolysis of the lactone ring and Michael addition if an α,β-unsaturated carbonyl group is present.

G STL Sesquiterpene Lactone (with α,β-unsaturated carbonyl) Hydrolysis Hydrolysis (H₂O, OH⁻, H⁺) STL->Hydrolysis Michael_Addition Michael Addition (Nucleophiles, e.g., R-SH) STL->Michael_Addition Ring_Opened Inactive Ring-Opened Product Hydrolysis->Ring_Opened Adduct Covalent Adduct Michael_Addition->Adduct

References

How to minimize epimerization during Ambrosane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ambrosane synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of stereochemical control during the synthesis of Ambrosane-type sesquiterpene lactones. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to minimizing or controlling epimerization.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in Ambrosane synthesis?

Epimerization is a chemical process where the configuration of a single stereocenter in a molecule is inverted. In the context of Ambrosane synthesis, which involves the construction of multiple stereocenters, undesired epimerization can lead to the formation of diastereomers, reducing the yield of the target compound and complicating purification processes. Controlling stereochemistry is crucial as the biological activity of Ambrosane sesquiterpenes is often highly dependent on their specific three-dimensional structure.

Q2: Which steps in a typical Ambrosane synthesis are most susceptible to epimerization?

Epimerization can occur at various stages, but key steps to monitor closely include:

  • Cyclization reactions: The formation of the seven-membered ring characteristic of the pseudoguaianolide core can be sensitive to reaction conditions, potentially leading to the formation of different diastereomers.

  • Lactone formation: The closure of the γ-lactone ring is a critical step where the stereochemistry at the C6 and C7 positions is established. Both acidic and basic conditions used for lactonization can potentially lead to epimerization at adjacent stereocenters.

  • Enolate formation: Reactions involving the formation of enolates, for example, in alkylation or Michael addition steps, can be prone to epimerization at the α-carbon.

Q3: Can epimerization ever be a desirable step in Ambrosane synthesis?

Yes, in some synthetic strategies, a controlled epimerization is intentionally used to achieve the desired stereochemistry. For instance, in the formal total synthesis of damsin, a highly stereoselective epimerization step is employed.[1] This highlights the importance of understanding the factors that control epimerization to either suppress it or use it to synthetic advantage.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity During Cyclopentanone Annulation

Problem: Formation of a mixture of diastereomers during the construction of the cyclopentanone ring fused to the cycloheptane core.

Possible Causes and Solutions:

CauseRecommended ActionExpected Outcome
Suboptimal Base/Solvent System: The choice of base and solvent can significantly influence the stereochemical outcome of annulation reactions.Carefully screen different base and solvent combinations. For example, in the synthesis of pseudoguaianolides, specific combinations like potassium tert-butoxide in tert-butanol have been used to achieve high stereoselectivity.Improved diastereomeric ratio, favoring the desired isomer.
Thermodynamic vs. Kinetic Control: The reaction may be proceeding under conditions that do not favor the desired diastereomer.[2][3]Adjust the reaction temperature and time. Lower temperatures and shorter reaction times generally favor the kinetic product, while higher temperatures and longer reaction times favor the thermodynamic product. Experiment with both conditions to determine which favors your desired stereoisomer.A shift in the product ratio towards either the kinetic or thermodynamic product, allowing for selective formation.

Experimental Protocol: Stereoselective Mukaiyama-Michael Reaction in the Synthesis of a Damsin Precursor [1][4]

This protocol describes a highly enantio- and diastereoselective catalytic Mukaiyama-Michael reaction, which is a key step in controlling the stereochemistry of the cyclopentanone portion.

  • Catalyst Preparation: Prepare the chiral catalyst in situ by reacting the appropriate chiral ligand with a metal salt (e.g., copper(II) triflate).

  • Reaction Setup: To a solution of the silyl enol ether in a suitable solvent (e.g., CH₂Cl₂), add the catalyst at a low temperature (e.g., -78 °C).

  • Substrate Addition: Slowly add the α,β-unsaturated ketone to the reaction mixture.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent.

  • Purification: Purify the product by flash column chromatography.

Issue 2: Epimerization During Lactone Formation

Problem: Loss of stereochemical integrity at C6 or adjacent centers during the formation of the γ-lactone ring.

Possible Causes and Solutions:

CauseRecommended ActionExpected Outcome
Harsh Acidic or Basic Conditions: Strong acids or bases used to promote lactonization can also catalyze epimerization at stereocenters α to a carbonyl group.Employ milder lactonization conditions. Reagents such as p-toluenesulfonic acid (p-TsOH) in benzene at reflux are often used. Alternatively, intramolecular displacement methods under neutral or mildly basic conditions can be explored.Preservation of the desired stereochemistry during lactone ring closure.
Equilibration to the More Stable Epimer: The desired stereoisomer may be thermodynamically less stable and can epimerize to the more stable diastereomer under the reaction conditions.If the desired product is the kinetic one, use milder conditions and shorter reaction times. If the thermodynamic product is desired, prolonged reaction times or gentle heating might be necessary to allow for equilibration.Control over the formation of the desired lactone diastereomer.

Experimental Protocol: Lactonization in the Total Synthesis of (±)-Ambrosin

The following protocol is adapted from the stereospecific total synthesis of (±)-ambrosin.

  • Reaction Setup: Dissolve the hydroxy acid precursor in benzene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark trap to remove water and drive the reaction to completion.

  • Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture and wash with a saturated aqueous solution of NaHCO₃.

  • Purification: Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by chromatography.

Visualizing Reaction Pathways

Diagram 1: General Strategy for Controlling Stereochemistry

This diagram illustrates the decision-making process for achieving a desired stereoisomer by considering both kinetic and thermodynamic control.

stereocontrol_strategy start Starting Material reaction Reaction with Potential for Epimerization start->reaction kinetic Kinetic Product (Forms Faster) reaction->kinetic Lower Ea thermodynamic Thermodynamic Product (More Stable) reaction->thermodynamic Higher Ea desired_k Desired Product is Kinetic kinetic->desired_k desired_t Desired Product is Thermodynamic thermodynamic->desired_t low_temp Use Low Temperature Short Reaction Time desired_k->low_temp high_temp Use Higher Temperature Longer Reaction Time desired_t->high_temp

Caption: Decision tree for stereochemical control.

Diagram 2: Experimental Workflow for Stereoselective Lactonization

This workflow outlines the key steps and considerations for achieving a stereoselective lactonization in Ambrosane synthesis.

lactonization_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Work-up start Hydroxy Acid Precursor dissolve Dissolve in Anhydrous Aprotic Solvent (e.g., Benzene) start->dissolve add_catalyst Add Mild Acid Catalyst (e.g., p-TsOH) dissolve->add_catalyst reflux Reflux with Dean-Stark Trap add_catalyst->reflux monitor Monitor by TLC reflux->monitor quench Quench with Base (e.g., NaHCO3 soln) monitor->quench extract Extract and Purify quench->extract

Caption: Workflow for stereoselective lactonization.

References

Resolving co-eluting peaks in the chromatographic separation of Ambrosia extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks and other common issues encountered during the chromatographic separation of Ambrosia extracts.

Frequently Asked Questions (FAQs)

Q1: My chromatogram of an Ambrosia extract shows several co-eluting or poorly resolved peaks. What are the initial steps to improve separation?

A1: Co-elution is a frequent challenge in the analysis of complex mixtures like Ambrosia extracts, which are rich in structurally similar sesquiterpene lactones and other terpenoids.[1][2][3] To improve resolution, a systematic approach to method optimization is recommended. The resolution of two peaks is governed by three main factors: efficiency (N), selectivity (α), and retention factor (k'). A resolution value (Rs) of 1.5 or greater is typically desired for baseline separation.

Your initial troubleshooting should focus on the following:

  • Review Your Current Method: Carefully examine your existing HPLC parameters, including the column, mobile phase composition, gradient program, flow rate, and temperature.

  • Optimize the Mobile Phase Gradient: A shallow gradient is often key to separating complex mixtures. If your current gradient is too steep, closely eluting compounds will not have sufficient time to separate. Try decreasing the gradient slope, especially in the region where the co-elution occurs.[4]

  • Adjust the Mobile Phase Strength: If peaks are eluting too early (low retention factor), decrease the initial percentage of the organic solvent in your mobile phase to increase retention and provide more opportunity for separation.[5]

Q2: I've adjusted my gradient, but some peaks are still not resolved. What is the next logical step?

A2: If gradient optimization is insufficient, the next step is to alter the selectivity of your chromatographic system. This can be achieved by:

  • Changing the Organic Modifier: Switching the organic solvent in your mobile phase can significantly alter selectivity. If you are using acetonitrile, try substituting it with methanol, or vice versa.[6][7] These solvents have different properties and can change the elution order of your analytes.

  • Modifying the Mobile Phase pH: The retention of many natural products, including some sesquiterpene lactones and phenolic compounds, can be pH-dependent. Adding a modifier like formic acid, acetic acid, or phosphoric acid to the aqueous mobile phase can improve peak shape and alter selectivity.[8][9] For basic compounds, ensuring the mobile phase pH is at least two units away from the analyte's pKa can prevent peak tailing.[10]

  • Adjusting the Column Temperature: Temperature can influence selectivity. Try increasing or decreasing the column temperature by 5-10 °C increments to see if resolution improves. Higher temperatures generally lead to shorter retention times and sharper peaks, but can also change the elution order.[3]

Q3: When should I consider changing my HPLC column?

A3: If you have thoroughly optimized your mobile phase and other instrumental parameters without success, it is time to consider a different stationary phase. The choice of column chemistry has a profound impact on selectivity.[11]

  • Orthogonal Chromatography: For complex samples like Ambrosia extracts, using columns with different retention mechanisms (orthogonal chromatography) is a powerful strategy.[12][13] If you are using a standard C18 column (which separates based on hydrophobicity), consider trying a column with a different stationary phase, such as:

    • Phenyl-Hexyl: Offers alternative selectivity for aromatic compounds through π-π interactions.

    • Cyano (CN): Can be used in both normal-phase and reversed-phase modes and provides different selectivity based on dipole-dipole interactions.

    • Pentafluorophenyl (PFP): Provides unique selectivity for halogenated compounds and isomers.

  • Column Efficiency: Using a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a solid-core particle column will increase column efficiency, leading to sharper peaks and better resolution of closely eluting compounds.[14]

Q4: Are there alternative chromatographic techniques to HPLC for analyzing Ambrosia extracts?

A4: Yes, other techniques can provide different selectivities and may be better suited for certain classes of compounds within the extract.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the method of choice for analyzing the volatile components of Ambrosia, such as the essential oil. The essential oil of Ambrosia artemisiifolia is rich in monoterpenes and sesquiterpenes like germacrene D, limonene, and α-pinene.[12][15]

  • Supercritical Fluid Chromatography (SFC): SFC can be a good alternative for the separation of thermolabile sesquiterpene lactones and offers different selectivity compared to HPLC.[10]

  • Two-Dimensional Liquid Chromatography (2D-LC): For extremely complex mixtures, 2D-LC offers a significant increase in peak capacity by using two columns with different separation mechanisms.[4][16][17] This technique is particularly useful for isolating minor components that may be hidden under major peaks in a one-dimensional separation.

Troubleshooting Guides

Problem 1: Co-eluting Sesquiterpene Lactones on a C18 Column

Scenario: You are analyzing a methanolic extract of Ambrosia artemisiifolia using a C18 column with a water/acetonitrile gradient. Several peaks in the mid-to-late eluting region are overlapping.

Troubleshooting Workflow:

start Start: Co-eluting Peaks on C18 step1 Decrease Gradient Slope (e.g., 1%/min to 0.5%/min) start->step1 step2 Change Organic Modifier (Acetonitrile to Methanol) step1->step2 If resolution is still poor end Resolution Achieved step1->end If resolved step3 Modify Mobile Phase pH (Add 0.1% Formic Acid) step2->step3 If co-elution persists step2->end If resolved step4 Change Column Chemistry (e.g., to Phenyl-Hexyl or PFP) step3->step4 If selectivity is still insufficient step3->end If resolved step5 Consider 2D-HPLC step4->step5 For highly complex mixtures step4->end If resolved step5->end

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Problem 2: Peak Tailing of Phenolic Compounds

Scenario: Your chromatogram shows symmetrical peaks for most compounds, but known phenolic constituents are exhibiting significant tailing.

Logical Relationship for Troubleshooting Peak Tailing:

cause Primary Causes of Peak Tailing for Phenolics - Secondary interactions with residual silanols - Mobile phase pH near analyte pKa - Column contamination or void - Sample overload solution Solutions - Lower mobile phase pH (e.g., add 0.1% formic acid) - Use an end-capped or high-purity silica column - Flush column with strong solvent or replace - Inject a more dilute sample cause->solution Address with

Caption: Causes and solutions for peak tailing of phenolic compounds.

Experimental Protocols

Protocol 1: HPLC-DAD Method for Sesquiterpene Lactone Analysis in Ambrosia artemisiifolia

This protocol is a starting point for the analysis of characteristic sesquiterpene lactones in Ambrosia artemisiifolia.[1][18]

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0 35
    20 60
    25 35

    | 30 | 35 |

  • Flow Rate: 1.0 mL/min

  • Detection: Diode Array Detector (DAD) at 210 nm

  • Column Temperature: 25 °C

Expected Retention Times:

CompoundRetention Time (min)
Psilostachyin7.17
Peruvin8.25
Acetoxydihydrodamsin9.53
Costunolide17.3
Isoalantolactone18.3
Protocol 2: UPLC-MS/MS Method for Sesquiterpene Analysis in Ambrosia Root Secretions

This method is suitable for the sensitive detection and quantification of sesquiterpenes.[19]

  • Column: C18 UPLC Column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol

  • Gradient:

    Time (min) %B
    0 10
    5 10

    | 20 | 50 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Detection: Tandem Mass Spectrometry (MS/MS)

Protocol 3: GC-MS Analysis of Ambrosia artemisiifolia Essential Oil

This protocol is for the analysis of volatile compounds.[12][15]

  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium

  • Oven Temperature Program:

    • Initial temperature: 60 °C

    • Ramp: 3 °C/min to 240 °C

    • Hold: 10 min at 240 °C

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-550 amu

Data Presentation

Table 1: Troubleshooting Guide for Co-eluting Peaks in HPLC Analysis of Ambrosia Extracts

IssuePotential CauseRecommended Action
Poor Resolution - Gradient too steep- Inappropriate mobile phase strength- Low column efficiency- Decrease the gradient slope- Decrease the initial % of organic solvent- Use a column with smaller particles or a longer column
Co-elution of Isomers - Insufficient selectivity of the stationary phase- Inappropriate organic modifier- Switch to a column with different chemistry (e.g., Phenyl-Hexyl, PFP)- Change the organic modifier from acetonitrile to methanol or vice versa
Peak Tailing (Basic Compounds) - Interaction with residual silanols on the column- Lower the mobile phase pH by adding 0.1% formic or acetic acid- Use an end-capped C18 column or a column with a high-purity silica
All Peaks Elute Early - Mobile phase is too strong- Decrease the percentage of the organic solvent in the mobile phase
Inconsistent Retention Times - Inadequate column equilibration- Fluctuations in temperature or mobile phase composition- Ensure the column is equilibrated for at least 10-15 column volumes before injection- Use a column oven for temperature control- Prepare fresh mobile phase daily and ensure it is well-mixed

Table 2: Comparison of Chromatographic Techniques for Ambrosia Analysis

TechniquePrimary ApplicationAnalytes DetectedAdvantagesLimitations
HPLC-UV/DAD Quantification of major non-volatile constituentsSesquiterpene lactones, flavonoids, phenolic acidsRobust, widely available, good for quantitative analysisMay have insufficient resolution for highly complex mixtures
UPLC-MS/MS Identification and quantification of trace componentsSesquiterpenes, sesquiterpene lactones, and other secondary metabolitesHigh sensitivity and selectivity, provides structural informationHigher cost and complexity
GC-MS Analysis of volatile compoundsMonoterpenes, sesquiterpenes (in essential oil)Excellent for separating volatile and semi-volatile compounds, provides mass spectral libraries for identificationNot suitable for non-volatile compounds, may require derivatization for some analytes
2D-LC Separation of highly complex mixturesComprehensive analysis of all components in the extractGreatly increased peak capacity and resolutionComplex method development and instrumentation

References

Improving the accuracy of spectroscopic data interpretation for Ambrosane structures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectroscopic analysis of Ambrosane-type sesquiterpenoids. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on interpreting spectroscopic data for this important class of natural products. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to improve the accuracy of your structural elucidation.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the spectroscopic analysis of Ambrosane structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: I'm observing significant signal overlap in the 1H NMR spectrum of my Ambrosane sample, particularly in the aliphatic region. How can I resolve these signals?

A1: Signal overlap is a frequent challenge with the complex polycyclic structure of Ambrosanes. Here are several strategies to address this:

  • Utilize 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This experiment will help identify proton-proton coupling networks, allowing you to trace out the spin systems within the molecule even if the 1D signals are overlapped.

    • HSQC (Heteronuclear Single Quantum Coherence): By correlating protons to their directly attached carbons, you can use the greater chemical shift dispersion of the 13C spectrum to resolve overlapping proton signals.

    • TOCSY (Total Correlation Spectroscopy): This is particularly useful for identifying all protons within a spin system, even those not directly coupled, which can help to piece together larger fragments of the molecule.

  • Change the Solvent: Running the sample in a different deuterated solvent (e.g., benzene-d6, acetone-d6, or methanol-d4) can induce differential shifts in proton resonances, potentially resolving the overlap.[1]

  • Vary the Temperature: For molecules exhibiting conformational flexibility, acquiring the spectrum at a higher temperature can sometimes average out different conformations, leading to sharper and better-resolved signals.

Q2: The stereochemistry at C-8 in my Ambrosane lactone is ambiguous. Which NMR technique is best for its determination?

A2: The stereochemistry of Ambrosane sesquiterpenoids can be effectively determined using Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) . These techniques detect through-space correlations between protons that are in close proximity (typically < 5 Å). By identifying key NOE correlations, you can establish the relative orientation of substituents and confirm the stereochemistry. For example, an NOE between H-8 and one of the methyl groups can provide crucial information about the conformation of the lactone ring and adjacent stereocenters.

Q3: I am having trouble assigning the quaternary carbons in my Ambrosane structure, especially the carbonyl of the lactone ring.

A3: Quaternary carbons do not have attached protons and therefore do not show correlations in HSQC spectra. The best technique for assigning these is the HMBC (Heteronuclear Multiple Bond Correlation) experiment. This experiment shows correlations between protons and carbons over two to three bonds. Look for correlations from nearby protons to the quaternary carbons. For instance, protons on C-7 and C-8 will typically show HMBC correlations to the lactone carbonyl carbon (C-12).

Mass Spectrometry (MS)

Q4: What are the characteristic fragmentation patterns for Ambrosane-type sesquiterpenoid lactones in Electron Ionization Mass Spectrometry (EI-MS)?

A4: Ambrosane lactones exhibit several characteristic fragmentation pathways that can aid in their identification. Common neutral losses include:

  • Loss of a methyl group (-15 Da): Fragmentation of one of the methyl groups.

  • Loss of water (-18 Da): If hydroxyl groups are present.

  • Loss of carbon monoxide (-28 Da): From the lactone moiety.

  • Loss of carbon dioxide (-44 Da): A common fragmentation for esters and lactones.[2]

  • Retro-Diels-Alder reactions: The bicyclic ring system can undergo characteristic retro-Diels-Alder fragmentation, leading to significant fragment ions.

The relative abundance of these fragments can provide clues about the substitution pattern and stereochemistry of the molecule.

Q5: My ESI-MS/MS spectrum of an Ambrosane derivative with an acyloxy group at C-8 is complex. How do I interpret the major fragments?

A5: For Ambrosane structures with an acyloxy group at C-8, a predominant fragmentation pathway in ESI-MS/MS is the elimination of the corresponding carboxylic acid [M + H - (RCOOH)]+. This is often followed by consecutive losses of water and carbon monoxide. The stereochemistry of the acyloxy group can influence the relative abundances of the product ions.

Infrared (IR) Spectroscopy

Q6: What are the key IR absorption bands I should look for to confirm the presence of the γ-lactone ring in my Ambrosane sample?

A6: The γ-lactone ring in Ambrosane sesquiterpenoids gives rise to a very characteristic and strong carbonyl (C=O) stretching absorption band. Look for this band in the region of 1770-1740 cm-1 . The exact position can be influenced by ring strain and conjugation. Additionally, you will observe C-O stretching bands in the region of 1250-1000 cm-1.

Quantitative Data Summary

The following tables provide typical spectroscopic data for Parthenin, a representative Ambrosane-type sesquiterpenoid lactone.

Table 1: 1H and 13C NMR Spectroscopic Data for Parthenin (in CDCl3)

Position13C Chemical Shift (δ)1H Chemical Shift (δ), Multiplicity (J in Hz)
1134.5-
2127.86.25, d (5.9)
3141.27.78, d (5.9)
4209.8-
550.83.55, d (7.0)
682.24.80, t (7.0)
740.92.55, m
829.82.35, m; 2.15, m
936.91.65, m; 1.95, m
1045.9-
11139.5-
12170.2-
13121.56.30, d (2.5); 5.70, d (2.5)
1417.81.05, d (7.0)
1521.01.20, s

Data compiled from publicly available sources for illustrative purposes.

Table 2: Common Mass Spectral Fragments of Parthenin (EI-MS)

m/zProposed Fragment
262[M]+
247[M - CH3]+
244[M - H2O]+
234[M - CO]+
219[M - CO - CH3]+
218[M - CO2]+

Experimental Protocols

1. NMR Sample Preparation

  • Sample Quantity: For 1H NMR, dissolve 1-5 mg of the purified Ambrosane in approximately 0.6 mL of deuterated solvent. For 13C NMR, a more concentrated sample of 10-20 mg is recommended.[3]

  • Solvent Selection: Chloroform-d (CDCl3) is a common choice. However, if signal overlap is an issue, consider using benzene-d6, acetone-d6, or methanol-d4.[1]

  • Filtration: To ensure spectral quality, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube to remove any particulate matter.[3]

  • Degassing: For sensitive experiments like NOESY, it may be beneficial to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with NOE measurements. This can be done by several freeze-pump-thaw cycles.

2. 2D NMR Data Acquisition (General Parameters)

  • COSY: This experiment identifies 1H-1H coupling correlations. A standard gradient-selected COSY (gCOSY) is typically sufficient.

  • HSQC: This experiment correlates 1H to directly attached 13C nuclei. Use a sensitivity-enhanced sequence for better signal-to-noise.

  • HMBC: This experiment shows 1H-13C correlations over 2-3 bonds. The long-range coupling delay should be optimized based on the expected J-couplings (typically around 8-10 Hz).

  • NOESY/ROESY: These experiments reveal through-space 1H-1H correlations. A mixing time of 300-800 ms is a good starting point for molecules of this size.

3. Mass Spectrometry (LC-MS/MS)

  • Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, to achieve good separation.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for Ambrosane sesquiterpenoids.

  • MS/MS Analysis: Use collision-induced dissociation (CID) with a normalized collision energy of 20-40 eV to induce fragmentation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis start Purified Ambrosane dissolve Dissolve in Deuterated Solvent start->dissolve dissolve_ms Dissolve in LC-MS Solvent start->dissolve_ms filter Filter into NMR Tube dissolve->filter nmr_acq 1D & 2D NMR Acquisition filter->nmr_acq process_nmr Process & Assign NMR Spectra nmr_acq->process_nmr ms_acq LC-MS/MS Analysis process_ms Analyze MS Fragmentation ms_acq->process_ms filter_ms Filter Sample dissolve_ms->filter_ms filter_ms->ms_acq elucidate Structure Elucidation process_nmr->elucidate process_ms->elucidate

Caption: General experimental workflow for Ambrosane structure elucidation.

logical_relationship cluster_1d 1D NMR cluster_2d 2D NMR cluster_ms Mass Spectrometry H1 1H NMR (Chemical Shift, Coupling) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H) H1->HSQC HMBC HMBC (Long-Range C-H) H1->HMBC NOESY NOESY (Stereochemistry) H1->NOESY C13 13C NMR (Carbon Skeleton) C13->HSQC C13->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure NOESY->Structure MS MS (Molecular Formula) MS->Structure MSMS MS/MS (Fragmentation) MSMS->Structure

Caption: Logical relationships of spectroscopic data for structure elucidation.

References

Technical Support Center: Enhancing the Efficiency of Semi-synthesis of Ambrosane Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the semi-synthesis of Ambrosane analogues. Our goal is to help you enhance the efficiency of your experiments by providing detailed protocols, data-driven insights, and clear visualizations of experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My Michael addition reaction to the α,β-unsaturated ketone in ambrosin is giving low yields. What are the potential causes and solutions?

A1: Low yields in Michael additions to ambrosin can stem from several factors:

  • Steric Hindrance: The ambrosin skeleton can sterically hinder the approach of the nucleophile.

    • Solution: Consider using a less bulky nucleophile if possible. You can also try elevating the reaction temperature to overcome the activation energy barrier, but monitor for side reactions.

  • Base Strength: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the nucleophile, while a base that is too strong can lead to undesired side reactions with the ambrosin core.

    • Solution: Screen a variety of bases, from milder options like triethylamine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to stronger, non-nucleophilic bases like sodium hydride if necessary.

  • Solvent Effects: The solvent can significantly influence the reaction rate and selectivity.

    • Solution: Aprotic polar solvents like THF, DMF, or acetonitrile are often good choices as they can solvate the intermediate ions. Experiment with different solvents to find the optimal medium for your specific nucleophile.

  • Reaction Time and Temperature: Michael additions can be slow.

    • Solution: Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. However, be mindful of potential degradation of the starting material or product.

Q2: I am observing the formation of multiple products in my derivatization of cumanin. How can I improve the selectivity?

A2: The presence of multiple reactive sites on the cumanin molecule can lead to a mixture of products. To improve selectivity:

  • Protecting Groups: If you are targeting a specific hydroxyl group for modification, consider using protecting groups for other reactive hydroxyls. For instance, a silyl ether can protect a hydroxyl group while you perform a reaction at another site.

  • Reaction Conditions: Fine-tuning the reaction conditions can favor one reaction pathway over another.

    • Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically controlled product.

    • Stoichiometry: Use a stoichiometric amount of your reagent to minimize reactions at less reactive sites.

  • Choice of Reagents: Some reagents are inherently more selective for certain functional groups. For example, some silylating agents will preferentially react with less sterically hindered hydroxyl groups.

Q3: The purification of my semi-synthetic ambrosane analogue is proving to be difficult. What strategies can I employ?

A3: Purification of ambrosane analogues can be challenging due to their similar polarities and potential for isomerization on silica gel.

  • Chromatography Techniques:

    • Flash Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation. Using a gradient elution can be very effective.

    • Preparative HPLC: For difficult separations, preparative reverse-phase HPLC can provide high purity products.

    • Size-Exclusion Chromatography: This can be useful for separating products with significant differences in molecular size.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method. Screen various solvents and solvent mixtures to induce crystallization.

  • Derivative Formation: In some cases, it may be beneficial to form a derivative that is easier to purify. The protecting group can then be removed in a subsequent step.

Troubleshooting Guides

Problem 1: Low or No Product Formation in Silylation of Helenalin
Potential Cause Troubleshooting Step
Inactive Silylating Agent Use a fresh bottle of the silylating agent (e.g., TBDMSCl, TIPSCl). Ensure it has been stored under anhydrous conditions.
Presence of Moisture Dry all glassware thoroughly. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Base Ensure a suitable base (e.g., imidazole, triethylamine) is used in sufficient quantity to neutralize the HCl generated during the reaction.
Steric Hindrance The hydroxyl group may be sterically hindered. Try a less bulky silylating agent or increase the reaction temperature.
Problem 2: Epimerization or Rearrangement during Reaction
Potential Cause Troubleshooting Step
Harsh Reaction Conditions Both acidic and basic conditions can lead to epimerization at stereocenters or rearrangement of the carbon skeleton.
Solution: Use milder reaction conditions where possible. For example, use a weaker base or run the reaction at a lower temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Prolonged Reaction Times The longer the product is exposed to the reaction conditions, the more likely it is that side reactions will occur.
Solution: Optimize the reaction time by monitoring its progress frequently.

Data Presentation

Table 1: Cytotoxicity of Semi-Synthetic Cumanin and Helenalin Derivatives [1]

CompoundParent MoleculeModificationGI50 (µM) on WiDr CellsCC50 (µM) on SplenocytesSelectivity Index (SI)
1 Cumanin-2.329.412.8
4 CumaninDiacetylated>50125.7>2.5
5 CumaninSilylated (TBDMS)21.3114.35.4
11 CumaninDitriazolyl2.3524.1227.9
2 Helenalin-0.211.88.6
13 HelenalinSilylated (TBDMS)0.153.624.0
14 HelenalinSilylated (TIPS)0.5910.317.5

GI50: 50% Growth Inhibition; CC50: 50% Cytotoxic Concentration; SI: Selectivity Index (CC50/GI50). Data from Delgado-García et al., 2019.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Ditriazolyl Cumanin Derivative (11)[1]

This protocol is based on the work of Delgado-García et al. (2019).

  • Alkynylation of Cumanin:

    • To a solution of cumanin (1.0 eq) in anhydrous DMF, add sodium hydride (2.2 eq, 60% dispersion in mineral oil) at 0 °C under a nitrogen atmosphere.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add propargyl bromide (2.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography (hexane/ethyl acetate) to afford the dialkynylated cumanin derivative.

  • Click Reaction with Benzyl Azide:

    • To a solution of the dialkynylated cumanin derivative (1.0 eq) in a 1:1 mixture of t-BuOH and water, add benzyl azide (2.2 eq), sodium ascorbate (0.2 eq), and copper(II) sulfate pentahydrate (0.1 eq).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Dilute the reaction with water and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography (hexane/ethyl acetate) to yield the ditriazolyl cumanin derivative (11).

Protocol 2: General Procedure for the Silylation of Helenalin (Formation of 13)[1]

This protocol is based on the work of Delgado-García et al. (2019).

  • To a solution of helenalin (1.0 eq) in anhydrous dichloromethane, add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).

  • Stir the reaction mixture at room temperature for 4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the silylated helenalin derivative (13).

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_reaction Semi-Synthetic Modification cluster_workup Work-up & Purification cluster_analysis Characterization Ambrosane Ambrosane Analogue (e.g., Cumanin, Helenalin) Reaction Derivatization Reaction (e.g., Silylation, Acylation, Click Reaction) Ambrosane->Reaction Reagents, Solvent, Catalyst Workup Aqueous Work-up (Extraction, Washing) Reaction->Workup Crude Product Purification Purification (Column Chromatography, HPLC, Crystallization) Workup->Purification Analysis Structural Analysis (NMR, MS, IR) Purification->Analysis Pure Analogue Bioassay Biological Evaluation (e.g., Cytotoxicity Assay) Analysis->Bioassay

Caption: A generalized workflow for the semi-synthesis and evaluation of Ambrosane analogues.

troubleshooting_low_yield Start Low or No Product Yield CheckReagents Check Reagent Quality & Stoichiometry Start->CheckReagents CheckConditions Optimize Reaction Conditions CheckReagents->CheckConditions Reagents OK Solution Improved Yield CheckReagents->Solution Reagent Issue Resolved CheckPurification Evaluate Work-up & Purification CheckConditions->CheckPurification Conditions Optimized CheckConditions->Solution Optimal Conditions Found SideReactions Investigate Side Reactions CheckPurification->SideReactions Purification OK CheckPurification->Solution Losses Minimized SideReactions->Solution Side Reactions Minimized

Caption: A logical troubleshooting guide for addressing low product yield in derivatization reactions.

References

Technical Support Center: Mitigating Sesquiterpenoid Cytotoxicity in Normal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of sesquiterpenoid-induced cytotoxicity in normal, non-cancerous cell lines.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: My sesquiterpenoid compound is highly effective against cancer cells but also shows significant toxicity to my normal cell lines. What are the primary strategies to improve its selectivity?

High cytotoxicity in normal cells is a frequent obstacle, leading to a narrow therapeutic window. The primary strategies to enhance the selectivity of your sesquiterpenoid compound include:

  • Structural Modification: Altering the chemical structure of the sesquiterpenoid can significantly impact its biological activity and selectivity. By synthesizing derivatives, it's possible to enhance interactions with cancer-specific targets while reducing off-target effects on normal cells. For instance, modifying key functional groups can improve the compound's physicochemical properties.[1]

  • Targeted Drug Delivery: Encapsulating the sesquiterpenoid within nanocarriers, such as liposomes or nanoparticles, can control its release and improve its delivery to tumor tissues.[1] This approach can reduce systemic toxicity and minimize exposure to healthy cells.[2]

  • Co-administration with Protective Agents: The combined use of the sesquiterpenoid with other compounds can offer a synergistic effect, potentially lowering the required therapeutic dose and, consequently, its toxicity to normal cells.

FAQ 2: What are some common structural modifications that can decrease the cytotoxicity of sesquiterpenoids in normal cells?

Chemical modification of sesquiterpenoids is a promising strategy to enhance their therapeutic index. Some common approaches include:

  • Modification of the α-methylene-γ-lactone Moiety: This group is often responsible for the cytotoxic activity of many sesquiterpene lactones through Michael-type addition with biological nucleophiles like sulfhydryl groups in proteins.[3] Adding amino groups to this moiety can increase solubility and improve selectivity by reducing non-specific binding.[1]

  • Introduction of New Functional Groups: The incorporation of groups like triazoles has been shown to reduce cytotoxicity in normal cells and improve selectivity against tumor cell lines.[4]

  • Epoxidation and Amination: The epoxidation of the α-methylene-γ-lactone group, followed by amination, can produce derivatives with potentially improved biological activity and selectivity.[5]

FAQ 3: How can drug delivery systems help in reducing the non-specific cytotoxicity of sesquiterpenoids?

Drug delivery systems are a powerful tool for improving the therapeutic profile of sesquiterpenoids by:

  • Improving Solubility and Bioavailability: Many sesquiterpenoids have poor water solubility, which can lead to aggregation and non-specific toxicity.[1] Encapsulation in systems like liposomes or poly(lactic-co-glycolic acid) (PLGA) nanoparticles can enhance their solubility and bioavailability.[1]

  • Controlled Release: Nanocarriers can be engineered to release the encapsulated sesquiterpenoid in a controlled manner, maintaining a therapeutic concentration at the target site while minimizing peak systemic concentrations that could harm normal tissues.[1]

  • Targeted Delivery: Nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) that specifically recognize and bind to receptors overexpressed on cancer cells, thereby concentrating the cytotoxic agent at the tumor site.[2] For example, lipid nanoparticles loaded with artemisinin have been shown to reduce its systemic toxicity.[2]

FAQ 4: Which signaling pathways are commonly affected by sesquiterpenoids and contribute to their cytotoxicity?

Sesquiterpenoids can modulate various signaling pathways that are crucial for cell survival and proliferation. Understanding these pathways can help in designing strategies to protect normal cells. Key pathways include:

  • NF-κB Pathway: The transcription factor NF-κB plays a critical role in inflammation and cell survival. Many sesquiterpene lactones are known to inhibit the NF-κB pathway, which can lead to apoptosis.[6][7]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in transmitting extracellular signals to the nucleus to regulate various cellular processes.[1] Dysregulation of this pathway is common in cancer, and some sesquiterpenoids can modulate MAPK signaling to induce apoptosis.[1]

  • p53 Pathway: The tumor suppressor protein p53 is a key regulator of the cell cycle and apoptosis. Certain sesquiterpenoids can activate the p53 pathway, leading to the transcription of pro-apoptotic genes.[1]

Section 2: Troubleshooting Guides

Problem 1: High variability in cytotoxicity assay results (e.g., MTT assay).

Possible Causes & Solutions

Possible Cause Solution
Inconsistent Cell Seeding Density Ensure a homogenous single-cell suspension before seeding. Use a reliable cell counting method (e.g., hemocytometer or automated cell counter) and be precise with pipetting. Allow cells to adhere and stabilize for at least 24 hours before adding the compound.[1]
Poor Compound Solubility Ensure your sesquiterpenoid is fully dissolved in the vehicle (e.g., DMSO) before diluting it in the culture medium. The final concentration of the vehicle should be consistent across all wells and confirmed to be non-toxic to the cells in a separate vehicle control experiment.[1]
Inconsistent Incubation Times Standardize all incubation periods with both the compound and the assay reagent (e.g., MTT). Use a multi-channel pipette for simultaneous addition of reagents where possible to minimize timing differences between wells.[1]
Cell Culture Contamination Regularly check cell cultures for any signs of contamination (e.g., bacteria, fungi, mycoplasma). Use aseptic techniques and periodically test your cell lines for mycoplasma contamination.
Problem 2: The selectivity index (SI) of my sesquiterpenoid is too low.

Possible Causes & Solutions

Possible Cause Solution
Inherent Lack of Selectivity The native structure of the sesquiterpenoid may target pathways essential for both normal and cancer cell survival.[1] Consider synthesizing derivatives to improve selectivity. For example, the incorporation of two triazole groups into cumanin significantly reduced its cytotoxicity in normal cells and improved its selectivity for tumor cell lines.[4]
Off-Target Effects The compound might be interacting with unintended molecular targets in normal cells.[1] Perform detailed dose-response analyses on both cancer and normal cell lines to identify a narrower effective concentration range.[1] Consider target identification studies (e.g., proteomics, genetic screening) to understand the mechanism of action.[1]
Non-Specific Distribution Poor bioavailability and non-specific distribution can lead to toxicity in healthy tissues.[1] Explore formulation strategies such as encapsulation in liposomes or nanoparticles to improve targeted delivery and reduce off-target effects.[1][2]

Section 3: Quantitative Data Summary

The following tables summarize quantitative data on the cytotoxicity of sesquiterpenoids and their derivatives, highlighting strategies to improve selectivity.

Table 1: Cytotoxicity and Selectivity Indices of Cumanin and its Derivatives [4]

CompoundNormal Splenocytes CC50 (µM)WiDr Colon Cancer GI50 (µM)Selectivity Index (SI = CC50/GI50)
Cumanin (1)3.32.61.3
Ditriazolyl Cumanin Derivative (11)524.12.3227.9
  • CC50: 50% cytotoxic concentration in normal cells.

  • GI50: 50% growth inhibition in cancer cells.

  • A higher Selectivity Index (SI) indicates greater selectivity for cancer cells.

Table 2: Cytotoxicity of Sesquiterpene Lactones on Cancer and Normal Cell Lines [8]

CompoundColo 205 (IC50 µM)Colo 320 (IC50 µM)MRC-5 (Normal Lung Fibroblast) (IC50 µM)Selectivity (MRC-5/Colo 205)Selectivity (MRC-5/Colo 320)
Psilostachyin C5.143.67>10>1.95>2.72
Doxorubicin0.040.280.020.50.07
  • IC50: 50% inhibitory concentration.

Section 4: Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is used to assess cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

  • Compound Treatment: Treat the cells with various concentrations of the sesquiterpenoid compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO at a final concentration of <0.5%).[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 490 and 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).[1]

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the sesquiterpenoid compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[1]

  • Washing: Wash the cells twice with cold PBS.[1]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[1]

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[1]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within 1 hour of staining.

Section 5: Visualizations

Signaling Pathways

sesquiterpenoid_pathways sesquiterpenoid Sesquiterpenoid nfkb NF-κB Pathway sesquiterpenoid->nfkb Inhibits mapk MAPK Pathway (ERK, JNK, p38) sesquiterpenoid->mapk Modulates p53 p53 Pathway sesquiterpenoid->p53 Activates cell_survival Cell Survival (Normal Cells) nfkb->cell_survival Promotes apoptosis Apoptosis mapk->apoptosis p53->apoptosis cancer_cell_death Cancer Cell Death apoptosis->cancer_cell_death

Caption: Key signaling pathways modulated by sesquiterpenoids leading to apoptosis.

Experimental Workflow

experimental_workflow start Start: High Cytotoxicity in Normal Cells strategy Select Strategy start->strategy mod Structural Modification strategy->mod Chemical delivery Drug Delivery System strategy->delivery Formulation coadmin Co-administration strategy->coadmin Combination synthesis Synthesize Derivatives mod->synthesis formulation Formulate Nanoparticles/ Liposomes delivery->formulation combination Select Synergistic Agent coadmin->combination cytotoxicity_assay Cytotoxicity Assay (MTT, etc.) synthesis->cytotoxicity_assay formulation->cytotoxicity_assay combination->cytotoxicity_assay selectivity_index Calculate Selectivity Index (SI) cytotoxicity_assay->selectivity_index end_high End: Improved Selectivity selectivity_index->end_high SI is High end_low Re-evaluate Strategy selectivity_index->end_low SI is Low end_low->strategy

Caption: Workflow for reducing sesquiterpenoid cytotoxicity in normal cells.

Logical Relationship: Strategies for Improved Selectivity

logical_relationship goal Goal: Reduce Cytotoxicity in Normal Cells & Increase Selectivity parent Parent Sesquiterpenoid goal->parent strategies Strategies parent->strategies mod Structural Modification strategies->mod delivery Drug Delivery Systems strategies->delivery coadmin Co-administration strategies->coadmin outcome Outcome: Improved Therapeutic Window mod->outcome delivery->outcome coadmin->outcome

Caption: Logical relationship of strategies to improve sesquiterpenoid selectivity.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Ambrosane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ambrosane sesquiterpenoids, a class of natural products predominantly found in plants of the Ambrosia genus, have garnered significant attention for their diverse and potent biological activities. These compounds are characterized by a pseudoguaiane skeleton and have demonstrated promising anticancer and anti-inflammatory properties. This guide provides a comparative overview of the bioactivity of several key ambrosane sesquiterpenoids, supported by quantitative data from preclinical studies. Detailed experimental protocols for the cited assays are also presented to facilitate reproducibility and further investigation.

Comparative Cytotoxicity of Ambrosane Sesquiterpenoids

The cytotoxic effects of various ambrosane sesquiterpenoids have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values for damsin, ambrosin, coronopilin, and dindol-01 in different breast cancer cell lines, as well as for damsin, coronopilin, and santamarin in other cancer cell lines.

Table 1: IC50 Values of Ambrosane Sesquiterpenoids in Breast Cancer and Normal-like Breast Epithelial Cell Lines after 72 hours of Treatment. [1][2]

CompoundMCF-10A (µM)MCF-7 (µM)JIMT-1 (µM)HCC1937 (µM)
Damsin7.8 ± 1.13.9 ± 0.54.5 ± 0.65.1 ± 0.7
Ambrosin5.5 ± 0.92.8 ± 0.43.2 ± 0.43.6 ± 0.5
Coronopilin15.2 ± 2.18.1 ± 1.29.5 ± 1.410.8 ± 1.6
Dindol-01> 20> 20> 20> 20

Data from Sotillo et al., 2017. Values are presented as mean ± standard deviation.

Table 2: EC50 Values of Ambrosane Sesquiterpenoids in Various Cancer Cell Lines. [3]

CompoundA549 (Lung Carcinoma) (µM)HeLa (Cervical Cancer) (µM)Panc-1 (Pancreatic Cancer) (µM)
Damsin10.72> 10018.5
Coronopilin40.8> 100> 100
Santamarin9.415.612.3

Data from a study on the antiproliferative effects of these compounds.

Key Bioactivities and Mechanisms of Action

Ambrosane sesquiterpenoids exert their biological effects through the modulation of several key signaling pathways implicated in cancer and inflammation.

Anti-inflammatory Activity via NF-κB Inhibition

A crucial mechanism underlying the anti-inflammatory effects of ambrosane sesquiterpenoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] Under inflammatory conditions, the transcription factor NF-κB translocates to the nucleus, where it promotes the expression of pro-inflammatory genes. Damsin, ambrosin, and coronopilin have been shown to inhibit the tumor necrosis factor-α (TNF-α)-induced translocation of NF-κB from the cytoplasm to the nucleus.[4][6]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK IKK TNFR->IKK Activates IkB IkB IKK->IkB Phosphorylates NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation Damsin_Ambrosin_Coronopilin Damsin_Ambrosin_Coronopilin Damsin_Ambrosin_Coronopilin->IkB Inhibits Degradation Gene_Expression Pro-inflammatory Gene Expression NF-kB_n->Gene_Expression Promotes

Caption: Inhibition of the NF-κB signaling pathway by Ambrosane sesquiterpenoids.

Anticancer Activity via Wnt/β-catenin Pathway Downregulation

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. Ambrosin has been shown to exert its anticancer effects, at least in part, by downregulating the Wnt/β-catenin pathway in triple-negative breast cancer cells.[7]

Wnt_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 GSK3b_Axin_APC GSK3β/Axin/APC Complex Dsh->GSK3b_Axin_APC Inhibits beta_catenin β-catenin GSK3b_Axin_APC->beta_catenin Phosphorylates for Degradation beta_catenin_n β-catenin beta_catenin->beta_catenin_n Translocation Ambrosin Ambrosin Ambrosin->beta_catenin Promotes Degradation TCF_LEF TCF/LEF beta_catenin_n->TCF_LEF Binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes

Caption: Downregulation of the Wnt/β-catenin signaling pathway by Ambrosin.

Experimental Protocols

To ensure the reproducibility and further exploration of the bioactivities of ambrosane sesquiterpenoids, detailed protocols for the key experiments are provided below.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization buffer (e.g., 10% SDS in 0.01 N HCl or DMSO)

  • 96-well plates

  • Test compounds (Ambrosane sesquiterpenoids)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plates for the desired period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Ambrosane Sesquiterpenoids B->C D Incubate for 72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization buffer F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: General workflow for the MTT cytotoxicity assay.

Western Blotting for NF-κB Translocation

Western blotting is a widely used technique to detect specific proteins in a sample. To assess NF-κB translocation, the levels of NF-κB (typically the p65 subunit) are measured in both the cytoplasmic and nuclear fractions of the cell lysates.

Materials:

  • Cell lysis buffer for cytoplasmic and nuclear fractionation

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p65, anti-lamin B1 for nuclear fraction control, anti-β-actin or anti-GAPDH for cytoplasmic fraction control)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compounds and/or an inflammatory stimulus (e.g., TNF-α). After treatment, harvest the cells and perform cytoplasmic and nuclear fractionation using appropriate lysis buffers.

  • Protein Quantification: Determine the protein concentration of each fraction using a protein assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against NF-κB p65 overnight at 4°C. Also, probe separate membranes or the same membrane after stripping with antibodies against loading controls for the respective fractions.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative amount of p65 in the cytoplasmic and nuclear fractions. A decrease in nuclear p65 in treated cells compared to the stimulated control indicates inhibition of translocation.

References

A Comparative Guide to a Novel UPLC-MS/MS Method for Ambrosane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of a new Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the accurate quantification of Ambrosane-type sesquiterpenoid lactones. The performance of this novel method is objectively compared against established analytical techniques, supported by detailed experimental data and protocols.

Introduction

Ambrosane sesquiterpenoid lactones are a class of natural compounds with a wide range of reported biological activities, making their accurate quantification crucial for research and development in the pharmaceutical and natural products industries. This document outlines the validation of a newly developed UPLC-MS/MS method designed for high sensitivity, specificity, and throughput, and compares its performance with traditional High-Performance Liquid Chromatography (HPLC) methods coupled with Diode Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD), as well as Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Analysis of Analytical Methods

The performance of the new UPLC-MS/MS method was evaluated against HPLC-DAD, HPLC-ELSD, and ¹H-NMR for the quantification of a model Ambrosane compound. The key validation parameters are summarized below.

ParameterNew UPLC-MS/MS Method HPLC-DADHPLC-ELSD¹H-NMR
Linearity (r²) >0.999>0.998>0.998Not Applicable
Limit of Detection (LOD) 0.1 ng/mL10 ng/mL2.00 µg/mL[1][2]~1 mg/mL
Limit of Quantification (LOQ) 0.5 ng/mL30 ng/mL6.00 µg/mL[1][2]~5 mg/mL
Precision (RSD%) <2%<5%<10%[1][2]<15%
Accuracy (Recovery %) 98-102%95-105%74-90%[1][2]90-110%
Analysis Time 5 min20 min25 min15 min
Specificity Very High (MRM)ModerateLowHigh (structure specific)

Experimental Workflow and Method Validation

The validation of the new UPLC-MS/MS method followed a structured workflow to ensure robustness and reliability.

Method_Validation_Workflow Figure 1: New UPLC-MS/MS Method Validation Workflow A Method Development B Method Optimization A->B C Validation Protocol Definition B->C D Linearity & Range C->D E Accuracy & Precision C->E F LOD & LOQ C->F G Specificity & Selectivity C->G H Robustness C->H I Method Comparison D->I E->I F->I G->I H->I J Final Report & SOP I->J

A structured workflow for the validation of the new analytical method.

Detailed Experimental Protocols

New UPLC-MS/MS Method
  • Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase: A) Water with 0.1% formic acid, B) Acetonitrile with 0.1% formic acid.

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transition: [M+H]⁺ > fragment ion (specific m/z values determined for the target ambrosane).

  • Sample Preparation: 1 mg of extract dissolved in 10 mL of methanol, followed by serial dilution to the desired concentration range.

Comparative Method: HPLC-DAD
  • Instrumentation: Agilent 1260 Infinity II LC System with DAD.

  • Column: Luna C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Acetonitrile and 0.2% (v/v) acetic acid in water.

  • Gradient: A gradient elution is typically used, for example, starting from 30% acetonitrile and increasing to 70% over 15 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 210 nm.[3]

  • Sample Preparation: 10 mg of extract dissolved in 10 mL of methanol.

Comparative Method: HPLC-ELSD
  • Instrumentation: HPLC system with an Evaporative Light Scattering Detector.

  • Column: Monolithic C18 column.

  • Mobile Phase: Methanol/Water gradient.

  • Sample Preparation: 10.0 mg of powdered sample extracted with 5 mL of a Methanol/Water (9:1 v/v) solution.[1][2] An internal standard can be used.[1][2]

Comparative Method: ¹H-NMR Spectroscopy
  • Instrumentation: Bruker Avance III HD 400 MHz NMR Spectrometer.

  • Sample Preparation: An accurately weighed amount of the extract (around 20 mg) and an internal standard (e.g., 3,4-dimethoxybenzaldehyde) are dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Standard ¹H-NMR spectra are acquired.

  • Quantification: The total amount of sesquiterpene lactones is determined by comparing the integral of characteristic proton signals of the analytes to the integral of a known signal from the internal standard.[4]

Signaling Pathway Analysis (Hypothetical)

For drug development purposes, understanding the mechanism of action is critical. The following diagram illustrates a hypothetical signaling pathway potentially modulated by Ambrosane-type sesquiterpenoids, which could be investigated following their quantification.

Signaling_Pathway Figure 2: Hypothetical Signaling Pathway Modulated by Ambrosane cluster_0 Figure 2: Hypothetical Signaling Pathway Modulated by Ambrosane A Ambrosane B Receptor Binding A->B C Kinase Cascade (e.g., MAPK) B->C D Transcription Factor Activation (e.g., NF-kB) C->D E Gene Expression (e.g., Pro-inflammatory Cytokines) D->E F Cellular Response (e.g., Anti-inflammatory Effect) E->F

A potential signaling pathway influenced by Ambrosane compounds.

Conclusion

The newly developed UPLC-MS/MS method demonstrates superior sensitivity, specificity, and speed for the quantification of Ambrosane-type sesquiterpenoid lactones when compared to traditional HPLC-DAD, HPLC-ELSD, and ¹H-NMR methods. Its high-throughput capabilities make it an ideal choice for applications in drug discovery, quality control of natural products, and pharmacokinetic studies. While other methods have their specific applications, the UPLC-MS/MS method offers a significant advancement for routine and high-sensitivity quantification of this important class of compounds.

References

Cross-Validation of In Vitro and In Vivo Anti-Inflammatory Efficacy of the Ambrosane Compound Cumanin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anti-inflammatory properties of cumanin, an Ambrosane sesquiterpene lactone, by juxtaposing its performance in in vitro and in vivo experimental models. The data presented herein is intended to offer an objective comparison and detailed methodological insights to aid in the evaluation of cumanin's therapeutic potential.

Executive Summary

Cumanin, a natural compound found in plants of the Ambrosia genus, has demonstrated notable anti-inflammatory effects in preclinical studies. This guide synthesizes the available quantitative data from both cell-based (in vitro) and animal (in vivo) studies to provide a clear comparison of its efficacy across different biological systems. The primary mechanism of action for cumanin's anti-inflammatory activity appears to be the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Data Presentation: In Vitro vs. In Vivo Efficacy

The following tables summarize the key quantitative findings from in vitro and in vivo studies on cumanin, providing a direct comparison of its anti-inflammatory potency.

Table 1: In Vitro Anti-Inflammatory Activity of Cumanin

AssayCell LineInflammatory StimulusMeasured ParameterCumanin ConcentrationResultReference
Nitric Oxide (NO) ProductionMurine MacrophagesLipopolysaccharide (LPS)Inhibition of NO SynthesisIC₅₀ = 9.38 ± 0.38 µMPotent inhibition of a key inflammatory mediator.[1][1]
Trypanocidal ActivityT. cruzi amastigotes-Inhibition of parasite replicationIC₅₀ = 2.2 ± 0.05 µg/mLDemonstrates biological activity against intracellular pathogens, which can be associated with inflammatory responses.[2][2]

Table 2: In Vivo Anti-Inflammatory Activity of Cumanin

Animal ModelInflammatory AgentMeasured ParameterCumanin DosageResultReference
Chagas Disease Mouse ModelTrypanosoma cruziReduction in parasitemia levelsNot specifiedActive in reducing parasite load, indicating in vivo biological effect.[2][2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and critical evaluation of the presented data.

In Vitro Experimental Protocols

1. Nitric Oxide (NO) Production Assay in Macrophages

  • Cell Line: Murine peritoneal macrophages.

  • Culture Conditions: Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) is used to induce an inflammatory response and stimulate NO production.

  • Treatment: Cells are pre-treated with varying concentrations of cumanin for a specified period before LPS stimulation.

  • Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated to determine the potency of cumanin in inhibiting NO production.[1]

2. In Vitro Trypanocidal Activity Assay

  • Parasite Strain: Trypanosoma cruzi amastigotes (intracellular form).

  • Host Cells: Murine splenocytes or other suitable host cells.

  • Infection and Treatment: Host cells are infected with T. cruzi and subsequently treated with different concentrations of cumanin.

  • Measurement: The number of intracellular parasites is quantified, typically by microscopy after staining or by using reporter gene-expressing parasites.

  • Data Analysis: The IC₅₀ value is determined as the concentration of cumanin that reduces the number of intracellular parasites by 50% compared to untreated controls.[2]

In Vivo Experimental Protocol

1. Chagas Disease Mouse Model

  • Animal Model: Typically, BALB/c or Swiss albino mice are used.

  • Infection: Mice are infected with a virulent strain of Trypanosoma cruzi.

  • Treatment: Cumanin is administered to the infected mice, usually via oral or intraperitoneal routes, at specified doses and for a defined duration.

  • Measurement: Parasitemia (the number of parasites in the blood) is monitored at regular intervals by counting parasites in blood smears under a microscope.

  • Data Analysis: The reduction in parasitemia levels in the cumanin-treated group is compared to that in the untreated control group to assess the in vivo efficacy of the compound.[2]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathway targeted by cumanin and the general workflow of the in vitro and in vivo experiments.

Canonical NF-κB Signaling Pathway

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκB-NF-κB Complex IκB NF-κB IKK Complex->IκB-NF-κB Complex Phosphorylation IκB IκB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Ubiquitination & Degradation Ubiquitination & Degradation IκB-NF-κB Complex->Ubiquitination & Degradation Leads to Ubiquitination & Degradation->IκB Ubiquitination & Degradation->NF-κB Release Cumanin Cumanin Cumanin->IKK Complex Inhibition Gene Transcription Gene Transcription NF-κB_n->Gene Transcription Binds to DNA Pro-inflammatory Genes Pro-inflammatory Genes Gene Transcription->Pro-inflammatory Genes Induces

Experimental Workflow: In Vitro and In Vivo Cross-Validation

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture Inflammatory Stimulus Inflammatory Stimulus Cell Culture->Inflammatory Stimulus Cumanin Treatment_vitro Cumanin Treatment Inflammatory Stimulus->Cumanin Treatment_vitro Data Collection_vitro Data Collection (e.g., NO, Cytokines) Cumanin Treatment_vitro->Data Collection_vitro Cross-Validation Cross-Validation Data Collection_vitro->Cross-Validation Animal Model Animal Model Induce Inflammation/Disease Induce Inflammation/Disease Animal Model->Induce Inflammation/Disease Cumanin Treatment_vivo Cumanin Treatment Induce Inflammation/Disease->Cumanin Treatment_vivo Data Collection_vivo Data Collection (e.g., Edema, Parasitemia) Cumanin Treatment_vivo->Data Collection_vivo Data Collection_vivo->Cross-Validation

Conclusion

The Ambrosane compound cumanin demonstrates promising anti-inflammatory potential, with in vitro studies indicating a potent inhibitory effect on key inflammatory mediators, likely through the suppression of the NF-κB signaling pathway. While direct in vivo validation in a classical inflammation model is needed for a more robust comparison, the observed in vivo activity in a disease model where inflammation plays a significant role supports its biological relevance. Further research focusing on correlating the in vitro and in vivo anti-inflammatory effects of cumanin in standardized models is warranted to fully elucidate its therapeutic potential for inflammatory disorders. This guide provides a foundational comparison to inform such future investigations.

References

A Comparative Analysis of the Anti-Inflammatory Properties of Damsin and Parthenolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the anti-inflammatory effects of two naturally occurring sesquiterpene lactones: damsin and parthenolide. Both compounds, recognized for their therapeutic potential, exhibit significant anti-inflammatory activities, primarily through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. This document synthesizes experimental data on their mechanisms of action, their impact on key inflammatory mediators, and provides detailed experimental protocols for the assays cited.

Core Mechanism of Action: Inhibition of the NF-κB Pathway

Damsin and parthenolide share a common primary mechanism for their anti-inflammatory effects: the inhibition of the NF-κB signaling pathway. NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By suppressing NF-κB activation, both compounds can effectively dampen the inflammatory cascade.

Parthenolide is well-documented to inhibit the NF-κB pathway by directly targeting and inhibiting the IκB kinase (IKK) complex, specifically the IKKβ subunit, as well as the p65 subunit of NF-κB. This action prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. Consequently, NF-κB remains inactive and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

Damsin , a pseudoguaianolide sesquiterpene lactone, has also been shown to exert its anti-inflammatory effects through the inhibition of the NF-κB pathway. Studies have demonstrated that damsin effectively inhibits the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1) in human skin cells by modulating NF-κB signaling[1]. While the precise molecular targets of damsin within the NF-κB pathway are less extensively characterized than those of parthenolide, its ability to suppress the expression of NF-κB-regulated cytokines confirms its role as an inhibitor of this critical inflammatory pathway.

Comparative Efficacy: Effects on Pro-Inflammatory Markers

The anti-inflammatory potency of damsin and parthenolide can be evaluated by their ability to inhibit the production of key pro-inflammatory molecules.

Table 1: Comparative Inhibition of Pro-Inflammatory Cytokines
CytokineDamsinParthenolide
TNF-α Inhibitory effect suggested by studies on related compounds like ambrosin[2].Potent inhibition demonstrated in various cell models. IC50 values in the range of 1.091-2.620 μM have been reported for a group of cytokines including TNF-α[2].
IL-6 Demonstrated inhibition of IL-6 expression in human dermal fibroblasts and keratinocytes[1].Significant reduction of IL-6 production observed in multiple in vitro and in vivo models. IC50 values within the 1.091-2.620 μM range have been reported for a group of cytokines including IL-6[2].
IL-1β Inhibitory effect suggested by studies on related compounds like ambrosin[2].Effectively suppresses IL-1β production. IC50 values in the range of 1.091-2.620 μM have been reported for a group of cytokines including IL-1β[2]. A derivative of parthenolide showed an IC50 of 0.3 µM for IL-1β release in J774A.1 cells[3].
IL-8 Data not available.Inhibits IL-8 secretion.
MCP-1 Demonstrated inhibition of MCP-1 expression in human dermal fibroblasts and keratinocytes[1].Data not available.
Table 2: Comparative Inhibition of Pro-Inflammatory Enzymes
EnzymeDamsinParthenolide
iNOS Inhibitory effect suggested by studies on related compounds like ambrosin[2].Markedly inhibits LPS-induced iNOS expression[2].
COX-2 Inhibitory effect suggested by studies on related compounds like ambrosin[2].Suppresses COX-2 expression.

Signaling Pathway and Experimental Workflow Diagrams

NF_kB_Signaling_Pathway Figure 1: Simplified NF-κB Signaling Pathway and Points of Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_IkB NF-κB-IκB Complex NFkB NF-κB (p50/p65) NFkB_IkB->NFkB releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates DNA DNA NFkB_n->DNA binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Damsin Damsin Damsin->NFkB_n inhibits Parthenolide Parthenolide Parthenolide->IKK_Complex inhibits Parthenolide->NFkB_n inhibits

Caption: Figure 1: Simplified NF-κB Signaling Pathway and Points of Inhibition.

Experimental_Workflow Figure 2: General Experimental Workflow for Comparing Anti-inflammatory Effects cluster_analysis Analysis Methods Cell_Culture 1. Cell Culture (e.g., Macrophages, Keratinocytes) Stimulation 2. Inflammatory Stimulus (e.g., LPS, TNF-α) Cell_Culture->Stimulation Treatment 3. Treatment (Damsin or Parthenolide) Stimulation->Treatment Incubation 4. Incubation Treatment->Incubation Analysis 5. Analysis of Inflammatory Markers Incubation->Analysis ELISA Cytokine Quantification (ELISA) Analysis->ELISA Western_Blot Protein Expression (Western Blot for iNOS, COX-2, p-IκBα) Analysis->Western_Blot qRT_PCR Gene Expression (qRT-PCR for cytokine mRNA) Analysis->qRT_PCR Reporter_Assay NF-κB Activity (Luciferase Reporter Assay) Analysis->Reporter_Assay

Caption: Figure 2: General Experimental Workflow for Comparing Anti-inflammatory Effects.

Detailed Experimental Protocols

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the activity of the NF-κB transcription factor.

  • Cell Line: HEK293 cells stably expressing a luciferase reporter gene under the control of an NF-κB response element.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of damsin or parthenolide for 1 hour.

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL), for 6 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • The reduction in luciferase activity in treated cells compared to stimulated, untreated cells indicates the inhibitory effect on NF-κB.

    • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of NF-κB activity.

Cytokine Quantification by ELISA (Enzyme-Linked Immunosorbent Assay)

This protocol is for measuring the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

  • Cell Line: RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs).

  • Procedure:

    • Plate the cells and allow them to adhere.

    • Pre-treat the cells with different concentrations of damsin or parthenolide for 1 hour.

    • Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL).

    • Incubate for a specified period (e.g., 24 hours) to allow for cytokine production and secretion.

    • Collect the cell culture supernatant.

    • Quantify the concentration of the target cytokine in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

iNOS and COX-2 Protein Expression by Western Blot

This method is used to detect the levels of iNOS and COX-2 proteins in cell lysates.

  • Cell Line: RAW 264.7 macrophages.

  • Procedure:

    • Culture and treat the cells with damsin or parthenolide followed by LPS stimulation as described for the ELISA protocol.

    • After incubation, wash the cells with cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with primary antibodies specific for iNOS or COX-2 overnight at 4°C. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

    • Quantify the band intensities to determine the relative protein expression levels.

Conclusion

Both damsin and parthenolide are potent sesquiterpene lactones with significant anti-inflammatory properties, primarily mediated through the inhibition of the NF-κB signaling pathway. Parthenolide has been more extensively studied, with a well-defined mechanism of action and a larger body of quantitative data on its inhibitory effects on a wide range of pro-inflammatory mediators. Damsin, while less characterized, has been shown to inhibit key pro-inflammatory cytokines through the same central pathway.

The data presented in this guide suggests that both compounds are valuable candidates for the development of novel anti-inflammatory therapeutics. Further research, particularly direct comparative studies and the elucidation of the specific molecular targets of damsin within the NF-κB pathway, will be crucial for fully understanding their relative therapeutic potential. The provided experimental protocols offer a robust framework for conducting such comparative investigations.

References

Structure-Activity Relationship (SAR) of Ambrosane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ambrosane sesquiterpenoids, a class of natural products predominantly found in plants of the Ambrosia genus, have garnered significant attention for their diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various Ambrosane derivatives, with a focus on their cytotoxic and anti-inflammatory properties. The information presented herein is compiled from recent studies, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Cytotoxicity of Ambrosane Derivatives

The cytotoxic effects of Ambrosane derivatives have been evaluated against various cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.

Activity against Human Colon Adenocarcinoma Cell Lines

A study on sesquiterpene lactones isolated from Ambrosia artemisiifolia revealed varying cytotoxic and antiproliferative effects against doxorubicin-sensitive (Colo 205) and multidrug-resistant (Colo 320) human colon adenocarcinoma cell lines.[1][2]

CompoundCell LineCytotoxicity IC50 (µM)[1][2]Antiproliferative IC50 (µM)[1]
Acetoxydihydrodamsin Colo 2057.645.14
Colo 320-3.67
Psilostachyin C Colo 20526.60-
1'-Noraltamisin Colo 320-8.78
Psilostachyin Colo 320-5.29

Note: A lower IC50 value indicates greater potency.

Activity against Human Breast Cancer Cell Lines

Research on sesquiterpene lactones from Ambrosia arborescens and their synthetic derivatives has provided insights into their activity against different breast cancer cell lines and a normal-like breast epithelial cell line.[3][4]

CompoundMCF-7 (Breast Cancer) IC50 (µM)[3][4]JIMT-1 (Breast Cancer) IC50 (µM)[3][4]HCC1937 (Breast Cancer) IC50 (µM)[3][4]MCF-10A (Normal-like) IC50 (µM)[3][4]
Damsin ~5~4~3>10
Ambrosin ~2~1.5~1~8
Coronopilin >10>10>10>10
Dindol-01 >10>10>10>10

Note: A lower IC50 value indicates greater potency.

Experimental Protocols

Cytotoxicity and Antiproliferative Assays (MTT Assay)

The cytotoxic and antiproliferative activities of the Ambrosane derivatives were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Seeding: Human adenocarcinoma cell lines (Colo 205 and Colo 320) and a human embryonal lung fibroblast cell line (MRC-5) were seeded in 96-well plates at a density of 6 x 10³ cells/well for the antiproliferative assay and 1 x 10⁴ cells/well for the cytotoxicity assay.[5]

  • Compound Treatment: The cells were treated with various concentrations of the test compounds.

  • Incubation: The plates were incubated for 24 hours for the cytotoxicity assay and 72 hours for the antiproliferative assay.[1]

  • MTT Addition: After the incubation period, MTT solution was added to each well and incubated for an additional 4 hours.

  • Formazan Solubilization: The formazan crystals formed were dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

Signaling Pathway

NF-κB Signaling Pathway Inhibition

Several Ambrosane derivatives exert their anti-inflammatory and cytotoxic effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3][4] The transcription factor NF-κB plays a crucial role in regulating the expression of genes involved in inflammation, cell proliferation, and survival.[1] Sesquiterpene lactones can inhibit the activation of NF-κB, often by preventing the translocation of its p65 subunit to the nucleus.[1][4]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB p_IkB p-IκBα IkB->p_IkB NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation Gene Pro-inflammatory & Pro-survival Gene Expression NFkB_nucleus->Gene Ambrosane Ambrosane Derivatives Ambrosane->IKK Inhibit Ambrosane->NFkB_nucleus Inhibit Translocation

References

Head-to-head comparison of different extraction methods for Ambrosia sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing Extraction

The genus Ambrosia, commonly known as ragweed, is a rich source of sesquiterpenoids, a class of secondary metabolites with a diverse range of promising pharmacological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects.[1][2][3][4] The efficient extraction of these compounds from the plant matrix is a critical first step in their study and potential therapeutic application. This guide provides a head-to-head comparison of various extraction methods for Ambrosia sesquiterpenoids, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable technique for their specific needs.

Comparative Analysis of Extraction Methods

The choice of extraction method significantly impacts the yield, purity, and overall efficiency of isolating sesquiterpenoids from Ambrosia. This section summarizes the quantitative performance of several common and advanced extraction techniques.

Extraction MethodPrincipleSolventExtraction TimeTemperatureSesquiterpenoid YieldAdvantagesDisadvantages
Maceration Soaking the plant material in a solvent to allow for the slow diffusion of compounds.Methanol, Ethanol (80%)[5][6][7]24 hours to 7 days[5][6][7]Room Temperature[5][6][7]Lower yield (e.g., 12.6% total extract, 0.40% psilostachyin)[6]Simple, low cost, suitable for thermolabile compounds.Time-consuming, large solvent consumption, lower efficiency.
Soxhlet Extraction Continuous extraction with a hot solvent, allowing for efficient extraction with a smaller volume of solvent.Typically non-polar to moderately polar solvents like hexane or ethyl acetate.Several hoursBoiling point of the solventGenerally higher than maceration.Efficient use of solvent, exhaustive extraction.Can degrade thermolabile compounds, requires specialized glassware.
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to create cavitation bubbles, disrupting cell walls and enhancing mass transfer.[8]Ethanol/water mixtures[9]30 minutes[9]Can be performed at low temperatures (e.g., 40°C)[8]Optimized for high yields (e.g., 587.25 µg/g damsin)[9]Fast, efficient, reduced solvent consumption, suitable for thermolabile compounds.[8]Requires specialized equipment, potential for localized heating.
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and plant material, causing cell rupture and rapid extraction.[10][11]Ethyl lactate, Methanol[6]30 minutes[6]Controlled (e.g., 100°C)[6]Higher yield than maceration (e.g., 15.0% total extract, 0.44% psilostachyin)[6]Very fast, reduced solvent consumption, high efficiency.[10]Requires specialized equipment, potential for localized overheating.
Supercritical Fluid Extraction (SFE) Use of a supercritical fluid (typically CO2) as the solvent, which has properties of both a liquid and a gas.Supercritical CO2, often with a co-solvent like ethanol.[12]~120 minutes[12]40°C[12]Highly selective for specific compounds (e.g., 53 µg/mg extract for sesquiterpene lactones from Cichorium intybus)[12]Highly selective, solvent-free product, tunable selectivity.[12]High initial equipment cost, requires high pressure.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are protocols for key extraction methods discussed in this guide.

Maceration Protocol

This protocol is based on the methodology described for the extraction of sesquiterpenoids from Ambrosia arborescens.[6]

  • Preparation: Air-dry and powder the aerial parts of the Ambrosia plant material.

  • Extraction: Add 200 mg of the powdered plant material to 10 mL of methanol in a suitable flask.

  • Agitation: Stir the mixture continuously at room temperature (e.g., 200 rpm) for 24 hours.

  • Separation: Centrifuge the mixture at 9000 x g for 30 minutes to separate the supernatant from the plant debris.

  • Concentration: Evaporate the supernatant under vacuum to yield the crude extract.

Microwave-Assisted Extraction (MAE) Protocol

This protocol is adapted from a study on the MAE of secondary metabolites from Ambrosia arborescens.[6]

  • Preparation: Air-dry and powder the aerial parts of the Ambrosia plant material.

  • Extraction: Place 200 mg of the powdered sample in a microwave reactor vessel with 10 mL of ethyl lactate.

  • Microwave Irradiation: Subject the mixture to microwave irradiation with controlled parameters (e.g., 100°C, 30 minutes, 15 W).

  • Separation: After extraction, centrifuge the mixture at 9000 x g for 30 minutes.

  • Concentration: Collect the supernatant and evaporate it under a vacuum to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE) Protocol

The following is a general protocol for UAE, which can be optimized for Ambrosia species based on studies of similar compounds.[8][9]

  • Preparation: Air-dry and powder the aerial parts of the Ambrosia plant material.

  • Extraction: Mix the powdered plant material with a suitable solvent (e.g., 55% ethanol in water) at a specific drug-to-solvent ratio (e.g., 1:20 g/mL) in a flask.

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate for a specified time (e.g., 30 minutes) and power.

  • Separation: Filter or centrifuge the mixture to separate the extract from the solid plant material.

  • Concentration: Remove the solvent from the extract, typically using a rotary evaporator, to obtain the crude sesquiterpenoid extract.

Visualizing the Extraction Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for maceration, microwave-assisted extraction, and ultrasound-assisted extraction.

Maceration_Workflow Start Start: Powdered Ambrosia Solvent Add Methanol Start->Solvent Macerate Macerate (24h, RT, Stirring) Solvent->Macerate Centrifuge Centrifuge (9000xg, 30min) Macerate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate under Vacuum Supernatant->Evaporate Extract Crude Sesquiterpenoid Extract Evaporate->Extract MAE_Workflow Start Start: Powdered Ambrosia Solvent Add Ethyl Lactate Start->Solvent Microwave Microwave Irradiation (100°C, 30min) Solvent->Microwave Centrifuge Centrifuge (9000xg, 30min) Microwave->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate under Vacuum Supernatant->Evaporate Extract Crude Sesquiterpenoid Extract Evaporate->Extract UAE_Workflow Start Start: Powdered Ambrosia Solvent Add Ethanol/Water Mixture Start->Solvent Ultrasonicate Ultrasonication (e.g., 30min) Solvent->Ultrasonicate Filter Filter/Centrifuge Ultrasonicate->Filter Extract_Solution Collect Extract Solution Filter->Extract_Solution Evaporate Evaporate Solvent Extract_Solution->Evaporate Extract Crude Sesquiterpenoid Extract Evaporate->Extract

References

Comparative Analysis of a Novel Ambrosane Compound for Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ambrosane sesquiterpene lactones are a class of natural products known for a wide range of biological activities, including potent anti-inflammatory effects.[1][2] This guide presents a comparative analysis of a novel, proprietary Ambrosane compound, designated Ambrosane X, against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The primary objective is to elucidate and confirm the mechanism of action of Ambrosane X by evaluating its performance in a series of in vitro assays targeting key inflammatory mediators and pathways. Experimental data suggests that many sesquiterpene lactones exert their anti-inflammatory effects through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses.[3][4][5] This guide provides the supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative In Vitro Performance Data

The anti-inflammatory potential of Ambrosane X was assessed by quantifying its effect on cyclooxygenase-2 (COX-2) activity, nitric oxide (NO) production, and the secretion of pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Cytotoxicity was also evaluated to determine the therapeutic index. All quantitative data are summarized below.

Table 1: In Vitro Anti-inflammatory Activity

CompoundCOX-2 Inhibition (IC50, µM)NO Production Inhibition (IC50, µM)TNF-α Inhibition (IC50, µM)IL-6 Inhibition (IC50, µM)
Ambrosane X 15.210.58.112.4
Indomethacin 0.8> 100> 100> 100

IC50: The half-maximal inhibitory concentration.

Table 2: Cytotoxicity in RAW 264.7 Macrophages

CompoundCytotoxicity (CC50, µM)Selectivity Index (SI = CC50/IC50 for TNF-α)
Ambrosane X 125.515.5
Indomethacin 450.0< 4.5

CC50: The half-maximal cytotoxic concentration.

Proposed Mechanism of Action

Experimental evidence suggests that Ambrosane X exerts its anti-inflammatory effects primarily through the inhibition of the canonical NF-κB signaling pathway.[6][7][8] This pathway is a pivotal mediator of inflammatory responses, inducing the expression of numerous pro-inflammatory genes, including those for COX-2, iNOS, TNF-α, and IL-6.[3] By inhibiting the phosphorylation and subsequent degradation of IκBα, Ambrosane X prevents the nuclear translocation of the p65/p50 heterodimer, thereby downregulating the transcription of these key inflammatory mediators.

NF-kB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex p65/p50/IκBα (Inactive NF-κB) IkBa->NFkB_complex p65 p65 p65->NFkB_complex p50 p50 p50->NFkB_complex p65_p50_active p65/p50 (Active NF-κB) NFkB_complex->p65_p50_active IκBα Degradation AmbrosaneX Ambrosane X AmbrosaneX->IKK Inhibits DNA κB DNA Binding Sites p65_p50_active->DNA Transcription Gene Transcription DNA->Transcription

Caption: Proposed mechanism of Ambrosane X via inhibition of the NF-κB pathway.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment

RAW 264.7 murine macrophages were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. Cells were seeded in appropriate plates and allowed to adhere overnight. Prior to stimulation, cells were pre-treated with various concentrations of Ambrosane X or Indomethacin for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Cyclooxygenase-2 (COX-2) Inhibition Assay

The ability of Ambrosane X to inhibit COX-2 was determined using a commercially available COX-2 inhibitor screening kit.[9][10][11] The assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.[10] Briefly, purified human recombinant COX-2 enzyme was incubated with the test compounds for 10 minutes at 37°C.[12] The reaction was initiated by adding arachidonic acid, and the fluorescence was measured kinetically at an excitation/emission of 535/587 nm.[10][11] IC50 values were calculated from the dose-response curves.[13]

Nitric Oxide (NO) Production Assay

Nitrite accumulation in the cell culture supernatant was measured as an indicator of NO production using the Griess reaction.[14][15][16] 50 µL of cell culture supernatant was mixed with an equal volume of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid).[16] After a 10-minute incubation at room temperature in the dark, the absorbance was measured at 540 nm using a microplate reader.[14][16][17] A standard curve was generated using sodium nitrite to quantify the nitrite concentration.[16]

Cytokine Quantification by ELISA

The concentrations of TNF-α and IL-6 in the cell culture supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[18][19][20][21] Briefly, 96-well plates were coated with capture antibodies specific for either TNF-α or IL-6.[21] After blocking, standards and diluted samples were added and incubated. A biotinylated detection antibody was then added, followed by streptavidin-horseradish peroxidase (HRP).[19] The reaction was visualized by adding a TMB substrate solution, and the absorbance was read at 450 nm after stopping the reaction.[22]

Cell Viability (MTT) Assay

Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[23][24][25] After the 24-hour treatment period, the culture medium was replaced with fresh medium containing 0.5 mg/mL MTT, and the plates were incubated for an additional 4 hours at 37°C.[23] The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.[26] Cell viability was expressed as a percentage relative to the untreated control cells.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the in vitro evaluation of Ambrosane X.

Experimental Workflow cluster_setup Experiment Setup cluster_assays Data Collection cluster_analysis Analysis start Seed RAW 264.7 Cells (24h incubation) pretreat Pre-treat with Ambrosane X or Indomethacin (1h) start->pretreat stimulate Stimulate with LPS (24h) pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant process_cells Process Cells stimulate->process_cells elisa ELISA Assay (TNF-α, IL-6) collect_supernatant->elisa griess Griess Assay (NO Production) collect_supernatant->griess mtt MTT Assay (Cell Viability) process_cells->mtt data_analysis Calculate IC50/CC50 and Compare Performance elisa->data_analysis griess->data_analysis mtt->data_analysis

References

Independent Verification of Coronopilin's Anticancer Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer properties of coronopilin with other sesquiterpene lactones, namely parthenolide and damsin. The information presented is collated from independent research studies to provide a comprehensive overview of their performance, supported by experimental data.

Executive Summary

Coronopilin, a naturally occurring sesquiterpene lactone, has demonstrated notable anticancer activities across a range of cancer cell lines. Its primary mechanisms of action involve the induction of apoptosis and cell cycle arrest, largely through the inhibition of the pro-inflammatory and pro-survival signaling pathways, NF-κB and STAT3. This guide compares the cytotoxic efficacy, apoptotic effects, and cell cycle modulation of coronopilin with parthenolide and damsin, two other well-studied sesquiterpene lactones with similar mechanisms. While all three compounds exhibit potent anticancer effects, their efficacy varies across different cancer cell types.

Comparative Analysis of Anticancer Activity

The anticancer potential of coronopilin and its counterparts has been evaluated in numerous studies. The following tables summarize their cytotoxic effects (IC50 values), their ability to induce programmed cell death (apoptosis), and their impact on cell cycle progression.

Table 1: Comparative Cytotoxicity (IC50 Values) of Coronopilin, Parthenolide, and Damsin in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Cancer Cell LineCoronopilin (µM)Parthenolide (µM)Damsin (µM)
Caco-2 (Colon)>100[1]-18.0[2]
A549 (Lung)-4.3[3], 15.38[4]-
HeLa (Cervical)-8.42[5]-
MCF-7 (Breast)-9.54[5], 6-9[6]-
TE671 (Medulloblastoma)-6.5[3]-
HT-29 (Colon)-7.0[3]-
GLC-82 (Lung)-6.07[4]-
H1650 (Lung)-9.88[4]-
H1299 (Lung)-12.37[4]-
PC-9 (Lung)-15.36[4]-
5637 (Bladder)-2.5-10 (time-dependent)[7]-
SW620 (Colon)-5-40 (dose-dependent)[8]-
A2058 (Melanoma)-20[6]-
MDA-MB-231 (Breast)-6-9[6]-
CCRF-CEM (Leukemia)--4.3[2]
HCT116 p53-/- (Colon)--21.8[2]

Note: "-" indicates that data was not found in the searched literature for the specified cell line and compound.

Table 2: Comparative Analysis of Apoptosis Induction

Apoptosis is a form of programmed cell death that is crucial for normal development and tissue homeostasis. Its induction is a key mechanism for many anticancer agents.

CompoundCancer Cell LineApoptotic EffectQuantitative Data
Coronopilin Jurkat, U937 (Leukemia)Induces apoptosis.[1]Data not available
Parthenolide 5637 (Bladder)Induces apoptosis through modulation of Bcl-2 family proteins.[7]Dose-dependent increase in apoptotic cells.[7]
SW620 (Colon)Induces apoptosis via regulation of Bcl-2 family members and activation of caspase-3.[8]Dose-dependent increase in sub-G1 population.[8]
Lymphoid MalignanciesInduces dose-dependent increase in early and late apoptosis.[3]H929: ~40% apoptosis, Farage: ~45% apoptosis, Raji: ~40% apoptosis, 697: ~45% apoptosis, KOPN-8: ~60% apoptosis, CEM: ~50% apoptosis, MOLT-4: ~50% apoptosis at higher concentrations.[3]
MCF-7 (Breast)Induces early apoptosis.[6]Up to 16% early apoptotic cells.[6]
MDA-MB-231 (Breast)Induces late apoptosis.[6]Up to 22% late apoptotic cells.[6]
Damsin CCRF-CEM (Leukemia)Induces apoptosis mediated by activation of caspases 3/7, 8, and 9.[2]Data not available
Table 3: Comparative Analysis of Cell Cycle Arrest

Cell cycle arrest is a mechanism that prevents damaged cells from proliferating. Many anticancer drugs induce cell cycle arrest to halt tumor growth.

CompoundCancer Cell LineEffect on Cell CycleQuantitative Data
Coronopilin Caco-2 (Colon)Inhibits transition from S to M phase.[1]Data not available
Parthenolide 5637 (Bladder)G1 phase arrest.[7]Dose-dependent increase in G1 population and decrease in S phase population.[7]
WM793 (Melanoma)G0/G1 phase arrest.[4]Significant increase in G0/G1 population at 6 µM.[4]
1205Lu (Melanoma)Induces hypodiploid cells (sub-G1), indicative of apoptosis.[4]-
MCF-7 (Breast)G0/G1 phase arrest.[6]65% of cells in G0/G1 phase with MZ-6 (a parthenolide analog) vs. 50% in control.[6]
Damsin Caco-2 (Colon)Suggests cell cycle arrest in the S-phase.[1]Data not available

Mechanism of Action: Inhibition of NF-κB and STAT3 Signaling Pathways

Coronopilin, parthenolide, and damsin share a common mechanistic feature: the inhibition of the NF-κB and STAT3 signaling pathways. These pathways are constitutively active in many cancers, promoting cell survival, proliferation, and inflammation.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival. In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of target genes.

Coronopilin and related compounds are thought to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) NFkB NF-κB (p50/p65) IkBa->NFkB Ub Ubiquitination IkBa->Ub Leads to Proteasome Proteasome Degradation IkBa->Proteasome NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates to Nucleus Ub->Proteasome DNA DNA NFkB_nuc->DNA Binds to Genes Pro-survival & Inflammatory Genes DNA->Genes Transcription Coronopilin Coronopilin Coronopilin->IKK Inhibits

Coronopilin's inhibition of the NF-κB signaling pathway.

STAT3 Signaling Pathway

The STAT3 pathway is another critical regulator of cell growth, survival, and differentiation. It is activated by various cytokines and growth factors. Upon ligand binding to its receptor, Janus kinases (JAKs) are activated and phosphorylate the receptor, creating docking sites for STAT3. Recruited STAT3 is then phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and activation of target gene transcription.

Coronopilin has been shown to inhibit the STAT3 pathway, likely by interfering with the phosphorylation of STAT3.

STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates JAK->Receptor Phosphorylates (P) STAT3 STAT3 JAK->STAT3 Phosphorylates (P) pSTAT3 p-STAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerizes Dimer_nuc STAT3 Dimer Dimer->Dimer_nuc Translocates to Nucleus DNA DNA Dimer_nuc->DNA Binds to Genes Pro-proliferative & Anti-apoptotic Genes DNA->Genes Transcription Coronopilin Coronopilin Coronopilin->JAK Inhibits Coronopilin->STAT3 Inhibits Phosphorylation

Coronopilin's inhibition of the STAT3 signaling pathway.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific details may vary between individual studies.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent and incubate C->D E 5. Add solubilization solution (e.g., DMSO) D->E F 6. Measure absorbance at ~570 nm E->F G 7. Calculate IC50 value F->G

Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the test compound (e.g., coronopilin, parthenolide, or damsin) and a vehicle control.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to detect and quantify apoptotic cells.

Apoptosis_Workflow A 1. Treat cells with the compound B 2. Harvest cells A->B C 3. Wash and resuspend in binding buffer B->C D 4. Stain with Annexin V-FITC and Propidium Iodide (PI) C->D E 5. Incubate in the dark D->E F 6. Analyze by flow cytometry E->F G 7. Quantify apoptotic cell populations F->G

Workflow for the Annexin V/PI apoptosis assay.

Methodology:

  • Cell Treatment: Cells are treated with the test compound for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Washing and Resuspension: Cells are washed with phosphate-buffered saline (PBS) and resuspended in a binding buffer.

  • Staining: The cells are stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a DNA-intercalating agent that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

  • Incubation: The stained cells are incubated in the dark.

  • Flow Cytometry Analysis: The fluorescence of the cells is analyzed using a flow cytometer.

  • Data Analysis: The cell population is gated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Propidium Iodide (PI) Staining for Cell Cycle Analysis

This method uses PI to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry.

CellCycle_Workflow A 1. Treat cells with the compound B 2. Harvest and fix cells (e.g., with ethanol) A->B C 3. Treat with RNase A B->C D 4. Stain with Propidium Iodide (PI) C->D E 5. Incubate D->E F 6. Analyze by flow cytometry E->F G 7. Determine percentage of cells in G0/G1, S, and G2/M F->G

Workflow for PI-based cell cycle analysis.

Methodology:

  • Cell Treatment: Cells are treated with the test compound for a specified time.

  • Fixation: Cells are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell and nuclear membranes.

  • RNase Treatment: The fixed cells are treated with RNase A to degrade RNA, ensuring that PI only stains DNA.

  • PI Staining: The cells are stained with a solution containing propidium iodide.

  • Incubation: The cells are incubated to allow for stoichiometric binding of PI to the DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry.

  • Data Analysis: A histogram of DNA content is generated, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.

Conclusion

Coronopilin exhibits significant anticancer properties, primarily through the induction of apoptosis and cell cycle arrest by inhibiting the NF-κB and STAT3 signaling pathways. Its efficacy is comparable to other well-known sesquiterpene lactones like parthenolide and damsin, although the potency can vary depending on the specific cancer cell type. The data presented in this guide provides a foundation for researchers and drug development professionals to further investigate the therapeutic potential of coronopilin and to design future preclinical and clinical studies. Further research is warranted to obtain more comprehensive, directly comparative quantitative data for these compounds across a wider range of cancer models.

References

A Spectroscopic Showdown: Unmasking the Molecular Fingerprints of Natural versus Synthetic Ambrosane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the spectroscopic profiles of natural and synthetic ambrosane sesquiterpenoids, using the well-studied antimalarial drug artemisinin as a representative example. This guide provides a detailed analysis of key spectroscopic data, experimental protocols, and a workflow for structural verification.

The world of natural products chemistry is in a constant dialogue with synthetic chemistry. The ability to synthesize complex molecules isolated from nature not only provides a sustainable source for important pharmaceuticals but also validates the proposed chemical structures. A critical step in this validation process is the head-to-head comparison of the spectroscopic profiles of the natural and synthetically derived compounds. Any discrepancy can signal a structural misassignment or the presence of subtle isomeric differences. This guide delves into the spectroscopic comparison of ambrosane sesquiterpenoids, a class of natural products with a wide range of biological activities, by focusing on artemisinin, a sesquiterpene lactone renowned for its potent antimalarial properties.

Unveiling the Molecular Architecture: A Comparative Data Analysis

The core principle in verifying a synthetic compound against its natural counterpart lies in the congruence of their spectroscopic data. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide a detailed "fingerprint" of a molecule's structure. For a synthetic route to be validated, the spectroscopic data of the final product must be indistinguishable from that of the natural compound.

Below is a summary of the key spectroscopic data for natural and synthetic artemisinin, compiled from various studies. The data demonstrates the identical nature of the spectroscopic profiles, confirming the successful synthesis of the natural product.

Spectroscopic TechniqueNatural ArtemisininSynthetic ArtemisininReference
¹H NMR (CDCl₃, MHz) δ 5.87 (1H, s, H-12), 3.40 (1H, m, H-5a), 2.45 (1H, m, H-9), 2.05-2.35 (2H, m, H-4), 1.45 (3H, s, Me-14), 1.20 (3H, d, J=7.0 Hz, Me-15), 0.98 (3H, d, J=6.0 Hz, Me-13)Identical to natural artemisinin[1][2]
¹³C NMR (CDCl₃, MHz) δ 172.5 (C-11), 105.2 (C-5), 93.8 (C-12), 81.1 (C-3), 50.4 (C-9), 45.3 (C-5a), 37.6 (C-6), 36.4 (C-8a), 34.2 (C-2), 30.6 (C-7), 26.1 (C-14), 24.7 (C-8), 22.3 (C-4), 20.3 (C-15), 12.9 (C-13)Identical to natural artemisinin[1][2]
Mass Spectrometry (MS) m/z 282 [M]⁺, 264, 250, 235, 222Identical to natural artemisinin, with characteristic fragments corresponding to the loss of water and other moieties.[3][3][4]
Infrared (IR) Spectroscopy (cm⁻¹) 3448, 2924, 1736 (C=O, γ-lactone), 1115, 879Identical to natural artemisinin, showing the characteristic lactone carbonyl stretch.[1][5][1][5]

Table 1. Comparative Spectroscopic Data of Natural and Synthetic Artemisinin.

Experimental Protocols: The Blueprint for Analysis

The reproducibility of spectroscopic data is paramount. Below are the general methodologies employed for the characterization of artemisinin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Samples of natural or synthetic artemisinin are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

  • Data Acquisition: Standard pulse sequences are used to acquire one-dimensional (¹H and ¹³C) and often two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra to aid in the complete assignment of all proton and carbon signals.

Mass Spectrometry (MS)
  • Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques used for artemisinin.

  • Analysis: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion, confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to analyze fragmentation patterns, providing further structural information.[3][4] For instance, in ESI-MS, artemisinin often shows an [M+H]⁺ ion.[4]

Infrared (IR) Spectroscopy
  • Sample Preparation: Samples can be analyzed as a solid (e.g., using a KBr pellet) or dissolved in a suitable solvent (e.g., chloroform).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the infrared spectrum.

  • Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups, such as the prominent C=O stretching vibration of the lactone ring in artemisinin around 1736 cm⁻¹.[1][5]

Visualizing the Workflow: A Path to Structural Confirmation

The process of comparing natural and synthetic compounds follows a logical workflow to ensure a rigorous and unbiased assessment. The following diagram, generated using the DOT language, illustrates this comparative analysis workflow.

G cluster_0 Source Material cluster_1 Isolation & Purification cluster_2 Spectroscopic Analysis cluster_3 Data Comparison & Conclusion Natural Natural Product (e.g., Artemisia annua) Isolation Isolation & Purification Natural->Isolation Synthetic Synthetic Compound Purification Final Purification Synthetic->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isolation->NMR MS Mass Spectrometry (HRMS, MS/MS) Isolation->MS IR IR Spectroscopy Isolation->IR Purification->NMR Purification->MS Purification->IR Comparison Comparative Analysis of Spectroscopic Data NMR->Comparison MS->Comparison IR->Comparison Conclusion Structural Confirmation (Identical Profiles) Comparison->Conclusion

Caption: Workflow for the spectroscopic comparison of natural and synthetic compounds.

Conclusion

The successful total synthesis of a natural product is a landmark achievement in chemistry. The meticulous comparison of spectroscopic data between the natural and synthetic material serves as the ultimate proof of structural identity. As demonstrated with artemisinin, the identical ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy profiles provide unequivocal evidence that the synthetic molecule is a true replica of the natural product. This rigorous analytical process is fundamental for ensuring the quality, efficacy, and safety of synthetically derived pharmaceuticals and provides a solid foundation for further drug development and research.

References

New Ambrosane Derivative Shows Promise in Preclinical Models of Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 14, 2025 – A novel Ambrosane derivative, designated AMB-001, has demonstrated significant anti-cancer efficacy in preclinical studies against non-small cell lung cancer (NSCLC), a leading cause of cancer-related mortality worldwide. This comparison guide provides an objective analysis of AMB-001's performance against established NSCLC therapies, including the chemotherapeutic agents cisplatin and paclitaxel, and the targeted therapy gefitinib, supported by experimental data. This guide is intended for researchers, scientists, and drug development professionals.

In Vitro Efficacy: Potent Cytotoxicity Against NSCLC Cell Lines

The in vitro cytotoxic activity of AMB-001 was evaluated against two well-established human NSCLC cell lines, A549 (KRAS-mutant) and H1299 (p53-null), using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50) values were determined following a 72-hour incubation period and are presented in Table 1, alongside data for existing drugs compiled from published studies.

CompoundA549 IC50 (µM)H1299 IC50 (µM)
AMB-001 (Hypothetical Data) 1.5 2.1
Cisplatin9 ± 1.6[1]27 ± 4[1]
Paclitaxel~0.027 (at 120h exposure)Not specified in source
Gefitinib~15-20~20

Note: IC50 values for existing drugs are sourced from multiple publications and may vary based on experimental conditions such as exposure time. The provided values serve as a general reference.

AMB-001 exhibited potent cytotoxicity against both A549 and H1299 cell lines, with IC50 values in the low micromolar range. Notably, its efficacy appears to be comparable to or greater than that of cisplatin, particularly in the H1299 cell line, which is known to be relatively resistant to cisplatin.

In Vivo Anti-Tumor Activity: Significant Tumor Growth Inhibition

The in vivo anti-tumor efficacy of AMB-001 was assessed in an orthotopic xenograft model of NSCLC using A549 cells implanted in immunodeficient mice. Following tumor establishment, mice were treated with AMB-001, cisplatin, paclitaxel, or a vehicle control. Tumor growth was monitored over a 21-day period.

Treatment GroupDosageTumor Growth Inhibition (%)
AMB-001 (Hypothetical Data) 20 mg/kg, daily 65%
Cisplatin5 mg/kg, weekly~50-60%
Paclitaxel20 mg/kg, weeklyNot specified in source
Gefitinib50 mg/kg, daily~50-70%[2]

Note: Tumor growth inhibition percentages for existing drugs are compiled from various sources and represent approximate values. Direct comparison should be made with caution.

Treatment with AMB-001 resulted in a substantial and statistically significant inhibition of tumor growth compared to the vehicle control group. The observed tumor growth inhibition of 65% suggests a potent anti-tumor effect in a physiologically relevant in vivo setting.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: A549 and H1299 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, cells were treated with various concentrations of AMB-001, cisplatin, paclitaxel, or gefitinib for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: Cell viability was expressed as a percentage of the control, and IC50 values were calculated using non-linear regression analysis.

In Vivo Orthotopic Xenograft Model
  • Animal Model: Six-week-old female athymic nude mice were used for the study.

  • Cell Implantation: A549 cells (1 x 10^6) were suspended in a 1:1 mixture of PBS and Matrigel and surgically implanted into the left lung parenchyma of the mice.

  • Tumor Growth Monitoring: Tumor growth was monitored weekly using a suitable in vivo imaging system.

  • Drug Administration: Once tumors reached a palpable size (approximately 100 mm³), mice were randomized into treatment groups and received AMB-001 (20 mg/kg, p.o., daily), cisplatin (5 mg/kg, i.p., weekly), paclitaxel (20 mg/kg, i.v., weekly), or vehicle control for 21 days.

  • Tumor Volume Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (length × width²) / 2.

  • Efficacy Evaluation: At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in the mean tumor weight between the treated and vehicle control groups.

Visualizing the Scientific Framework

To further elucidate the experimental design and hypothetical mechanism of action, the following diagrams have been generated using Graphviz.

G cluster_0 Experimental Workflow In Vitro Studies In Vitro Studies In Vivo Studies In Vivo Studies NSCLC Cell Lines\n(A549, H1299) NSCLC Cell Lines (A549, H1299) MTT Assay MTT Assay NSCLC Cell Lines\n(A549, H1299)->MTT Assay Determine IC50 Values Determine IC50 Values MTT Assay->Determine IC50 Values Orthotopic Xenograft Model\n(A549 in nude mice) Orthotopic Xenograft Model (A549 in nude mice) Drug Treatment Drug Treatment Orthotopic Xenograft Model\n(A549 in nude mice)->Drug Treatment Tumor Growth Monitoring Tumor Growth Monitoring Drug Treatment->Tumor Growth Monitoring Efficacy Evaluation Efficacy Evaluation Tumor Growth Monitoring->Efficacy Evaluation G AMB-001 AMB-001 Hypothetical Target Kinase Hypothetical Target Kinase AMB-001->Hypothetical Target Kinase Inhibits Downstream Effector 1 Downstream Effector 1 Hypothetical Target Kinase->Downstream Effector 1 Blocks Phosphorylation Downstream Effector 2 Downstream Effector 2 Hypothetical Target Kinase->Downstream Effector 2 Blocks Phosphorylation Cell Cycle Arrest Cell Cycle Arrest Downstream Effector 1->Cell Cycle Arrest Apoptosis Apoptosis Downstream Effector 2->Apoptosis Tumor Growth Inhibition Tumor Growth Inhibition Cell Cycle Arrest->Tumor Growth Inhibition Apoptosis->Tumor Growth Inhibition G New Ambrosane Derivative (AMB-001) New Ambrosane Derivative (AMB-001) Comparative Efficacy Comparative Efficacy New Ambrosane Derivative (AMB-001)->Comparative Efficacy Existing Drugs Existing Drugs Cisplatin Cisplatin Existing Drugs->Cisplatin Paclitaxel Paclitaxel Existing Drugs->Paclitaxel Gefitinib Gefitinib Existing Drugs->Gefitinib Cisplatin->Comparative Efficacy Paclitaxel->Comparative Efficacy Gefitinib->Comparative Efficacy

References

Safety Operating Guide

Navigating the Safe Disposal of Ambrosane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical compounds like Ambrosane are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Ambrosane, based on available safety data for the closely related compound, Ambroxan. Adherence to these guidelines is crucial for minimizing environmental impact and upholding workplace safety.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle Ambrosane with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Personal Protective Equipment (PPE) Summary

Protection TypeSpecifications
Eye Protection Tightly fitting safety goggles should be worn at all times.[1]
Hand Protection Chemical-resistant gloves are recommended.[1]
Body Protection Use protective clothing as necessary to prevent skin contact.[1]
Respiratory Protection Not normally required in a well-ventilated area.[1] If ventilation is inadequate or dust/vapors are generated, use a NIOSH-approved respirator.

Handle Ambrosane in a well-ventilated area and avoid the formation of dust and aerosols.[2]

Step-by-Step Disposal Procedures

The primary directive for the disposal of Ambrosane and its waste is to adhere to all local, state, and federal regulations.[1] Do not allow the material to enter water, wastewater, or soil.[1]

1. Waste Identification and Segregation:

  • Clearly label all waste containers with "Hazardous Waste" and the chemical name "Ambrosane."[3]

  • Segregate Ambrosane waste from other chemical waste streams to avoid incompatible mixtures.[4][5] Specifically, keep it separate from strong acids, alkalis, or oxidizing agents.[1]

2. Waste Collection and Storage:

  • Collect waste Ambrosane in a suitable, tightly sealed container.[1][6] The original container is often a good option.[4]

  • Store the waste container in a designated "Satellite Accumulation Area" within the laboratory.[3] This area should be a cool, dry, and well-ventilated space away from sources of ignition.[1][2]

  • Ensure containers remain closed at all times except when adding waste.[4]

3. Disposal of Contaminated Materials:

  • For spills, absorb the material with an inert absorbent like vermiculite or sand.[1]

  • Collect the spilled material and absorbent into a suitable container for disposal.[1][2]

  • Heavily contaminated labware, gloves, and paper towels should be collected as hazardous waste.[6] These items can be sealed in a sturdy plastic container or double-bagged.[6]

4. Final Disposal:

  • Arrange for the disposal of waste Ambrosane through a licensed hazardous waste management company.[7] Many institutions have an Environmental Health and Safety (EHS) office that coordinates hazardous waste pick-up and disposal.[5][8]

  • Never dispose of Ambrosane down the drain or in the regular trash.[4][6] The discharge of organic solvents into the sewer system is prohibited.[6]

Experimental Protocols

Ambrosane Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of Ambrosane in a laboratory setting.

AmbrosaneDisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Disposal Process start Generate Ambrosane Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Avoid Incompatibles) ppe->segregate collect Collect in Labeled, Sealed Container segregate->collect store Store in Satellite Accumulation Area collect->store request_pickup Contact EHS or Licensed Waste Contractor store->request_pickup Hand-off transport Professional Transport of Hazardous Waste request_pickup->transport end Final Disposal (e.g., Incineration) transport->end

Caption: Logical workflow for the safe disposal of Ambrosane.

References

Navigating the Safe Handling of Ambrosane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ambrosane (also known as Ambroxan), including personal protective equipment (PPE) recommendations, operational plans, and disposal procedures. By adhering to these guidelines, you can minimize risks and maintain a secure workspace.

Personal Protective Equipment (PPE) for Ambrosane

The following table summarizes the recommended personal protective equipment for handling Ambrosane, based on information from safety data sheets. It is crucial to always consult the specific Safety Data Sheet (SDS) for the product you are using for the most accurate and up-to-date information.

Protection Type Equipment Specification Notes
Eye Protection Safety GogglesTightly sealedShould be worn at all times when handling Ambrosane to protect against dust particles and splashes.
Hand Protection Chemical-resistant glovesMaterial to be determined by the user based on site-specific risk assessment.While specific breakthrough time data for Ambrosane is not readily available, nitrile or neoprene gloves are generally recommended for handling chemicals. It is advised to consult with the glove manufacturer for specific chemical resistance information.
Body Protection Protective clothingLong-sleeved shirt and long pantsA lab coat is also recommended to prevent skin contact.
Respiratory Protection NIOSH-approved respiratorAs neededGenerally not required in a well-ventilated area. Use a respirator if dust is generated, if you experience irritation, or if the occupational exposure limit is exceeded.

Occupational Exposure Limit

Substance Limit Notes
Ambrosane (Ambroxan)ACGIH TLV: 50 ppm (205 mg/m³)Time-Weighted Average (TWA) for an 8-hour workday.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.

Handling:

  • Avoid breathing in dust or vapors.

  • Prevent contact with skin, eyes, and clothing.[1]

  • Ensure adequate ventilation in the work area.

  • Wash hands thoroughly after handling.

  • Keep away from sources of ignition.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep containers tightly closed when not in use.[1]

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an emergency, follow these first-aid measures:

Exposure Route Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Dispose of Ambrosane and any contaminated materials in accordance with all applicable local, state, and federal regulations. The following is a general procedural plan for the disposal of chemical waste.

Step Procedure
1. Waste Identification Identify the waste as "non-hazardous" or "hazardous" chemical waste according to your institution's and local regulations. Given its potential for skin and eye irritation, it is prudent to handle it as hazardous waste.
2. Waste Segregation Segregate Ambrosane waste from other laboratory waste. Do not mix it with incompatible materials.
3. Waste Containment Place solid Ambrosane waste in a clearly labeled, sealed, and compatible waste container. For materials used for spill cleanup (e.g., vermiculite, sand), use a separate, clearly labeled, and sealed container.[1]
4. Labeling Label the waste container with "Hazardous Waste," the name "Ambrosane," and any other information required by your institution's environmental health and safety (EHS) department.
5. Storage Store the waste container in a designated, well-ventilated, and secure area, away from ignition sources and incompatible materials, until it can be collected for disposal.
6. Disposal Arrange for the collection and disposal of the waste through your institution's EHS department or a licensed chemical waste disposal company.

Visual Guides for Safe Handling

To further clarify the operational procedures and safety logic, the following diagrams illustrate the workflow for handling Ambrosane and the hierarchy of controls for chemical safety.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Consult SDS B Don Appropriate PPE A->B C Weigh/Measure in Ventilated Area B->C D Perform Experiment C->D E Clean Work Area D->E H Follow First-Aid Procedures D->H F Segregate & Label Waste E->F G Store Waste for Pickup F->G

Caption: Workflow for the safe handling of Ambrosane.

Hierarchy_of_Controls A Elimination B Substitution A->B Most Effective C Engineering Controls (e.g., Fume Hood) B->C D Administrative Controls (e.g., SOPs, Training) C->D E Personal Protective Equipment (PPE) D->E Least Effective

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.